1-Ethyl-1-phenylhydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1-phenylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSIARGGPGHMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214648 | |
| Record name | Hydrazine, 1-ethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-21-3 | |
| Record name | 1-Ethyl-1-phenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1-ethyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, 1-ethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-phenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Versatile Hydrazine Building Block
An In-depth Technical Guide to the Synthesis of 1-Ethyl-1-phenylhydrazine
This compound, also known as N-Ethyl-N-phenylhydrazine, is an unsymmetrical disubstituted hydrazine derivative. Its unique structure, featuring both an ethyl and a phenyl group on the same nitrogen atom of the hydrazine moiety, makes it a valuable intermediate in synthetic organic chemistry. It serves as a precursor for the synthesis of various heterocyclic compounds, particularly indole derivatives via the Fischer indole synthesis, and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Property | Value |
| CAS Number | 644-21-3[2][3] |
| Molecular Formula | C₈H₁₂N₂[1][2][3] |
| Molecular Weight | 136.19 g/mol [2][3] |
| Appearance | Clear amber or yellow liquid |
| Boiling Point | 237°C at 760 mmHg[4] |
| Density | ~1.02 g/cm³[4] |
| pKa | 5.37 ± 0.10 (Predicted)[1] |
| Canonical SMILES | CCN(C1=CC=CC=C1)N[2][4] |
| InChIKey | NQSIARGGPGHMCG-UHFFFAOYSA-N[2] |
Overview of Primary Synthetic Strategies
The synthesis of this compound is primarily achieved through two distinct and well-established chemical pathways. The selection of a particular route depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions or hazardous intermediates.
-
Direct Alkylation of Phenylhydrazine: This is the most direct approach, involving the introduction of an ethyl group onto the phenyl-substituted nitrogen atom of phenylhydrazine via nucleophilic substitution.
-
Reduction of an N-Nitroso Precursor: This two-step method involves the synthesis of N-nitroso-N-ethylaniline, followed by its chemical reduction to the corresponding hydrazine.
Method 1: Direct Alkylation of Phenylhydrazine
This approach leverages the nucleophilicity of the nitrogen atoms in phenylhydrazine. The primary challenge is controlling the selectivity of the alkylation. Phenylhydrazine has two nitrogen atoms (α and β), and direct alkylation can lead to a mixture of 1,1- (Nα, Nα) and 1,2- (Nα, Nβ) disubstituted products, as well as over-alkylation. The methods below are designed to overcome these challenges.
Protocol A: Alkylation in Liquid Ammonia
This classic and high-yield method utilizes a strong base in liquid ammonia to generate the highly nucleophilic sodium phenylhydrazide. The reaction proceeds cleanly, favoring the desired 1,1-disubstituted product.
Causality and Expertise: Liquid ammonia serves as an excellent solvent for this reaction due to its low boiling point, which allows for easy removal, and its ability to dissolve both the alkali metal amide and the alkyl halide, facilitating a complete reaction.[5] The in-situ formation of sodium amide (NaNH₂) from sodium metal, followed by its reaction with phenylhydrazine, deprotonates the more acidic Nα-H. This generates a potent nucleophile that readily attacks the ethyl halide. Yields approaching theoretical are often obtained with this technique, far surpassing methods that do not involve the pre-formation of the metal hydrazide.[5]
Experimental Protocol: Alkylation in Liquid Ammonia
| Step | Procedure | Rationale / Key Insights |
| 1 | Set up a three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and an inlet for ammonia gas. Ensure the system is under an inert atmosphere (e.g., Nitrogen). | Liquid ammonia requires cryogenic conditions (-33°C). An inert atmosphere prevents reaction with atmospheric moisture and CO₂. |
| 2 | Condense approximately 250 mL of anhydrous liquid ammonia into the flask. | |
| 3 | Add a small crystal of ferric nitrate (catalyst) followed by small, clean pieces of sodium metal (0.25 mol) until a persistent blue color is observed, then disappears, forming a gray suspension of sodium amide. | Ferric nitrate catalyzes the formation of sodium amide from sodium and ammonia. The disappearance of the blue color (solvated electrons) indicates the complete conversion of Na to NaNH₂. |
| 4 | Slowly add phenylhydrazine (0.25 mol) to the stirred suspension. A clear solution of sodium phenylhydrazide should form. | Phenylhydrazine is a weaker acid than ammonia is a base, so it readily deprotonates phenylhydrazine. |
| 5 | Add ethyl bromide (0.25 mol) dropwise to the solution while maintaining vigorous stirring. | The ethyl halide is the electrophile. The reaction is typically rapid. |
| 6 | After the addition is complete, allow the ammonia to evaporate overnight in a well-ventilated fume hood. | This is a convenient method for removing the solvent without heating. |
| 7 | Extract the remaining residue with diethyl ether. Wash the ether solution with water to remove inorganic salts (NaBr, excess NaNH₂). | Standard workup procedure to isolate the organic product. |
| 8 | Dry the ether solution over anhydrous sodium hydroxide or magnesium sulfate. | Sodium hydroxide is effective for drying basic amines. |
| 9 | Remove the ether by rotary evaporation. Distill the residue under reduced pressure to yield pure this compound. | Vacuum distillation is necessary to prevent decomposition at the high atmospheric boiling point. A yield of 88% has been reported for this procedure.[5] |
Protocol B: Selective Alkylation via a Dianion Intermediate
A more modern and highly selective approach involves the use of a protecting group and the formation of a nitrogen dianion. This method offers precise control over the substitution pattern, which is crucial for complex syntheses.
Causality and Expertise: Hydrazine derivatives can be challenging to alkylate selectively due to the presence of two nucleophilic nitrogen atoms. By first protecting one nitrogen with a tert-butyloxycarbonyl (Boc) group, its nucleophilicity is drastically reduced. Treatment with two equivalents of a strong base like n-butyllithium (n-BuLi) then deprotonates both the remaining N-H protons, forming a stable nitrogen dianion.[6][7] This dianion is a highly reactive intermediate that allows for sequential and controlled alkylation. This technique provides a fast and easy route to substituted hydrazines that avoids the byproducts common in other methods.[7]
Conceptual Protocol: Dianion Alkylation
-
Protection: React phenylhydrazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-N'-phenylhydrazine.
-
Metalation: Dissolve the protected hydrazine in anhydrous THF and cool to -78°C. Add two equivalents of n-BuLi to form the dianion.[6]
-
Alkylation: Add one equivalent of an ethyl halide (e.g., ethyl iodide) at low temperature and allow the reaction to warm to room temperature.[6]
-
Deprotection: After workup, remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) or HCl to yield the final product.
Method 2: Reduction of N-Nitroso-N-ethylaniline
This strategy involves the initial formation of an N-nitroso compound, which is then reduced to the hydrazine. While effective, this route requires careful handling of N-nitrosamines, which are often potent carcinogens.[8][9]
Step 1: Synthesis of N-Nitroso-N-ethylaniline
N-Ethylaniline is treated with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl.
Causality and Expertise: The reaction must be performed at low temperatures (0-5°C) to prevent the decomposition of nitrous acid and to control the exothermic reaction. The electrophile in this reaction is the nitrosonium ion (NO⁺) or a related species, which is attacked by the nucleophilic nitrogen of the secondary amine (N-ethylaniline).
Experimental Protocol: Nitrosation of N-Ethylaniline
| Step | Procedure | Rationale / Key Insights |
| 1 | Dissolve N-ethylaniline (1 mol) in a mixture of concentrated HCl (1.2 mol) and water in a flask equipped with a stirrer and thermometer. | The amine is protonated to form the hydrochloride salt, making it soluble in the aqueous medium. |
| 2 | Cool the solution to 0-5°C in an ice-salt bath. | Essential for the stability of the nitrous acid to be formed in the next step. |
| 3 | Prepare a solution of sodium nitrite (NaNO₂) (1.1 mol) in water. | |
| 4 | Add the sodium nitrite solution dropwise to the stirred N-ethylaniline solution, ensuring the temperature does not rise above 5°C. | Slow addition is critical to control the reaction rate and temperature. The formation of the yellow, oily N-nitroso compound is usually observed. |
| 5 | After the addition is complete, stir for an additional 30 minutes at 0-5°C. | Ensures the reaction goes to completion. |
| 6 | Separate the oily product layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether) to recover any dissolved product. | N-nitroso-N-ethylaniline is a dense, oily liquid that is insoluble in water.[10] |
| 7 | Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize excess acid, then with water. Dry over anhydrous magnesium sulfate. | Standard purification workup. |
| 8 | Remove the solvent under reduced pressure. The crude N-nitroso-N-ethylaniline can often be used in the next step without further purification. |
Step 2: Reduction of N-Nitroso-N-ethylaniline
The N-N=O bond is reduced to an N-NH₂ bond. Various reducing agents can accomplish this, but low-valent titanium reagents have been shown to be particularly effective.
Causality and Expertise: Strong reducing agents like LiAlH₄ can be used, but they are often unselective. Milder reagents like zinc in acetic acid are also common. However, reagents prepared from TiCl₄ and a reducing metal like magnesium powder form a Ti(II) species that cleanly and efficiently reduces N-nitrosamines to their corresponding hydrazines in excellent yields (>90%).[8] This method avoids many of the side reactions seen with other reductants.
Experimental Protocol: Reduction with TiCl₄/Mg
| Step | Procedure | Rationale / Key Insights |
| 1 | In a flame-dried, three-necked flask under an inert atmosphere, add magnesium powder (4 eq.) and anhydrous THF. | The reaction is highly sensitive to moisture and air. |
| 2 | Cool the suspension to 0°C and slowly add titanium tetrachloride (TiCl₄) (1 eq.). The mixture will turn from yellow/brown to black, indicating the formation of the low-valent titanium reagent. | This reagent must be freshly prepared for each reaction.[8] |
| 3 | Add a solution of N-nitroso-N-ethylaniline (1 eq.) in THF to the stirred black suspension. | |
| 4 | Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed. | |
| 5 | Carefully quench the reaction by the slow addition of aqueous sodium carbonate or potassium carbonate solution until the black color disappears and a precipitate forms. | The quench neutralizes the reaction and precipitates titanium oxides, making filtration easier. Caution: The quench can be exothermic. |
| 6 | Filter the mixture through a pad of Celite to remove the inorganic solids. | |
| 7 | Extract the filtrate with diethyl ether or ethyl acetate. | |
| 8 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 9 | Purify the resulting crude product by vacuum distillation. |
Safety, Handling, and Hazard Mitigation
The synthesis of this compound involves several hazardous materials. A thorough understanding of these hazards and strict adherence to safety protocols are mandatory.
-
Phenylhydrazine: This starting material is highly toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and mutagen.[11] Always handle in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
N-Nitroso Compounds: N-nitrosamines as a class are reasonably anticipated to be human carcinogens.[8][9] All work involving N-nitroso-N-ethylaniline must be conducted in a designated area within a fume hood to prevent exposure.
-
Reagents: Strong bases (NaNH₂, n-BuLi), strong acids (HCl), and reactive metals (Na, Mg) require careful handling. Sodium metal reacts violently with water. n-BuLi is pyrophoric.
Table 2: GHS Hazard Information for this compound [1][2]
| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
|
| Warning | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
Conclusion
Both direct alkylation and the reduction of an N-nitroso precursor are viable and well-documented routes for the synthesis of this compound.
-
The alkylation of phenylhydrazine in liquid ammonia represents a highly efficient, high-yield, one-pot procedure, making it attractive for large-scale preparations where the handling of cryogenic liquids is feasible.[5]
-
The selective dianion alkylation method offers unparalleled control and is ideal for smaller-scale, high-purity syntheses where avoiding byproducts is the primary concern.[6][7]
-
The N-nitroso reduction pathway is a classic two-step approach. While effective, the significant health risks associated with the N-nitrosamine intermediate necessitate stringent safety controls and may make it less desirable in modern drug development settings without specialized handling capabilities.
The choice of synthesis protocol should be made after a careful evaluation of the available equipment, scale of the reaction, and, most importantly, the safety infrastructure in place to handle the specific hazards of each route.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent methods to reduce nitroso impurities in drugs. [wisdomlib.org]
- 10. N-Nitroso-N-ethylaniline | C8H10N2O | CID 11929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethyl-1-phenylhydrazine
Abstract
Introduction: The Structural Elucidation of Substituted Hydrazines
1-Ethyl-1-phenylhydrazine (C₈H₁₂N₂) is a substituted hydrazine derivative with potential applications in organic synthesis and medicinal chemistry. The precise characterization of such molecules is paramount for understanding their reactivity, confirming their identity, and ensuring purity. NMR spectroscopy stands as the cornerstone of this characterization process, offering a non-destructive method to map the intricate electronic environments of hydrogen and carbon atoms within a molecule.
This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predictions are grounded in the well-established principles of NMR spectroscopy and are supported by experimental data from structurally related compounds, namely phenylhydrazine and N-ethylaniline. By understanding the predicted spectra, researchers can more effectively identify this compound in reaction mixtures, assign peaks in experimentally acquired data, and gain a deeper appreciation for the structure-property relationships in substituted hydrazines.
Molecular Structure and Symmetry Analysis
To predict the NMR spectra of this compound, we must first analyze its molecular structure to determine the number of chemically non-equivalent proton and carbon environments.
Caption: Molecular structure of this compound with labeled atoms.
Due to the free rotation around the N-C(aryl) and N-N bonds, the phenyl group exhibits a plane of symmetry, leading to three distinct aromatic proton environments (ortho, meta, and para) and four unique aromatic carbon environments. The ethyl group has two separate environments for its methylene (CH₂) and methyl (CH₃) protons and carbons. Finally, the terminal amino (NH₂) protons are equivalent.
Therefore, we predict:
-
¹H NMR: 6 distinct signals.
-
¹³C NMR: 6 distinct signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0 ppm.
Chemical Shift, Multiplicity, and Integration
| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| para-H | ~6.7 - 6.9 | Triplet (t) | 1H | The N-ethylamino group is an electron-donating group, shielding the aromatic protons. The para-proton is expected to be the most shielded of the aromatic protons. It will be split by the two meta-protons. |
| ortho-H | ~6.9 - 7.1 | Doublet (d) | 2H | The ortho-protons are also shielded by the N-ethylamino group. Each will be split by the adjacent meta-proton. |
| meta-H | ~7.1 - 7.3 | Triplet (t) | 2H | The meta-protons are the least shielded of the aromatic protons. Each will be split by the adjacent ortho- and para-protons. |
| -NH₂ | ~3.5 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of NH protons is highly variable and depends on solvent, concentration, and temperature.[1][2] In aprotic solvents like CDCl₃ or DMSO-d₆, they are observable as a broad singlet due to rapid exchange and quadrupole broadening from the adjacent nitrogen. |
| -CH₂- | ~3.1 - 3.4 | Quartet (q) | 2H | These protons are adjacent to a nitrogen atom, which deshields them. They are split by the three protons of the methyl group (n+1 = 4, quartet). Data from N-ethylaniline shows a similar chemical shift for the methylene protons.[3] |
| -CH₃ | ~1.1 - 1.3 | Triplet (t) | 3H | These protons are in a typical alkyl environment. They are split by the two protons of the methylene group (n+1 = 3, triplet). Data from N-ethylaniline supports this prediction.[3] |
The Nature of the -NH₂ Signal
The protons on the terminal nitrogen (-NH₂) warrant special consideration. Their chemical shift is highly dependent on the solvent and concentration due to varying degrees of hydrogen bonding.[4][5] Furthermore, these protons can undergo rapid chemical exchange. In protic solvents like D₂O, the -NH₂ protons will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[6][7] This D₂O exchange experiment is a definitive method for identifying exchangeable protons. In aprotic, non-hydrogen bonding solvents, the signal is typically broad due to quadrupole effects from the ¹⁴N nucleus and intermediate exchange rates.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six unique carbon environments.
| Carbon Environment | Predicted δ (ppm) | Justification |
| -CH₃ | ~14 - 16 | This is a typical chemical shift for a terminal methyl carbon in an ethyl group. Data from N-ethylaniline shows the methyl carbon at approximately 15 ppm.[8][9] |
| -CH₂- | ~45 - 50 | The direct attachment to a nitrogen atom causes a significant downfield shift for this methylene carbon. N-ethylaniline shows this carbon at around 47 ppm.[8][9] |
| C-para | ~117 - 119 | The electron-donating effect of the nitrogen atom shields the para-carbon, shifting it upfield relative to benzene (128.5 ppm). Phenylhydrazine shows the para-carbon around 119 ppm.[10][11] |
| C-ortho | ~112 - 114 | The ortho-carbons are also shielded by the nitrogen. In phenylhydrazine, these carbons appear around 113 ppm.[10][11] |
| C-meta | ~128 - 130 | The meta-carbons are least affected by the nitrogen substituent and are expected to appear close to the chemical shift of benzene. Phenylhydrazine shows the meta-carbons at approximately 129 ppm.[10][11] |
| C-ipso | ~148 - 152 | The carbon directly attached to the nitrogen (ipso-carbon) is significantly deshielded. In phenylhydrazine, this carbon is at about 151 ppm.[10][11] |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra of this compound requires careful sample preparation, particularly given the potential for air sensitivity characteristic of many hydrazine derivatives.
Sample Preparation Workflow
Caption: Recommended workflow for NMR sample preparation and analysis.
Detailed Steps
-
Solvent Selection:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent. It is aprotic and will allow for the observation of the -NH₂ protons, likely as a broader peak. It is also a good solvent for many organic compounds.
-
CDCl₃ (Deuterated chloroform): A common choice, but hydrogen bonding between the -NH₂ protons and the solvent may be weaker, potentially leading to a sharper signal at a more upfield position compared to DMSO-d₆.
-
D₂O (Deuterium oxide): Useful for a confirmation experiment. If the spectrum is run in another solvent first and then a drop of D₂O is added, the -NH₂ signal should disappear, confirming its identity.
-
-
Sample Preparation for Air-Sensitive Compounds:
-
Hydrazines can be susceptible to oxidation. If the compound is known to be air-sensitive, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line.[12][13][14][15]
-
Use a J-Young NMR tube, which has a resealable Teflon tap, to maintain the inert atmosphere during the experiment.[12][14]
-
The deuterated solvent should be degassed prior to use by bubbling an inert gas through it or by using several freeze-pump-thaw cycles.[16]
-
-
Acquisition Parameters:
-
¹H NMR: A standard pulse program should be sufficient. The spectral width should be set to at least 12 ppm to ensure all signals, including potentially downfield shifted amine protons, are observed.
-
¹³C NMR: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and integration values are based on established NMR principles and data from analogous compounds. The key spectral features to anticipate are a characteristic ethyl group pattern (a quartet and a triplet), a set of aromatic signals shifted upfield due to the electron-donating nature of the hydrazine moiety, and a broad, solvent-dependent signal for the -NH₂ protons. The provided experimental protocol outlines the best practices for obtaining high-quality spectra, with special considerations for the handling of potentially air-sensitive hydrazine derivatives. This guide serves as a valuable resource for any scientist or researcher involved in the synthesis or analysis of this compound and related compounds.
References
- 1. acdlabs.com [acdlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. N-Ethylaniline(103-69-5) 1H NMR [m.chemicalbook.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. N-Ethylaniline(103-69-5) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Phenylhydrazine(100-63-0) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. organomation.com [organomation.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Ethyl-1-phenylhydrazine
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-Ethyl-1-phenylhydrazine (C₈H₁₂N₂), a compound of interest in synthetic chemistry and drug development. As a substituted hydrazine, its characterization presents unique challenges and opportunities. This document delves into the principles of its ionization and fragmentation behavior under various mass spectrometry conditions, with a focus on Electron Ionization (EI) for structural elucidation and soft ionization techniques like Electrospray Ionization (ESI) for sensitive detection. We will explore detailed fragmentation pathways, provide field-proven experimental protocols, and discuss critical aspects of data interpretation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this class of compounds.
Introduction to this compound and its Analytical Significance
This compound is an asymmetrical substituted hydrazine derivative. Its structure, featuring a phenyl ring and an ethyl group attached to the same nitrogen atom, makes it a valuable reagent and a potential intermediate or impurity in various synthetic processes, including pharmaceutical manufacturing. The molecular formula is C₈H₁₂N₂ with a monoisotopic mass of 136.10 Da.[1][2] The presence of the hydrazine moiety imparts significant reactivity, making its detection and characterization crucial for process control, impurity profiling, and safety assessment.
Mass spectrometry is an indispensable tool for the structural confirmation and quantification of such molecules due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[3] However, the inherent chemical nature of hydrazines—including their potential for oxidation and thermal instability—requires careful consideration during method development.[4][5] This guide aims to provide the foundational knowledge to navigate these challenges effectively.
Instrumentation and Method Development Considerations
The choice of analytical platform is dictated by the sample matrix, the required sensitivity, and the analytical goal (qualitative vs. quantitative). For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[6] Given that EI-MS data exists for this compound, it is amenable to GC-MS analysis.[1] However, the thermal stability of substituted hydrazines can be a concern, potentially leading to on-column or in-injector degradation.[4][5] Lowering the injector temperature can mitigate this risk.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often preferred for more polar, less volatile, or thermally labile compounds. It avoids the high temperatures of a GC inlet, making it a robust choice for analyzing hydrazine derivatives.[7][8] Techniques like ESI or Atmospheric Pressure Chemical Ionization (APCI) are typically used. For complex matrices like biological fluids, LC-MS/MS provides exceptional selectivity and sensitivity.[9][10] Derivatization may also be employed to improve chromatographic retention and ionization efficiency.[7][11]
Choice of Ionization Source:
-
Electron Ionization (EI): As a "hard" ionization technique, EI uses high-energy electrons (typically 70 eV) to produce a molecular ion (M⁺•) that undergoes extensive and reproducible fragmentation.[3][6][12] This creates a characteristic "fingerprint" mass spectrum invaluable for structural elucidation and library matching.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[12] This is ideal for accurate molecular weight determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments for quantitative analysis or targeted structural studies.
Electron Ionization (EI) Mass Spectrometry: Fragmentation Analysis
The 70 eV EI mass spectrum of this compound is characterized by a series of fragment ions that provide a clear roadmap to its structure. The molecular ion (M⁺•) is expected at m/z 136 and is reported to be prominent.[1] The major fragmentation pathways are driven by the stability of the resulting ions and radicals.
Key Fragmentation Pathways:
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation mechanism for compounds containing heteroatoms like nitrogen.[13] Cleavage of the C-C bond alpha to the nitrogen atom results in the loss of a methyl radical (•CH₃), leading to a highly stable, resonance-delocalized ion at m/z 121 . This is often the base peak in the spectrum.[1]
-
N-N Bond Cleavage: The nitrogen-nitrogen bond is relatively weak and prone to cleavage. Homolytic cleavage can lead to the formation of the N-ethylaniline radical cation at m/z 121 . Heterolytic cleavage can also occur, though it may be less favored.
-
Loss of Ethene (McLafferty-type Rearrangement): A hydrogen atom from the ethyl group can be transferred to the other nitrogen or the phenyl ring, followed by the elimination of a neutral ethene molecule (C₂H₄). This process would yield a phenylhydrazine radical cation at m/z 108 .
-
Formation of Phenyl Cation: Cleavage of the C-N bond can result in the formation of the phenyl cation at m/z 77 .[1] This is a common fragment for aromatic compounds.
-
Formation of Ethylphenyl Cation: Loss of the terminal NH₂ group can lead to an ion at m/z 107 .[1]
The following diagram illustrates the primary EI fragmentation pathways.
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Characteristic EI Fragments:
| m/z Value | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |
| 136 | [C₆H₅N(C₂H₅)NH₂]⁺• | Molecular Ion | High[1] |
| 121 | [C₆H₅N(CH₂)NH₂]⁺ | Loss of •CH₃ (α-Cleavage) | Base Peak (Highest)[1] |
| 107 | [C₆H₅N(C₂H₅)]⁺ | Loss of •NH₂ | Medium[1] |
| 77 | [C₆H₅]⁺ | Cleavage of C-N bond | High[1] |
Soft Ionization (LC-MS/MS) Analysis
For quantitative applications or analysis in complex matrices, an LC-MS/MS approach using ESI is superior.
-
Parent Ion Formation: In positive ion mode ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 137.1 .[14]
-
Collision-Induced Dissociation (CID): This [M+H]⁺ ion can be selected in the first quadrupole and fragmented by collision with an inert gas (e.g., argon) in the collision cell. The resulting product ions are then analyzed in the second mass analyzer.
-
Expected MS/MS Fragments: The fragmentation of the [M+H]⁺ ion will differ from EI fragmentation. Common losses would involve neutral molecules.
-
Loss of Ammonia (NH₃): A likely fragmentation pathway would be the loss of neutral ammonia, leading to a product ion at m/z 120.1 .
-
Loss of Ethene (C₂H₄): Similar to the EI pathway, loss of ethene is possible, resulting in a product ion at m/z 109.1 .
-
Formation of Phenyl Cation: The phenyl cation at m/z 77 is also a possible and stable product ion.
-
The selection of a specific precursor-to-product ion transition (e.g., m/z 137.1 → 120.1) forms the basis of a highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay.
Step-by-Step Experimental Protocols
Protocol 1: GC-MS Analysis for Structural Confirmation
This protocol is designed for the qualitative analysis and structural confirmation of this compound in a relatively clean sample.
-
Sample Preparation:
-
Dissolve the sample in a volatile, inert solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 10-50 µg/mL.
-
Ensure the sample is dry, as water can interfere with the analysis.
-
-
GC Parameters:
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: Start with a reduced temperature of 200-220°C to minimize potential thermal degradation.[5]
-
Injection Mode: Splitless injection (1 µL) for higher sensitivity.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[15]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
Caption: Workflow for GC-EI-MS analysis of this compound.
Protocol 2: LC-MS/MS Analysis for Quantification
This protocol provides a starting point for developing a quantitative assay in a complex matrix like plasma.
-
Sample Preparation:
-
Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma sample containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point.[9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition (Example): Precursor ion m/z 137.1 → Product ion m/z 120.1. Optimize collision energy for maximum signal.
-
Source Parameters: Optimize gas flows, temperature, and capillary voltage for the specific instrument.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentration.
-
Quantify the analyte in unknown samples by comparing its peak area ratio (to the internal standard) against the calibration curve.
-
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task that can be approached with high confidence using either GC-MS or LC-MS. For unambiguous structural identification, GC-EI-MS provides a rich fragmentation pattern, with the α-cleavage product at m/z 121 serving as a key diagnostic ion. For sensitive and robust quantification, particularly in challenging matrices, an LC-MS/MS method offers superior performance. A thorough understanding of the compound's potential for thermal degradation and its distinct fragmentation behaviors under different ionization regimes is paramount for successful method development and data interpretation. This guide provides the core technical knowledge and practical protocols to empower researchers in their analytical endeavors with this important class of molecules.
References
- 1. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 15. ece.shu.edu.cn [ece.shu.edu.cn]
- 16. Welcome to the NIST WebBook [webbook.nist.gov]
A-Z Guide to the Reaction of 1-Ethyl-1-phenylhydrazine with Aldehydes: Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between 1-Ethyl-1-phenylhydrazine and aldehydes represents a key transformation in synthetic organic chemistry, primarily as a variant of the Fischer indole synthesis. This guide provides an in-depth exploration of the underlying reaction mechanism, from initial hydrazone formation to the final indole product. We will dissect the critical acid-catalyzed steps, including tautomerization, the pivotal[1][1]-sigmatropic rearrangement, cyclization, and aromatization. Furthermore, this document outlines the key experimental factors that govern the reaction's efficiency and provides a model protocol. The significance of this reaction is highlighted by its application in synthesizing the indole scaffold, a privileged structure in numerous pharmaceuticals.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in biologically active compounds, including anti-migraine drugs of the triptan class, anti-inflammatory agents, and anti-cancer therapies, drives the continuous development of efficient synthetic methodologies.[2][3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing this heterocyclic core.[3][4]
This guide focuses on a specific application of this reaction: the acid-catalyzed cyclization of hydrazones derived from this compound and various aldehydes. Understanding the nuances of this mechanism is paramount for chemists aiming to optimize reaction conditions, predict outcomes with novel substrates, and design synthetic routes for complex drug candidates.
The Core Reaction: A Specialized Fischer Indole Synthesis
The reaction of an N,N-disubstituted hydrazine like this compound with an aldehyde or ketone under acidic conditions is a classic method for preparing substituted indoles.[2][3] The overall transformation can be summarized as the conversion of an arylhydrazone into an indole, driven by heat and an acid catalyst. The process is not a simple condensation but a sophisticated cascade of equilibria and rearrangements.
The choice of acid catalyst is crucial and can be either a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[1][3] The reaction is typically performed by heating the reactants, often under reflux, to provide the necessary activation energy for the key rearrangement step.[2]
Detailed Mechanistic Breakdown
The accepted mechanism, first proposed by Robinson, involves a sequence of acid-catalyzed steps that transform the initial reactants into the final aromatic indole product.[1] Let's examine each step in detail using the reaction of this compound with a generic aldehyde (R-CHO) as our model.
Step 1: Phenylhydrazone Formation
The reaction initiates with the condensation of this compound and an aldehyde.[3][5] This is a standard nucleophilic addition to the carbonyl group, followed by dehydration to form the corresponding N-ethyl-N-phenylhydrazone. This step can be performed separately, or the hydrazine and aldehyde can be subjected to indolization conditions directly without isolating the hydrazone intermediate.[2][5]
Step 2: Tautomerization to the Ene-hydrazine
Under acidic conditions, the hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer.[3][5] This step is critical as it generates the necessary π-system for the subsequent pericyclic reaction. The equilibrium between the hydrazone and the ene-hydrazine is driven forward by the subsequent, irreversible rearrangement.
Step 3: The[1][1]-Sigmatropic Rearrangement
This is the heart of the Fischer indole synthesis.[1][3] The protonated ene-hydrazine undergoes a concerted, thermally-allowed[1][1]-sigmatropic rearrangement. This powerful bond-forming reaction proceeds through a cyclic, six-membered transition state, simultaneously forming a new carbon-carbon bond and cleaving the weak nitrogen-nitrogen single bond.[2][6] This step is often the rate-determining step of the overall synthesis.[1] The product of this rearrangement is a di-imine intermediate.
Step 4 & 5: Cyclization, Elimination, and Rearomatization
The resulting di-imine intermediate is primed for cyclization. The nucleophilic enamine-like nitrogen attacks the imine carbon, forming a five-membered ring and generating a cyclic aminal intermediate.[3] Under the acidic conditions, this aminal is unstable. Protonation of the ethylamino group facilitates its elimination as ethylamine (in this specific case), rather than ammonia as in the classic Fischer indole synthesis. This elimination event, coupled with a proton loss, re-establishes the aromaticity of the benzene ring, yielding the final, energetically favorable indole product.[3][7]
Caption: Figure 1: Reaction Mechanism of this compound with an Aldehyde
Key Factors Influencing the Reaction
The success and efficiency of this synthesis are highly dependent on several experimental parameters.
| Factor | Influence on Reaction | Causality & Expert Insight |
| Acid Catalyst | Both Brønsted and Lewis acids are effective. The choice can influence reaction rate and yield.[3] | Lewis acids (e.g., ZnCl₂) coordinate to the nitrogen atoms, facilitating both tautomerization and the[1][1]-sigmatropic shift. Brønsted acids (e.g., PPA, H₂SO₄) protonate the hydrazine, which is essential for the rearrangement. The optimal catalyst often depends on the specific substrates. |
| Aldehyde Structure | The aldehyde must have at least one α-hydrogen for the crucial ene-hydrazine formation. Steric hindrance near the carbonyl can slow the initial condensation. | The requirement for an α-hydrogen is absolute for this mechanism to proceed.[5] If an aldehyde with two different α-carbons is used, a mixture of regioisomeric indoles can be formed. |
| Temperature | Elevated temperatures are generally required.[8] | The[1][1]-sigmatropic rearrangement has a significant activation energy barrier. Refluxing the reaction mixture is a common practice to provide sufficient thermal energy to overcome this barrier and drive the reaction to completion.[2] |
| Solvent | Solvents like glacial acetic acid, ethanol, or high-boiling point non-polar solvents are often used.[1][9] | Acetic acid can act as both a solvent and a catalyst.[9] The choice of solvent is often linked to the required reaction temperature and the solubility of the reactants and catalyst. |
Model Experimental Protocol
This section provides a generalized, step-by-step methodology for the synthesis of a 1-ethyl-2-substituted indole.
Objective: To synthesize a 1-ethyl-2-R-indole from this compound and an aldehyde (R-CH₂-CHO).
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0-1.1 eq)
-
Catalyst: Polyphosphoric acid (PPA) or Glacial Acetic Acid
-
Solvent (if not using acetic acid, e.g., Toluene)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in glacial acetic acid.
-
Indolization: Heat the reaction mixture to reflux (typically 80-120°C) with constant stirring.[2] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water and slowly neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure indole product.
Caption: Figure 2: Experimental Workflow
Conclusion
The reaction of this compound with aldehydes is a powerful and reliable extension of the Fischer indole synthesis. Its mechanism, a cascade of acid-catalyzed transformations hinged on a key[1][1]-sigmatropic rearrangement, provides a direct route to N-ethylated indoles. For professionals in drug development, a firm grasp of this mechanism is essential for rational synthesis design, troubleshooting, and the creation of novel indole-based therapeutics. By carefully selecting catalysts and controlling reaction conditions, researchers can effectively leverage this classic reaction to build molecular complexity and access vital pharmaceutical scaffolds.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
1-Ethyl-1-phenylhydrazine: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant number of approved drugs featuring these structural motifs. Among the myriad of precursors available for their synthesis, 1-Ethyl-1-phenylhydrazine stands out as a particularly versatile and valuable building block. Its unique structural features allow for the construction of a diverse range of heterocyclic systems, including indoles, pyrazoles, and pyridazines. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the reaction mechanisms, experimental protocols, and the pharmacological significance of the resulting heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this key precursor.
Introduction: The Strategic Importance of this compound
This compound (C8H12N2) is a substituted hydrazine derivative that has garnered considerable attention in synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a nucleophilic nitrogen center and a reactive N-N bond, makes it an ideal candidate for participating in a variety of cyclization reactions. The presence of the ethyl group on one of the nitrogen atoms introduces specific steric and electronic properties that can be exploited to control the regioselectivity of these reactions, leading to the formation of well-defined heterocyclic products.
The primary appeal of this compound lies in its ability to serve as a linchpin in the synthesis of heterocycles with known and potential biological activities. Indole, pyrazole, and pyridazine cores, for instance, are prevalent in a wide array of pharmaceuticals, exhibiting activities ranging from anti-inflammatory and anticancer to antimicrobial and antiviral.[3][4][5][6][7][8][9] By providing a reliable and efficient route to these valuable scaffolds, this compound plays a crucial role in the ongoing quest for novel therapeutic agents.
This guide will systematically explore the synthetic pathways that leverage this compound, with a focus on three major classes of heterocycles: indoles, pyrazoles, and pyridazines.
Synthesis of Indoles via the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[10][11] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[12][12]-sigmatropic rearrangement to yield the indole ring system.[10][11][13]
Mechanistic Rationale
The use of this compound in the Fischer indole synthesis introduces a specific modification to the traditional pathway. The ethyl group remains on the nitrogen atom that is ultimately incorporated into the indole ring, leading to the formation of N-ethylated indoles. This N-alkylation can have a profound impact on the pharmacological properties of the resulting indole derivatives.
The generalized mechanism for the Fischer indole synthesis using this compound is as follows:
-
Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form the corresponding N-ethyl-N-phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[12][12]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[12][12]-sigmatropic rearrangement, a key step that forms a new C-C bond and disrupts the aromaticity of the phenyl ring.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: The final step involves the elimination of ammonia to afford the stable aromatic indole ring.
Experimental Protocol: Synthesis of 1-Ethyl-2-phenylindole
This protocol describes the synthesis of 1-Ethyl-2-phenylindole from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Glacial Acetic Acid
-
Ethanol
-
Polyphosphoric Acid (PPA)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL). Add a catalytic amount of glacial acetic acid (0.5 mL). Reflux the mixture for 2 hours.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (20 g). Heat the mixture to 120-130°C with stirring for 1 hour.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-Ethyl-2-phenylindole | C16H15N | 221.30 | 75-85 | 88-90 |
Significance of Synthesized Indoles
Indole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6][14] The N-ethyl substitution can modulate the lipophilicity and metabolic stability of the indole core, potentially enhancing its therapeutic efficacy.
Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent class of compounds in medicinal chemistry, with many approved drugs containing the pyrazole scaffold.[7][8][9][15][16] The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for the synthesis of pyrazoles.[17][18][19]
Mechanistic Considerations
The condensation of this compound with a 1,3-dicarbonyl compound proceeds through a cyclocondensation reaction. The reaction is typically catalyzed by an acid or base. The regioselectivity of the reaction is a key consideration, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two different pyrazole isomers. The steric and electronic effects of the substituents on both the hydrazine and the dicarbonyl compound influence the outcome.
Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethyl-1-phenyl-1H-pyrazole
This protocol outlines the synthesis of a pyrazole derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol) and acetylacetone (10 mmol) in ethanol (40 mL).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Drying: Dry the product in a vacuum oven.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 1-Ethyl-3,5-dimethyl-1-phenyl-1H-pyrazole | C13H16N2 | 200.28 | 90-95 | White solid |
Pharmacological Relevance of Pyrazoles
Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[7][8][9][15][16] The substitution pattern on the pyrazole ring is crucial for its biological activity, and the use of this compound allows for the introduction of specific N-aryl and N-alkyl groups that can be fine-tuned to optimize pharmacological properties.
Synthesis of Pyridazines from α,β-Unsaturated Carbonyl Compounds
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms.[20] They are found in a number of herbicides and pharmaceuticals.[20] The condensation of hydrazines with α,β-unsaturated carbonyl compounds or 1,4-dicarbonyl compounds provides a direct route to pyridazine and dihydropyridazine derivatives.[21][22]
Mechanistic Pathway
The reaction of this compound with an α,β-unsaturated carbonyl compound typically proceeds via a Michael addition followed by an intramolecular cyclization and subsequent oxidation. The initial nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system is a key step.
Experimental Protocol: Synthesis of a Dihydropyridazine Derivative
This protocol details the synthesis of a dihydropyridazine from this compound and chalcone.
Materials:
-
This compound
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Ethanol
-
Piperidine
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve chalcone (10 mmol) and this compound (10 mmol) in ethanol (50 mL).
-
Base Catalyst: Add a catalytic amount of piperidine (0.2 mL).
-
Reflux: Reflux the reaction mixture for 6 hours.
-
Cooling and Precipitation: Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the pure dihydropyridazine derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Dihydropyridazine Derivative | C23H22N2 | 326.44 | 80-90 |
Therapeutic Potential of Pyridazines
Pyridazine and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects.[12][23][24][25] The synthesis of novel pyridazine derivatives using this compound opens up avenues for the development of new therapeutic agents targeting various diseases.
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile precursor for the synthesis of a wide array of novel heterocycles. Its application in well-established reactions like the Fischer indole synthesis, as well as in the construction of pyrazole and pyridazine ring systems, underscores its importance in modern synthetic and medicinal chemistry. The ability to introduce specific N-ethyl and N-phenyl substituents provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting heterocyclic compounds.
Future research in this area will likely focus on expanding the scope of reactions involving this compound to access even more complex and diverse heterocyclic scaffolds. The development of more sustainable and efficient catalytic systems for these transformations will also be a key area of investigation. As the demand for new and effective therapeutic agents continues to grow, the strategic use of versatile precursors like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of pharmaceuticals.
References
- 1. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Pharmacological Potential of Indole Derivatives: A Detailed Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. sarpublication.com [sarpublication.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Pyridazine - Wikipedia [en.wikipedia.org]
- 21. chemtube3d.com [chemtube3d.com]
- 22. Pyridazine synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Pyridazine Derivatives Developed as Medicines -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 25. Pyridazine and its derivatives | PPTX [slideshare.net]
investigating the reactivity of 1-Ethyl-1-phenylhydrazine
An In-Depth Technical Guide to the Reactivity of 1-Ethyl-1-phenylhydrazine
Abstract
This technical guide provides a comprehensive examination of the synthesis, reactivity, and applications of this compound (C₈H₁₂N₂). As a substituted asymmetrical hydrazine, this compound is a versatile intermediate in modern organic synthesis, primarily recognized for its central role in constructing indole scaffolds via the Fischer indole synthesis. This document delves into the mechanistic underpinnings of its key transformations, including indolization, oxidation, and other cyclization reactions. Detailed, field-tested protocols are provided for major synthetic procedures, supported by mechanistic diagrams to elucidate reaction pathways. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this scaffold for the synthesis of complex heterocyclic systems and pharmacologically active molecules.
Introduction and Physicochemical Profile
This compound, also known as N-Ethyl-N-phenylhydrazine, is an aromatic hydrazine derivative featuring an ethyl group on the α-nitrogen and a phenyl group on the β-nitrogen. This substitution pattern imparts specific reactivity characteristics that distinguish it from its parent compound, phenylhydrazine. Its primary utility lies in its function as a precursor to N-ethylated indoles and other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 644-21-3 | [2][3] |
| Molecular Formula | C₈H₁₂N₂ | [3] |
| Molecular Weight | 136.19 g/mol | [2] |
| Canonical SMILES | CCN(C1=CC=CC=C1)N | [3] |
| InChI Key | NQSIARGGPGHMCG-UHFFFAOYSA-N | [4] |
| Appearance | Pale yellow oily liquid | [5] |
| Purity | Typically ≥98% | [4] |
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the selective alkylation of phenylhydrazine.[6] Direct alkylation can lead to a mixture of products, including di-alkylated species and alkylation at the second nitrogen. To achieve selectivity for the N-1 position, methods often involve the formation of a sodium salt or the use of a protecting group strategy.[7][8]
Rationale for Synthetic Approach
Alkylation of the sodium salt of phenylhydrazine is a robust method that enhances the nucleophilicity of the nitrogen atoms while directing the alkylation preferentially.[7] The use of a strong base like sodium amide in liquid ammonia or sodium hydride in an aprotic solvent like THF effectively deprotonates the hydrazine, facilitating a clean Sₙ2 reaction with an ethylating agent such as ethyl bromide or ethyl iodide.
Experimental Protocol: N-Alkylation of Phenylhydrazine
Objective: To synthesize this compound via selective alkylation of phenylhydrazine.
Materials:
-
Phenylhydrazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromide (EtBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under an inert atmosphere. Anhydrous THF is then added to the flask.
-
Deprotonation: The flask is cooled to 0°C in an ice bath. A solution of phenylhydrazine (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension over 30 minutes.
-
Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for 1 hour. The evolution of hydrogen gas indicates the formation of the sodium salt of phenylhydrazine.
-
Alkylation: The reaction mixture is cooled again to 0°C. Ethyl bromide (1.05 equivalents) is added dropwise via the dropping funnel. The reaction is then stirred at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the nucleophilic character of its terminal amino group and its ability to undergo rearrangement and cyclization reactions, most notably the Fischer indole synthesis.
The Fischer Indole Synthesis
This is arguably the most significant reaction involving this compound, providing a powerful route to N-ethylated indole derivatives. The reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of the hydrazine with an aldehyde or ketone.[10]
Causality and Mechanism: The success of the Fischer indole synthesis hinges on a cascade of equilibrium and irreversible steps, each driven by specific electronic and steric factors.[11]
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with a carbonyl compound (e.g., a ketone) under acidic conditions to form the corresponding N-ethyl-N-phenylhydrazone.[12] This is a standard imine-type formation.
-
Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine isomer, known as an 'ene-hydrazine'.[10][13] This step is crucial as it sets up the atoms for the key rearrangement.
-
[8][8]-Sigmatropic Rearrangement: After protonation, the ene-hydrazine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[12] This is the rate-determining step, where a new C-C bond is formed, breaking the aromaticity of the phenyl ring temporarily and creating a di-imine intermediate.[11]
-
Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto one of the imine carbons leads to a five-membered ring intermediate (an aminal).
-
Elimination: Under acidic catalysis, this aminal eliminates a molecule of ammonia (or in this case, ethylamine, though ammonia elimination is more commonly depicted), followed by a final proton loss to generate the stable, aromatic N-ethylindole product.[12]
Caption: Key stages of the Fischer indole synthesis mechanism.
Experimental Protocol: Synthesis of 1-Ethyl-1,2,3,4-tetrahydrocarbazole
Objective: To demonstrate the Fischer indole synthesis using this compound and cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
Procedure:
-
Hydrazone Formation (One-Pot Approach): In a round-bottom flask, dissolve this compound (1.0 equivalent) and cyclohexanone (1.0 equivalent) in glacial acetic acid or ethanol.[12]
-
Reaction: Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ. The reaction can be monitored by TLC.
-
Cyclization: Cool the reaction mixture. Add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or an excess of PPA).[12]
-
Heating: Heat the mixture to a higher temperature (typically 100-150°C, depending on the catalyst) and maintain for 2-4 hours until the cyclization is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it onto crushed ice. If PPA was used, carefully neutralize the mixture with a strong base (e.g., NaOH solution) until basic.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 1-Ethyl-1,2,3,4-tetrahydrocarbazole.
Oxidation Reactions
The oxidation of phenylhydrazines is a complex, often autocatalytic process that proceeds through several reactive intermediates.[14] The presence of the ethyl group on N-1 influences the stability and reactivity of these intermediates compared to unsubstituted phenylhydrazine.
Mechanistic Considerations: The oxidation, which can be initiated by metal ions (like Cu²⁺) or molecular oxygen, involves radical chain reactions.[14][15] Key intermediates include:
-
Superoxide Radical (O₂⁻): Acts as both a product and a chain propagator.[14]
-
Phenylhydrazyl Radical: Formed by the initial one-electron oxidation of the hydrazine.
-
Phenyldiazene (Ph-N=NH): A highly reactive intermediate formed from the hydrazyl radical.
-
Benzenediazonium Ion: Can be formed during the process and can accelerate the oxidation.[14]
The presence of the N-ethyl group can stabilize the radical intermediates to some extent and will ultimately be retained or eliminated depending on the specific oxidant and reaction conditions. The overall process can lead to a mixture of products, including azo compounds.[16]
Caption: Key intermediates in the oxidation of this compound.
Other Cyclization Reactions: Pyrazole Synthesis
This compound can react with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, to form five-membered heterocyclic rings like pyrazolones. This reaction is fundamental to the synthesis of many dyes and pharmaceuticals.[17]
Mechanism Rationale: The reaction proceeds via a condensation-cyclization sequence. The more nucleophilic terminal -NH₂ group of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate.[17] This is followed by an intramolecular cyclization where the other nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the stable aromatic pyrazolone ring.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Illustrative)
Note: This protocol uses phenylhydrazine for the classic synthesis of a pyrazolone. With this compound, the reaction would proceed similarly, but the N-1 position of the resulting pyrazolone would be substituted with the phenyl group, and the ethyl group would be lost or rearranged depending on the exact conditions, making the reaction more complex. The reaction with the unsubstituted N-2 is generally favored.
Objective: To synthesize a pyrazolone from a hydrazine and a β-ketoester.
Materials:
-
Phenylhydrazine (for illustration)
-
Ethyl acetoacetate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Mixing: Combine equimolar amounts of phenylhydrazine and ethyl acetoacetate in a round-bottom flask.[17]
-
Solvent and Catalyst: Add ethanol as a solvent and a few drops of glacial acetic acid to catalyze the initial condensation.
-
Reaction: Heat the mixture under reflux for 2-3 hours. The reaction mixture typically becomes homogeneous and then a precipitate may form.
-
Isolation: Cool the reaction mixture to room temperature, and then further in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from hot ethanol or an ethanol/water mixture to obtain the pure pyrazolone product.
Applications in Drug Development
The primary application of this compound in drug development is as a key building block for N-substituted indoles via the Fischer synthesis.[10] The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and natural products.
-
Antimigraine Agents: The triptan class of drugs, used to treat migraines, often features an indole core. The Fischer synthesis is a common method for preparing these scaffolds.[10]
-
Anti-inflammatory Drugs: Compounds like Indomethacin contain an indole ring system, highlighting the importance of indole synthesis methods.[10]
-
Oncology and CNS Targets: Many experimental and approved drugs targeting cancer and central nervous system disorders are based on complex, functionalized indole structures.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as harmful and an irritant.[2]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed.[2] |
| H312 | Harmful in contact with skin.[2] | |
| H315 | Causes skin irritation.[2] | |
| H319 | Causes serious eye irritation.[2] | |
| H332 | Harmful if inhaled. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P317 | IF SWALLOWED: Get medical help.[2] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Handling and Storage:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from light and oxidizing agents.[18] The compound may darken upon exposure to air and light.[5]
-
Store refrigerated.[4]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 644-21-3 [sigmaaldrich.com]
- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis and oxidation of some 1-alkenyl-1-phenylhydrazines and their 1,2-isomers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The oxidation of phenylhydrazine: superoxide and mechanism. | Semantic Scholar [semanticscholar.org]
- 16. Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05842A [pubs.rsc.org]
- 17. orgchemres.org [orgchemres.org]
- 18. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
physical and chemical properties of 1-Ethyl-1-phenylhydrazine
An In-depth Technical Guide to 1-Ethyl-1-phenylhydrazine
Introduction: Situating this compound in Modern Synthesis
This compound (CAS No. 644-21-3) is a substituted hydrazine derivative of significant interest in synthetic organic chemistry.[1][2][3][4][5] While not as commonly cited as its parent compound, phenylhydrazine, its unique N-ethyl substitution provides a valuable tool for introducing specific molecular motifs and sterically influencing reaction outcomes. This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and analytical validation, providing the field-proven insights necessary for its effective application in research and development, particularly in the synthesis of heterocyclic scaffolds for medicinal chemistry.
Part 1: Core Physicochemical and Structural Properties
A foundational understanding of a reagent's physical properties is paramount for experimental design, ensuring proper handling, reaction setup, and purification strategies. This compound is an oily liquid at room temperature, a characteristic shared with many similar small aromatic compounds.
Identification and Molecular Characteristics
Tabulated Physicochemical Data
The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources. These values are critical for predicting its behavior in different solvents and under various temperature and pressure conditions.
| Property | Value | Source(s) |
| Molecular Weight | 136.20 g/mol | [1][2][3] |
| Boiling Point | 237 °C at 760 mmHg | [2] |
| Density | 1.02 g/cm³ | [2] |
| Flash Point | 99.4 °C | [2] |
| pKa (Predicted) | 5.37 ± 0.10 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 29.3 Ų | [1] |
Part 2: Synthesis and Core Reactivity
The utility of this compound is defined by its synthesis and subsequent chemical reactivity. Understanding its preparation provides insight into potential impurities, while knowledge of its reactivity unlocks its potential as a building block for more complex molecules.
A Validated Synthetic Workflow
The synthesis of N-alkyl-N-arylhydrazines typically follows a classical pathway involving the diazotization of an N-alkylaniline followed by a controlled reduction. This multi-step process, while standard, requires careful control of temperature to prevent the decomposition of the thermally sensitive diazonium salt intermediate.
Experimental Protocol: Synthesis of this compound
-
Diazotization: N-ethylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the N-ethyl-N-phenyldiazonium chloride intermediate. The causality here is critical: low temperatures are essential to prevent the diazonium salt from decomposing into undesired phenolic byproducts.
-
Reduction: The freshly prepared, cold diazonium salt solution is added slowly to a stirred, chilled solution of a reducing agent, such as sodium sulfite or stannous chloride in concentrated HCl.[7][8] The sulfite or tin(II) reduces the diazonium group to the hydrazine.
-
Workup and Isolation: Following the reduction, the reaction mixture is made basic with a strong base (e.g., NaOH) to liberate the free hydrazine base. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Diagram of Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Key Reactivity: The Fischer Indole Synthesis
The most prominent application of arylhydrazines is in the Fischer indole synthesis, a powerful acid-catalyzed reaction that forms an indole ring from an arylhydrazine and an aldehyde or ketone. The N-ethyl group in this compound remains on the indole nitrogen, providing a direct route to N-ethylated indoles, a common scaffold in pharmaceuticals.
Mechanism Overview:
-
Hydrazone Formation: this compound reacts with a carbonyl compound to form an N-ethyl-N-phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.
-
[3][3]-Sigmatropic Rearrangement: An acid catalyst promotes a[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) which forms a new carbon-carbon bond.
-
Aromatization and Cyclization: The intermediate loses ammonia (or an amine), rearomatizes, and then undergoes an intramolecular cyclization to form the final indole product.
This reaction is a cornerstone of heterocyclic chemistry and a primary reason why researchers utilize reagents like this compound.[9]
Part 3: Analytical Validation and Characterization
Confirming the identity and purity of a synthesized or purchased reagent is a non-negotiable aspect of scientific integrity. The following section details the expected analytical signatures for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a prominent molecular ion peak at m/z = 136 , corresponding to the molecular weight of the compound.[6]
-
Key Fragmentation: A significant fragment is commonly observed at m/z = 121 , which corresponds to the loss of a methyl group (•CH₃) from the ethyl substituent, followed by rearrangement. Another major fragment appears at m/z = 77 , corresponding to the phenyl cation (C₆H₅⁺).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR):
-
Ethyl Group: A triplet integrating to 3 protons (CH₃) would be expected around δ 1.1-1.3 ppm, coupled to the adjacent CH₂ group. A quartet integrating to 2 protons (CH₂) would appear further downfield, around δ 3.3-3.6 ppm, due to the deshielding effect of the adjacent nitrogen.
-
Aromatic Protons: A series of multiplets integrating to 5 protons would be observed in the aromatic region, typically between δ 6.7-7.3 ppm.
-
N-H Proton: A broad singlet, integrating to 2 protons (-NH₂), would be present. Its chemical shift is variable and depends on solvent and concentration, but it could appear between δ 4.0-5.0 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Ethyl Group: Two signals in the aliphatic region: one around δ 12-15 ppm (CH₃) and another around δ 45-50 ppm (CH₂).
-
Aromatic Ring: Four signals would be expected in the aromatic region (δ 110-150 ppm) due to symmetry: one for the ipso-carbon attached to the nitrogen, and three others for the ortho, meta, and para carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
N-H Stretching: A characteristic pair of absorption bands for the primary amine (-NH₂) group would be expected in the range of 3300-3400 cm⁻¹ .
-
C-H Stretching (Aromatic): Sharp peaks would appear just above 3000 cm⁻¹ .
-
C-H Stretching (Aliphatic): Peaks would be observed just below 3000 cm⁻¹ , corresponding to the ethyl group.
-
C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
Diagram of Analytical Validation Logic
Caption: A logical workflow for the structural confirmation of this compound.
Part 4: Safety, Handling, and Hazard Management
Scientific advancement cannot come at the expense of safety. This compound is a hazardous chemical that requires strict adherence to safety protocols.
GHS Hazard Classification
According to GHS classifications, this compound presents multiple hazards:[1][6]
-
H302: Harmful if swallowed (Acute toxicity, Oral, Category 4)[1][6]
-
H312: Harmful in contact with skin (Acute toxicity, Dermal, Category 4)[1][6]
-
H315: Causes skin irritation (Skin irritation, Category 2)[1][6]
-
H319: Causes serious eye irritation (Eye irritation, Category 2)[1][6]
Mandatory Handling Protocols
-
Engineering Controls: All handling of this compound must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat must be worn. Avoid all skin contact.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | 644-21-3 [sigmaaldrich.com]
- 6. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemres.org [orgchemres.org]
A Comprehensive Technical Guide to the Stability and Storage of 1-Ethyl-1-phenylhydrazine
This guide provides an in-depth analysis of the stability and optimal storage conditions for 1-Ethyl-1-phenylhydrazine, a critical reagent in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this compound in experimental workflows.
Introduction: The Chemical Identity and Utility of this compound
This compound, with the chemical formula C₈H₁₂N₂, is an asymmetrically disubstituted hydrazine derivative.[1][2][3] Its structure, featuring both an ethyl and a phenyl group attached to the same nitrogen atom of the hydrazine moiety, imparts unique reactivity that is leveraged in the synthesis of a variety of organic molecules, including pharmaceuticals and other high-value compounds.[4] Understanding the stability of this compound is paramount, as its degradation can lead to the formation of impurities that may compromise the outcome of sensitive synthetic procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 644-21-3 | [1][2] |
| IUPAC Name | This compound | [1] |
Core Principles of Stability: Understanding Degradation Pathways
The stability of this compound is influenced by several environmental factors, including exposure to air (oxygen), light, and elevated temperatures. The primary modes of degradation are oxidation, photodegradation, and thermal decomposition.
Oxidative Degradation
Hydrazines are well-known reducing agents and are susceptible to oxidation. The oxidation of phenylhydrazine, a closely related compound, is a complex, autocatalytic process that can be initiated by metal cations and involves superoxide radicals as both a product and a chain propagator.[5] The reaction proceeds through several intermediates, including phenylhydrazyl radicals, phenyldiazene, and benzenediazonium ions.[5]
For this compound, a similar oxidative pathway is anticipated. The presence of the electron-donating ethyl group may enhance its susceptibility to oxidation compared to phenylhydrazine.
Caption: Postulated oxidative degradation pathway of this compound.
Photodegradation
Substituted hydrazines can undergo photolytic cleavage of the N-N bond, particularly when exposed to visible light in the presence of a photosensitizer.[6] Studies on N-alkyl-N-arylhydrazines have demonstrated that this photoinduced cleavage can lead to the formation of secondary amines.[6] For this compound, this would result in the formation of N-ethylaniline. Therefore, protection from light is crucial for maintaining the integrity of the compound.
Caption: General photodegradation pathway for N-alkyl-N-arylhydrazines.
Thermal Degradation
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above, stringent storage and handling protocols are essential.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation by atmospheric oxygen. |
| Light Exposure | Store in a light-resistant container (e.g., amber glass). | Prevents photolytic cleavage of the N-N bond. |
| Container | Use a tightly sealed container. | Prevents ingress of moisture and air. |
| Purity | Ensure high purity of the material. | Impurities, such as residual acids from synthesis, can catalyze decomposition.[8] |
Experimental Workflow: Forced Degradation Studies
To proactively understand the stability of this compound and develop stability-indicating analytical methods, a forced degradation study is recommended.[9][10] This involves subjecting the compound to stress conditions that are more severe than those it would encounter during routine storage and use.[9]
Caption: A typical workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours. Dissolve the stressed solid in the solvent to the stock solution concentration before analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. This will allow for the separation and detection of the parent compound and any degradation products.
Analytical Considerations for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. HPLC is the method of choice for this purpose.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, process impurities, and excipients. The development of such a method for this compound should focus on achieving adequate resolution between the parent peak and all potential degradant peaks generated during the forced degradation study.
Recommended HPLC Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: PDA detector to monitor at multiple wavelengths and assess peak purity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
Conclusion
The stability of this compound is a critical factor that can significantly impact the success of synthetic processes. By understanding its primary degradation pathways—oxidation, photodegradation, and thermal decomposition—researchers can implement appropriate storage and handling procedures to maintain its integrity. The implementation of forced degradation studies is a valuable tool for proactively identifying potential degradation products and developing robust, stability-indicating analytical methods. This comprehensive approach ensures the reliability of this compound as a key synthetic building block.
References
- 1. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Note: The Strategic Use of Substituted Phenylhydrazines in the Synthesis of Pharmaceutical Intermediates
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Substituted phenylhydrazines are cornerstone reagents in modern medicinal chemistry, prized for their ability to serve as precursors to a wide array of nitrogen-containing heterocyclic scaffolds. Among the most powerful transformations employing these reagents is the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus—a privileged structure found in countless pharmaceutical agents. This application note provides an in-depth guide to the use of substituted phenylhydrazines, with a specific focus on the synthesis of key pharmaceutical intermediates. We will dissect the mechanistic underpinnings of the Fischer indole synthesis and present a detailed, field-proven protocol for the synthesis of 7-ethyltryptophol, a critical intermediate for the non-steroidal anti-inflammatory drug (NSAID), Etodolac, using 2-ethylphenylhydrazine as a representative starting material. Safety protocols, data presentation, and workflow visualizations are included to provide a comprehensive resource for laboratory scientists.
Reagent Profile: Substituted Phenylhydrazines
While the nominal topic is 1-Ethyl-1-phenylhydrazine, it is critical for the application scientist to recognize that its structural isomers, particularly those with substitution on the phenyl ring, are often more relevant in targeted syntheses. The synthesis of the Etodolac intermediate, for example, specifically utilizes 2-ethylphenylhydrazine.[1][2] This guide will therefore focus on the broader class of ethyl-substituted phenylhydrazines to best illustrate their practical application.
Table 1: Physicochemical Properties of Representative Ethyl-Phenylhydrazines
| Property | This compound | 2-Ethylphenylhydrazine Hydrochloride |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₃ClN₂ |
| Molecular Weight | 136.20 g/mol | 172.66 g/mol |
| CAS Number | 644-21-3[3][4] | 59385-45-6 |
| Appearance | Liquid (typical) | Solid (typical) |
| Primary Application | Fischer Indole Synthesis Precursor | Precursor for 7-ethyltryptophol[1] |
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains an indispensable tool for constructing indole rings.[5] The reaction condenses a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions to form the corresponding indole.
Mechanistic Overview
The reaction proceeds through a series of well-defined steps, which is crucial to understand for troubleshooting and optimization:
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[5][6]
-
[1][1]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted[1][1]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring to produce a di-imine intermediate.[5]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the newly formed amino group onto one of the imine carbons, forming a five-membered ring (an aminal).
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[6]
Mechanistic Diagram
Caption: Mechanism of the Fischer Indole Synthesis.
Case Study: Synthesis of 7-Ethyltryptophol, a Key Intermediate for Etodolac
A practical and high-value application of this chemistry is the synthesis of 7-ethyltryptophol, the key building block for the NSAID Etodolac.[1][7] This synthesis employs 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran, where the latter serves as a masked form of 4-hydroxybutanal.
Experimental Workflow
The overall process involves a one-pot reaction followed by a standard liquid-liquid extraction and purification. The causality for this workflow is efficiency; by avoiding the isolation of the intermediate hydrazone, the process is streamlined, reducing time and potential material loss.
Caption: Workflow for 7-Ethyltryptophol Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established and scalable methods reported in the literature.[1] The choice of a water-miscible solvent like N,N-dimethylacetamide (DMAc) is deliberate, as it effectively solubilizes the hydrochloride salt starting material while being compatible with the aqueous acid catalyst.
Materials and Reagents:
-
2-Ethylphenylhydrazine hydrochloride
-
2,3-Dihydrofuran
-
Sulfuric Acid (H₂SO₄), concentrated
-
N,N-Dimethylacetamide (DMAc)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: To a three-neck round-bottom flask, add 2-ethylphenylhydrazine hydrochloride (1.0 eq), DMAc, and water (typically a 1:1 solvent ratio). Begin stirring to form a solution.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 0.7 eq) to the stirred solution. An exotherm may be observed.
-
Heating: Heat the reaction mixture to 80°C. The choice of this temperature represents a balance between achieving a sufficient reaction rate and minimizing the formation of byproducts that can occur at higher reflux temperatures.[1][2]
-
Reagent Addition: Add 2,3-dihydrofuran (1.0 eq) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature at 80°C. The controlled addition is critical to manage the reaction exotherm and prevent localized overheating.
-
Reaction Monitoring: After the addition is complete, maintain the mixture at 80°C for 2-3 hours. The progress of the reaction should be monitored by a suitable analytical method, such as HPLC, until consumption of the starting material is observed.
-
Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature (RT).
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract three times with ethyl acetate. Ethyl acetate is chosen for its excellent partitioning coefficient for the product and its immiscibility with the aqueous DMAc phase.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in breaking emulsions and removing bulk water).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude 7-ethyltryptophol, which can be further purified if necessary.
Data Summary
The following table summarizes typical quantitative parameters for this synthesis, derived from literature reports.
Table 2: Representative Reaction Parameters for 7-Ethyltryptophol Synthesis
| Parameter | Value | Molar Ratio (eq) | Notes |
| 2-Ethylphenylhydrazine HCl | 100 g (0.581 mol) | 1.0 | Limiting Reagent |
| 2,3-Dihydrofuran | 40.7 g (0.581 mol) | 1.0 | Reacts with hydrazine |
| Sulfuric Acid (H₂SO₄) | 39.8 g (0.407 mol) | 0.7 | Catalyst |
| DMAc-H₂O (1:1) | 2000 mL | - | Solvent |
| Reaction Temperature | 80°C | - | Controlled heating |
| Reaction Time | 2-3 hours | - | Post-addition |
| Reported Yield | ~69% | - | Isolated yield |
Safety, Handling, and Storage
Phenylhydrazine and its derivatives are toxic compounds and must be handled with appropriate care.
-
Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[3][8] It is also known to cause skin and serious eye irritation.[3] Phenylhydrazines as a class are suspected carcinogens and may cause genetic defects.[9]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[10]
-
Handling: Avoid breathing vapors or dust.[8][10] Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[10] Contaminated clothing should be removed and washed before reuse.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, and open flames. Some hydrazines are sensitive to light and air.
Conclusion
This compound and its isomers are powerful and versatile reagents for the synthesis of complex pharmaceutical intermediates. Through the Fischer indole synthesis, these accessible starting materials provide a direct route to the indole core, a motif of immense biological importance. The successful synthesis of 7-ethyltryptophol demonstrates the practical utility of this methodology in a scalable and efficient manner. By understanding the underlying reaction mechanism, adhering to a well-defined protocol, and observing strict safety precautions, researchers can effectively leverage substituted phenylhydrazines to advance drug discovery and development programs.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Page loading... [wap.guidechem.com]
- 9. riccachemical.com [riccachemical.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the One-Pot Fischer Indole Synthesis with 1-Ethyl-1-phenylhydrazine
Introduction: Streamlining N-Ethyl Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2][3][4][5] The classical approach involves the acid-catalyzed cyclization of an arylhydrazone, which is typically pre-formed from an arylhydrazine and a suitable aldehyde or ketone.[1][4] Modern synthetic chemistry, however, places a high premium on operational simplicity, efficiency, and atom economy. To this end, "one-pot" procedures, which combine multiple reaction steps without the isolation of intermediates, have become indispensable.[6][7][8][9]
This guide provides a detailed technical overview and actionable protocols for the one-pot Fischer indole synthesis using 1-Ethyl-1-phenylhydrazine. This specific N-substituted hydrazine serves as a direct precursor to N-ethylated indoles, a structural motif present in many biologically active compounds. By condensing this compound with an enolizable carbonyl compound directly in the presence of an acid catalyst, the synthesis of N-ethyl indoles is significantly streamlined, saving time, resources, and minimizing handling of potentially unstable hydrazone intermediates.
These application notes are designed for researchers, medicinal chemists, and process development scientists, offering insights into the reaction mechanism, optimization of key parameters, and a reliable, step-by-step laboratory protocol.
Reaction Mechanism: A Cascade to the Indole Core
The one-pot Fischer indole synthesis is an elegant cascade reaction initiated under acidic conditions. The generally accepted mechanism involves several distinct, sequential transformations, as outlined below.[1][2][5][10][11][12][13] The use of this compound ensures the ethyl group is carried through the entire sequence to the final N-1 position of the indole ring.
-
In Situ Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound and the carbonyl compound (e.g., a ketone) to form the corresponding N-ethyl-N-phenylhydrazone intermediate.
-
Tautomerization to Ene-hydrazine: The hydrazone undergoes a crucial tautomerization to its more reactive ene-hydrazine isomer. This step is essential as it sets the stage for the key bond-forming event.
-
[6][6]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement. This is the rate-determining step where the critical C-C bond is formed, breaking the weak N-N bond and transiently disrupting the aromaticity of the phenyl ring to form a di-imine intermediate.[13]
-
Rearomatization: The di-imine intermediate rapidly tautomerizes to regain the energetic stability of the aromatic ring, yielding a substituted aniline derivative.
-
Intramolecular Cyclization: The terminal imine is protonated, activating it for nucleophilic attack by the aniline nitrogen. This intramolecular cyclization forms a five-membered aminoacetal (or aminal) ring.
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia, followed by deprotonation, to generate the final, stable aromatic N-ethyl indole product.
Caption: The mechanistic pathway of the one-pot Fischer indole synthesis.
Optimizing the One-Pot Reaction: Key Parameters
The success and efficiency of the one-pot Fischer indole synthesis are highly dependent on the careful selection of several key experimental parameters. The choice of catalyst, solvent, and temperature can dramatically influence reaction rate, yield, and purity.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Acid Catalyst | Brønsted Acids: Acetic acid (often as solvent), p-TsOH, H₂SO₄, Polyphosphoric Acid (PPA).[2][4][10][14] Lewis Acids: ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃.[1][4][10][14] | The catalyst's primary role is to promote both the initial hydrazone formation and the subsequent cyclization cascade. PPA and ZnCl₂ are robust, commonly used catalysts that are effective for a wide range of substrates. Acetic acid can serve as both a solvent and a mild catalyst, often providing cleaner reactions. For sensitive substrates, milder catalysts like p-TsOH are recommended to prevent degradation. |
| Carbonyl Partner | Enolizable aldehydes and ketones. | The reaction requires a carbonyl compound with at least one α-hydrogen to enable the formation of the crucial ene-hydrazine tautomer. Unsymmetrical ketones can lead to the formation of two regioisomeric indole products, a key consideration in synthetic planning.[1][4] |
| Solvent | Acetic Acid, Ethanol, Toluene, Xylenes, Ionic Liquids.[14][15] | The choice of solvent often depends on the required reaction temperature and the catalyst used. High-boiling aromatic solvents like toluene or xylenes are common for driving the reaction to completion. Acetic acid is an excellent choice as it serves a dual role. For greener approaches, ionic liquids and even solvent-free microwave conditions have proven effective.[15][16] |
| Temperature | 80 °C to >150 °C. Microwave irradiation. | The Fischer indole synthesis is a thermally driven process, with the[6][6]-sigmatropic rearrangement requiring significant thermal energy.[15] Reaction temperatures are typically elevated, often at the reflux temperature of the chosen solvent. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by facilitating rapid, uniform heating.[11][16][17] |
Experimental Protocols
Safety and Handling Precautions
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[18] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[19][20][21]
-
Acid Catalysts: Strong acids like H₂SO₄ and PPA are highly corrosive. Lewis acids like ZnCl₂ are hygroscopic and can cause severe burns. Handle with extreme care.
-
Solvents: Organic solvents are flammable. Keep away from ignition sources.
-
General: Perform a full risk assessment before beginning any chemical synthesis.
Protocol 1: General Procedure for the Synthesis of 9-Ethyl-1,2,3,4-tetrahydrocarbazole
This protocol describes the one-pot reaction between this compound and cyclohexanone, a common substrate pairing.
Materials and Reagents:
-
This compound (98%)
-
Cyclohexanone (99%)
-
Zinc chloride (ZnCl₂, anhydrous, 98%) or p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 98.5%)
-
Toluene or Glacial Acetic Acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Caption: A typical experimental workflow for one-pot Fischer indole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous toluene (40 mL).
-
Charging Reagents: Add this compound (10 mmol, 1.36 g), followed by cyclohexanone (11 mmol, 1.08 g, 1.1 equiv). Stir the mixture for 5 minutes.
-
Catalyst Addition: Carefully add the acid catalyst.
-
Option A (Lewis Acid): Add anhydrous zinc chloride (15 mmol, 2.04 g, 1.5 equiv).
-
Option B (Brønsted Acid): Add p-toluenesulfonic acid monohydrate (1 mmol, 0.19 g, 0.1 equiv).
-
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (disappearance of starting hydrazine), cool the mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure 9-Ethyl-1,2,3,4-tetrahydrocarbazole.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficient heating (temperature or time).- Catalyst is inactive (e.g., ZnCl₂ is not anhydrous).- Substrate is not enolizable. | - Increase reaction temperature or time.- Use freshly opened or properly dried catalyst.- Confirm the carbonyl partner has α-hydrogens. |
| Formation of Dark Tars/Polymerization | - Reaction conditions are too harsh (acid too strong or temperature too high).- Substrates are unstable under the reaction conditions. | - Switch to a milder catalyst (e.g., p-TsOH or acetic acid).- Lower the reaction temperature and extend the reaction time.- Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Mixture of Regioisomers | - Use of an unsymmetrical ketone. | - This is an inherent feature of the reaction. Isomers may be separable by chromatography. Alternatively, select a symmetrical ketone or a different synthetic route if regioselectivity is critical. |
| Incomplete Reaction | - Insufficient catalyst.- Reaction time is too short. | - Increase the catalyst loading slightly.- Continue heating and monitor by TLC until the starting material is consumed. |
Conclusion
The one-pot Fischer indole synthesis utilizing this compound offers a highly efficient and direct route to N-ethylated indoles. This method circumvents the need to isolate hydrazone intermediates, thereby improving workflow and overall synthetic efficiency. By carefully selecting the catalyst, solvent, and reaction temperature, chemists can optimize this powerful transformation for a wide range of carbonyl substrates. The protocols and insights provided herein serve as a comprehensive guide for researchers in drug discovery and synthetic chemistry to successfully implement this valuable reaction in their work.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. testbook.com [testbook.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions | Semantic Scholar [semanticscholar.org]
- 8. One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions | springerprofessional.de [springerprofessional.de]
- 9. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 1-Ethyl-1-phenylhydrazine in the Japp-Klingemann Reaction
Abstract
The Japp-Klingemann reaction stands as a cornerstone in synthetic organic chemistry for the formation of hydrazones from β-keto-acids or their ester analogues and aryl diazonium salts.[1][2] These hydrazones are pivotal intermediates, most notably for the synthesis of indole scaffolds via the Fischer indole synthesis, a pathway integral to the development of a vast array of pharmaceuticals and biologically significant molecules.[1][2][3] This guide provides a comprehensive overview of the Japp-Klingemann reaction with a specific focus on the use of 1-ethyl-1-phenylhydrazine, a substituted hydrazine that introduces unique structural motifs into the final products. Detailed experimental protocols, mechanistic insights, and applications are presented to aid researchers in leveraging this powerful reaction.
Introduction: The Strategic Advantage of this compound
The Japp-Klingemann reaction typically utilizes primary arylhydrazines. The employment of an N-substituted hydrazine, such as this compound, offers a strategic advantage by directly leading to N-substituted hydrazones. This is particularly relevant in medicinal chemistry, where N-alkylation of heterocyclic cores can significantly modulate pharmacological properties. The subsequent Fischer indole synthesis of these N-ethyl-N-phenylhydrazones yields N-ethylated indoles, a structural feature present in numerous bioactive compounds.
Indole derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[3] The ability to introduce an N-ethyl group in a streamlined manner, beginning with the Japp-Klingemann reaction, enhances the efficiency of synthesizing diverse indole libraries for drug screening and development.
Mechanistic Considerations
The Japp-Klingemann reaction proceeds through a well-defined mechanistic pathway.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Formation of the Aryl Diazonium Salt The reaction is initiated by the diazotization of an aniline precursor. In the context of this guide, the synthesis would conceptually start from N-ethylaniline. However, for the Japp-Klingemann reaction itself, the pre-formed this compound is not directly diazotized. Instead, the reaction utilizes a diazonium salt that will react with a β-keto-ester. To form the desired N-ethyl-N-phenylhydrazone, a different synthetic approach is typically employed, often involving the reaction of an appropriate carbonyl compound with this compound.
A more direct application of the Japp-Klingemann reaction to arrive at a precursor for an N-substituted indole would involve the reaction of an aryl diazonium salt with a β-keto-ester to form a hydrazone, which is then subsequently N-alkylated. However, for the purpose of this guide, we will focus on the reaction of a diazonium salt with a β-keto-ester to form a phenylhydrazone, which serves as a foundational protocol. The insights are transferable to reactions involving more complex hydrazines.
Step 2: Enolate Formation A β-keto-ester is deprotonated by a base to form a nucleophilic enolate. The choice of base and solvent is critical to ensure efficient enolate formation without promoting side reactions.
Step 3: Azo Coupling The enolate anion attacks the aryl diazonium salt, forming an intermediate azo compound.[1]
Step 4: Hydrolysis and Rearrangement Under the reaction conditions, the azo intermediate undergoes hydrolysis, leading to the cleavage of the acyl group (in the case of a β-keto-ester) and subsequent rearrangement to form the stable hydrazone product.[1][4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Japp-Klingemann reaction. While this protocol uses aniline to generate a phenylhydrazone, the principles are directly applicable to reactions involving substituted hydrazines.
Protocol 1: Synthesis of Ethyl 2-Oxo-3-(phenylhydrazono)butanoate
This protocol details the synthesis of a key hydrazone intermediate from ethyl acetoacetate and aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl acetoacetate
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[5]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature remains below 5 °C.[5]
Part B: Japp-Klingemann Coupling
-
In a separate, larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[5]
-
Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution. Maintain the temperature below 5 °C throughout the addition.[5]
Part C: Reaction Completion and Work-up
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.[5]
-
Allow the mixture to warm to room temperature and stir overnight.[5]
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone.
Quantitative Data Summary
The following table provides representative data for the synthesis of hydrazones using the Japp-Klingemann reaction.
| Starting β-Keto-ester | Starting Aniline | Product | Yield (%) | Melting Point (°C) |
| Ethyl acetoacetate | Aniline | Ethyl 2-oxo-3-(phenylhydrazono)butanoate | 85-90 | 128-130 |
| Diethyl 1,3-acetonedicarboxylate | 4-Chloroaniline | Diethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxopentanedioate | 80-88 | 155-157 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Japp-Klingemann reaction followed by a subsequent Fischer indole synthesis.
Caption: Experimental workflow from Japp-Klingemann to Fischer Indole Synthesis.
Applications in Drug Development and Research
The hydrazone products of the Japp-Klingemann reaction are valuable precursors for a multitude of heterocyclic compounds, with indole synthesis being the most prominent application.[1][2] The subsequent Fischer indole synthesis, which involves the acid-catalyzed cyclization of the hydrazone, provides access to a wide array of substituted indoles.[3][6]
Key Applications:
-
Synthesis of Bioactive Indoles: Many indole-containing compounds exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The Japp-Klingemann/Fischer indole synthesis sequence is a powerful tool for accessing these molecular scaffolds.[3][7]
-
Combinatorial Chemistry: The operational simplicity of this reaction sequence lends itself well to the generation of compound libraries for high-throughput screening in drug discovery programs.[7]
-
Natural Product Synthesis: The Japp-Klingemann reaction has been employed as a key step in the total synthesis of several complex natural products containing the indole motif.[3][8]
Troubleshooting and Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature is strictly maintained below 5 °C during the addition of sodium nitrite. Use freshly prepared diazonium salt solution immediately. |
| Inefficient coupling. | Check the pH of the reaction mixture; it should be weakly acidic to neutral for optimal coupling. Ensure efficient stirring. | |
| Side Product Formation | Decomposition of the diazonium salt. | Maintain low temperatures throughout the reaction. |
| Self-condensation of the β-keto-ester. | Ensure slow, controlled addition of the diazonium salt to the enolate solution. | |
| Difficulty in Purification | Oily product. | Try trituration with a non-polar solvent like hexane to induce crystallization. Column chromatography may be necessary. |
Mechanistic Pathway Diagram
The following diagram provides a visual representation of the Japp-Klingemann reaction mechanism.
Caption: Generalized mechanism of the Japp-Klingemann reaction.
Conclusion
The Japp-Klingemann reaction, particularly when utilizing substituted hydrazines like this compound, offers a robust and versatile method for the synthesis of functionalized hydrazones. These intermediates are of paramount importance in the synthesis of indoles and other heterocyclic systems relevant to the pharmaceutical and life sciences industries. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this reaction in their synthetic endeavors.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Enduring Significance of N-Substituted Indoles in Modern Drug Discovery
An In-Depth Guide to the Synthesis of Substituted Indoles Using 1-Ethyl-1-phenylhydrazine
The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core structure of a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and geometric shape allow it to bind to numerous biological receptors with high affinity.[2] From the neurotransmitter serotonin to anti-migraine drugs of the triptan class and anti-inflammatory agents like Indomethacin, the indole motif is a cornerstone of modern therapeutics.[3][4]
Among the diverse classes of indole derivatives, N-substituted indoles, particularly N-alkylindoles, are of profound interest. The substituent on the indole nitrogen can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor binding affinity, and cellular permeability. The synthesis of these N-alkylated indoles is therefore a critical endeavor for researchers in drug discovery and development.
This comprehensive guide focuses on the synthesis of substituted indoles using this compound as a key starting material. We will delve into the mechanistic underpinnings of the cornerstone reaction—the Fischer Indole Synthesis—and provide detailed, field-proven protocols for its successful execution. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale required for effective troubleshooting and optimization.
Core Principle: The Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, this reaction remains one of the most powerful and versatile methods for constructing the indole ring.[3] The process involves the acid-catalyzed cyclization of an arylhydrazine (in our case, this compound) with an aldehyde or a ketone.[3] The reaction proceeds via an intermediate hydrazone, which, under thermal and acidic conditions, undergoes a remarkable intramolecular rearrangement to form the final indole product with the elimination of an ammonia molecule.[5]
Mechanism Deep Dive: The Journey from Hydrazine to Indole
Understanding the mechanism is paramount for optimizing reaction conditions and predicting outcomes. The choice of acid, solvent, and temperature directly influences the efficiency of each step.
The reaction of this compound with a ketone (e.g., acetophenone) proceeds as follows:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of this compound with a carbonyl compound to form the corresponding N-ethyl-N-phenylhydrazone. This is a reversible reaction, and the removal of water can drive it to completion.[5]
-
Tautomerization to Ene-hydrazine: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.[5]
-
[6][6]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, the molecule undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement. This is the rate-determining step and involves the cleavage of the weak N-N bond and the formation of a new C-C bond, transiently breaking the aromaticity of the phenyl ring to form a di-imine intermediate.[3]
-
Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. The resulting amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoacetal-like ring.[3]
-
Elimination of Ammonia: Under the acidic conditions, the terminal nitrogen is protonated, turning it into a good leaving group. A molecule of ammonia is eliminated, and a final proton loss from the indole nitrogen re-establishes the aromatic indole core, yielding the stable 1-ethyl-substituted indole.[5]
Caption: Mechanism of the Fischer Indole Synthesis.
Key Experimental Parameters & Optimization
The success of the Fischer indole synthesis is highly dependent on the careful selection of reaction conditions. A researcher must consider the interplay between the catalyst, solvent, and temperature to maximize yield and minimize side products.
Selection of the Acid Catalyst
The choice of acid is one of the most critical factors. Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) are effective, but their performance varies depending on the substrate.[3]
-
Brønsted Acids (e.g., H₂SO₄, HCl, Polyphosphoric Acid (PPA), Acetic Acid): These are classic catalysts. Polyphosphoric acid (PPA) is particularly effective as it serves as both a catalyst and a solvent, driving the reaction at high temperatures. Acetic acid can also function as both solvent and a milder catalyst, which can be advantageous for sensitive substrates.[7]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃): Lewis acids are often preferred for their high efficiency. Zinc chloride (ZnCl₂) is the most common and cost-effective choice, often used in stoichiometric or even excess amounts.[6][8] Boron trifluoride etherate (BF₃·OEt₂) is a powerful catalyst that can promote the reaction under milder conditions.[3]
The following table summarizes the performance of various acid catalysts reported for Fischer indole syntheses, providing a valuable guide for catalyst screening.
| Catalyst | Type | Typical Conditions | Advantages | Common Substrates | Reported Yield |
| ZnCl₂ | Lewis Acid | Neat or solvent, 150-180°C | Inexpensive, widely used, effective for many substrates.[6][8] | Acetophenones, Cyclohexanones | 70-90%[8] |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Neat, 100-160°C | Acts as solvent and catalyst, good for less reactive substrates.[9] | Substituted Phenylhydrazones | 60-85%[9] |
| Acetic Acid | Brønsted Acid | Solvent, Reflux (118°C) | Mild, acts as solvent, good for sensitive substrates.[7] | Phenylhydrazones of cyclic ketones.[7] | 60-93%[7] |
| H₂SO₄ / HCl | Brønsted Acid | In solvent (e.g., EtOH), Reflux | Strong acids, readily available. | Phenylhydrazones | Variable |
| BF₃·OEt₂ | Lewis Acid | Solvent (e.g., DCM), RT to Reflux | High reactivity, can allow for milder conditions.[3] | Various hydrazones | Good to Excellent |
Solvent and Temperature Effects
Temperature control is crucial. Insufficient heat may lead to a slow or incomplete reaction, as the[6][6]-sigmatropic rearrangement often requires significant thermal energy. Conversely, excessively high temperatures can cause degradation of the starting materials, intermediates, or the final indole product, leading to the formation of tar and a reduction in yield. The reaction is typically conducted at the reflux temperature of the chosen solvent, often for 2-4 hours.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the synthesis of two distinct N-ethyl substituted indoles. These protocols are designed to be self-validating, with clear instructions for reaction setup, workup, and purification.
Caption: General experimental workflow for Fischer indole synthesis.
Protocol 1: Synthesis of 1-Ethyl-2-phenyl-1H-indole
This protocol is adapted from the well-established synthesis of 2-phenylindole and is optimized for the use of this compound.[6][8]
Materials:
-
This compound
-
Acetophenone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup (One-Pot): In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, combine acetophenone (5.0 mmol, 1.0 eq) and this compound (5.5 mmol, 1.1 eq).
-
Catalyst Addition: To this mixture, carefully add anhydrous zinc chloride (10.0 mmol, 2.0 eq). Causality Note: A molar excess of the Lewis acid is often used to ensure complete catalysis, as any water formed during the initial hydrazone formation can partially deactivate the ZnCl₂.
-
Indolization: Heat the reaction mixture in an oil bath, gradually increasing the temperature to 170-180°C. The mixture will become liquid and darken in color.[6] Maintain this temperature for 15-25 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 hexane:ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Carefully add 20 mL of water and 20 mL of dichloromethane to the solidified mass. Stir vigorously until the solids are broken up.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with 15 mL of dichloromethane.[6]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 2% ethyl acetate in hexane) to afford the pure 1-ethyl-2-phenyl-1H-indole.[6]
Protocol 2: Synthesis of 9-Ethyl-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of a fused indole system, demonstrating the versatility of the reaction with cyclic ketones. It is based on established procedures for analogous compounds.[9]
Materials:
-
This compound hydrochloride (or free base)
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol or Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (10 mmol, 1.0 eq) in 40 mL of glacial acetic acid. Causality Note: Using the hydrochloride salt of the hydrazine is often advantageous as it improves stability and handling. The acidic reaction conditions will liberate the free hydrazine in situ.[9]
-
Hydrazine Addition: Heat the solution to reflux. Slowly add a solution of this compound hydrochloride (10 mmol, 1.0 eq) in a minimal amount of acetic acid to the refluxing mixture over 30 minutes.
-
Reaction: Continue to heat the mixture under reflux for an additional 1-2 hours after the addition is complete.
-
Workup and Precipitation: Pour the hot reaction mixture into a beaker containing 150 mL of ice-water and stir vigorously. The product will precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then with a small amount of cold 75% ethanol to remove residual acetic acid and impurities.
-
Purification: The crude 9-ethyl-1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the final product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficient heating (rearrangement step is slow).- Deactivated catalyst (moisture).- Unstable hydrazone intermediate. | - Ensure reaction temperature is adequate (150°C+ for ZnCl₂).- Use anhydrous reagents and glassware.- Consider a two-step approach: pre-form and isolate the hydrazone before cyclization. |
| Formation of Tar/Dark Polymer | - Excessively high temperature or prolonged reaction time.- Highly reactive substrates. | - Reduce reaction temperature or time.- Monitor carefully by TLC and stop the reaction upon completion.- Use a milder catalyst system (e.g., acetic acid instead of PPA). |
| Mixture of Regioisomers | - Use of an unsymmetrical ketone (e.g., 2-butanone). | - The product ratio is influenced by acidity. Weaker acids may favor the kinetic product, while stronger acids can favor the thermodynamic product. Empirical optimization is required. |
| Difficult Purification | - Streaking on silica gel column due to the basic nature of the indole nitrogen.- Presence of closely related side products. | - Add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent during chromatography.- Ensure complete removal of the acid catalyst during workup.- Attempt recrystallization from different solvent systems. |
Conclusion
The Fischer Indole Synthesis remains an indispensable tool for the construction of the indole scaffold. By using this compound, researchers can readily access a diverse range of N-ethyl substituted indoles, a class of compounds with significant potential in drug discovery. A thorough understanding of the reaction mechanism and the critical influence of catalysts, solvents, and temperature allows for the rational design and optimization of synthetic routes. The protocols and insights provided in this guide serve as a robust foundation for scientists aiming to leverage this timeless reaction in the pursuit of novel therapeutic agents.
References
- 1. studylib.net [studylib.net]
- 2. rsc.org [rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Monitoring 1-Ethyl-1-phenylhydrazine Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Ethyl-1-phenylhydrazine is a substituted hydrazine derivative utilized in various chemical syntheses. Its reactive nature necessitates careful monitoring of reaction progression to ensure optimal yield, minimize impurity formation, and maintain process safety. This document provides detailed analytical methods and protocols for researchers, scientists, and drug development professionals engaged in reactions involving this compound. The methodologies outlined herein are designed to be robust, reliable, and adaptable to various reaction conditions.
The inherent reactivity of hydrazines, including their susceptibility to oxidation, makes in-process monitoring crucial.[1] Failure to adequately control reaction parameters can lead to the formation of undesired byproducts and potential safety hazards. The analytical techniques detailed in this guide—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offer complementary insights into reaction kinetics, conversion rates, and impurity profiles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C8H12N2 | [2][3][4][5] |
| Molecular Weight | 136.19 g/mol | [2][3][4] |
| Boiling Point | 237°C at 760 mmHg | [5] |
| Density | 1.02 g/cm³ | [5] |
| pKa | 5.37 ± 0.10 (Predicted) | [3] |
| Monoisotopic Mass | 136.100048391 Da | [2][3] |
These properties, particularly the boiling point and polarity, inform the selection of appropriate chromatographic conditions and detection methods.
Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the reaction being monitored, including the complexity of the reaction mixture, the required sensitivity, and the desired level of structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for monitoring reactions involving non-volatile or thermally labile compounds like this compound.
Rationale:
Reverse-phase HPLC with UV detection is well-suited for separating and quantifying aromatic compounds. The phenyl group in this compound provides a strong chromophore for UV detection. This method allows for the simultaneous monitoring of the reactant, intermediates, and products. For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization can be employed.[6]
Protocol: Reverse-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might start at 20% acetonitrile and increase to 80% over 15 minutes. The specific gradient should be optimized based on the polarity of the reactants and products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 233 nm or 235 nm, which are common for phenylhydrazine derivatives.[7][8]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase) to prevent further reaction. The dilution factor should be chosen to bring the analyte concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
An internal standard can be used to improve accuracy and precision. The internal standard should be a compound that is chemically stable, does not react with the components of the reaction mixture, and is well-resolved from all other peaks in the chromatogram.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC monitoring of this compound reactions.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds and is particularly useful for assessing the purity of starting materials and monitoring reactions with volatile products or byproducts.
Rationale:
Hydrazines can be analyzed by GC, but their polarity can lead to peak tailing.[9] Derivatization is often employed to improve chromatographic performance and sensitivity.[10] A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can provide selective and sensitive detection.[11] For direct analysis, a column with a stationary phase that is chemically similar to hydrazine can be beneficial.[12]
Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation:
-
Prepare samples as described for HPLC, but use a volatile solvent compatible with GC (e.g., dichloromethane or ethyl acetate).
-
If derivatization is necessary, a common approach for hydrazines is to react them with an aldehyde or ketone (e.g., benzaldehyde) to form the corresponding hydrazone.[10]
-
-
Data Analysis:
-
Monitor the total ion chromatogram (TIC) for an overview of the reaction components.
-
Use extracted ion chromatograms (EICs) for specific masses of interest to improve selectivity and sensitivity. The mass spectrum of this compound shows characteristic fragments at m/z 136 (molecular ion) and 121.[2]
-
Logical Flow for GC-MS Method Development
Caption: Decision-making process for developing a GC-MS method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for real-time, non-invasive reaction monitoring, providing detailed structural information about all components in the reaction mixture.[13][14]
Rationale:
¹H NMR allows for the direct observation of the disappearance of reactant signals and the appearance of product signals. The integration of these signals provides a quantitative measure of the relative concentrations of the species in solution. This technique is particularly useful for mechanistic studies and kinetic analysis.[13]
Protocol: In Situ ¹H NMR Reaction Monitoring
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: A deuterated solvent that is compatible with the reaction chemistry (e.g., DMSO-d₆, CDCl₃).
-
Procedure:
-
Set up the reaction directly in an NMR tube.
-
Add the reactants and any catalysts to the deuterated solvent in the NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals.[13]
-
-
Data Analysis:
-
Identify characteristic peaks for the reactant (this compound) and the product(s). For phenylhydrazine derivatives, the aromatic protons and the protons on the ethyl group will be key reporters.[15][16]
-
Normalize the spectra and integrate the relevant peaks.
-
Plot the normalized integral values versus time to obtain kinetic profiles for the consumption of the reactant and the formation of the product(s).
-
Expected ¹H NMR Signals for this compound:
-
A triplet for the methyl protons (-CH₃).
-
A quartet for the methylene protons (-CH₂-).
-
Multiplets in the aromatic region for the phenyl protons.
-
A broad singlet for the -NH₂ protons (which may exchange with D₂O if present).
¹⁵N NMR Considerations: While less common for routine monitoring due to lower sensitivity, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms and can be used to study substituent effects in phenylhydrazine derivatives.[17]
Summary of Analytical Methods
| Technique | Advantages | Disadvantages | Best For |
| HPLC-UV | Robust, quantitative, widely available, good for non-volatile compounds. | Requires sample workup, may require method development for complex mixtures. | Routine quantitative monitoring of reaction conversion and purity. |
| GC-MS | High separation efficiency, provides structural information (MS), excellent for volatile compounds. | Not suitable for thermally labile compounds, may require derivatization.[11][18] | Purity analysis of starting materials, monitoring volatile byproducts. |
| NMR | Non-invasive, real-time monitoring, provides detailed structural information.[13] | Lower sensitivity than chromatographic methods, requires deuterated solvents, higher equipment cost. | Mechanistic studies, kinetic analysis, and structural elucidation of intermediates. |
Conclusion
The successful monitoring of reactions involving this compound relies on the judicious selection and application of appropriate analytical techniques. HPLC is a reliable workhorse for quantitative analysis, GC-MS excels in the analysis of volatile components and impurity identification, and NMR provides unparalleled insight into reaction kinetics and mechanisms in real-time. By implementing the protocols and considerations outlined in these application notes, researchers can achieve a comprehensive understanding of their chemical transformations, leading to improved process control, higher yields, and enhanced safety.
References
- 1. Phenylhydrazine (CICADS) [inchem.org]
- 2. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 8. Determination of Phenylhydrazine Residues in Edaravone by HPLC | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of hydrazine in hydralazine by capillary gas chromatography with nitrogen-selective detection after benzaldehyde derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Mastering Regioselectivity in the Fischer Indole Synthesis with Unsymmetrical Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Fischer Indole Synthesis and the Challenge of Regioselectivity
First discovered in 1883 by Emil Fischer and Friedrich Jourdan, the Fischer indole synthesis remains one of the most robust and widely utilized methods for the construction of the indole nucleus.[1][2][3] This acid-catalyzed reaction, which proceeds by heating an arylhydrazone derived from an aldehyde or ketone, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[1][4] The indole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antimigraine drugs of the triptan class and the non-steroidal anti-inflammatory drug indomethacin.[2][3][5]
Despite its versatility, the use of unsymmetrical ketones (R¹CH₂COCH₂R²) in the Fischer indole synthesis introduces a significant challenge: regioselectivity. The reaction can proceed through two different enamine intermediates, leading to a mixture of two isomeric indole products.[1] Controlling the reaction to favor a single regioisomer is often critical for the efficiency and viability of a synthetic route, particularly in the context of drug development where structural precision is paramount. This guide provides a detailed exploration of the mechanistic principles governing regioselectivity and offers field-proven protocols to steer the reaction toward the desired indole isomer.
Mechanistic Underpinnings of Regioselectivity
The regiochemical outcome of the Fischer indole synthesis is determined during the acid-catalyzed tautomerization of the initially formed hydrazone to an enamine (or 'ene-hydrazine').[1][6] For an unsymmetrical ketone, two distinct enamine intermediates can be formed, each leading to a different indole regioisomer upon undergoing the key[7][7]-sigmatropic rearrangement. The selectivity is primarily governed by a combination of steric and electronic factors, as well as the nature of the acid catalyst.[1][8][9]
The Competing Pathways: Kinetic vs. Thermodynamic Control
The formation of the enamine intermediate is a critical, and often selectivity-determining, step.[10][11] The reaction can proceed via two pathways:
-
Formation of the Less Substituted Enamine (Kinetic Product): Deprotonation of the less hindered α-carbon of the ketone generally occurs faster, leading to the kinetic enamine. This pathway is favored under conditions of strong acidity and lower temperatures.[12] The resulting indole will have the larger alkyl group at the 3-position.
-
Formation of the More Substituted Enamine (Thermodynamic Product): Deprotonation of the more substituted α-carbon leads to the more thermodynamically stable, more highly substituted enamine. This pathway is favored under conditions that allow for equilibration, such as the use of weaker acids or higher temperatures. The resulting indole will have the larger alkyl group at the 2-position.
The interplay between these factors is subtle, and the choice of acid catalyst can significantly influence the product ratio.[9]
Figure 1: Competing pathways for indole formation.
Controlling Regioselectivity: Strategic Approaches and Protocols
Achieving high regioselectivity in the Fischer indole synthesis with unsymmetrical ketones requires careful consideration of the reaction conditions, particularly the choice of acid catalyst.
The Role of the Acid Catalyst
A wide range of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis, each influencing the regiochemical outcome differently.[2][4]
-
Brønsted Acids: Strong Brønsted acids such as polyphosphoric acid (PPA), methanesulfonic acid (MeSO₃H), and sulfuric acid (H₂SO₄) often favor the formation of the indole derived from the less substituted enamine.[8][9] The use of Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol for the formation of 3-unsubstituted indoles from methyl ketones.[8]
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also commonly used.[1][2] The coordination of the Lewis acid to the hydrazone can influence the steric environment around the α-protons, thereby affecting the regioselectivity of enamine formation.
General Experimental Workflow
The following diagram outlines a general workflow for conducting a regioselective Fischer indole synthesis.
Figure 2: General experimental workflow.
Protocol for Regioselective Fischer Indole Synthesis Using Polyphosphoric Acid (PPA)
This protocol generally favors the formation of the indole isomer derived from the less substituted enamine.
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Unsymmetrical ketone (1.1 eq)
-
Polyphosphoric acid (PPA) (10-20 wt eq)
-
Anhydrous toluene or xylene (optional, as solvent)
-
Ice water
-
Ethyl acetate or dichloromethane for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the arylhydrazine hydrochloride and the unsymmetrical ketone in ethanol or acetic acid. Heat the mixture at reflux for 1-2 hours. Allow the reaction to cool, and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.
-
Indolization: In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat polyphosphoric acid to 80-100 °C.
-
Carefully add the pre-formed hydrazone (or a mixture of the arylhydrazine and ketone) to the hot PPA in portions. The reaction is often exothermic.
-
Stir the reaction mixture vigorously at 100-140 °C for 1-4 hours. Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired indole regioisomer.
Data Presentation: Regioselectivity with Various Ketones and Catalysts
The following table summarizes representative data on the regioselectivity of the Fischer indole synthesis with different unsymmetrical ketones and acid catalysts.
| Ketone | Acid Catalyst | Major Isomer (Structure) | Regioisomeric Ratio (Major:Minor) | Reference |
| 2-Butanone | PPA | 2,3-Dimethylindole | ~9:1 | [9] |
| 2-Pentanone | H₂SO₄ | 3-Ethyl-2-methylindole | Varies with acid concentration | [9] |
| Phenylacetone | PPA | 2-Benzyl-3-methylindole | >95:5 | |
| Isopropyl methyl ketone | PPA | 2-Isopropyl-3-methylindole | Mixture of 1H and 3H-indoles | [9] |
| Methyl ethyl ketone | Eaton's Reagent | 2,3-Dimethylindole | High selectivity for 3-unsubstituted | [8] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Fischer indole synthesis involves the elimination of water; therefore, anhydrous conditions are generally preferred to maximize yield.[13]
-
Temperature Control: The reaction temperature can significantly impact the regioselectivity and the formation of side products. Careful temperature monitoring is crucial.
-
Catalyst Choice: As highlighted, the choice of acid catalyst is paramount for controlling regioselectivity. It is often necessary to screen several catalysts to optimize the reaction for a specific substrate.[4]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can accelerate the reaction, while electron-withdrawing groups can hinder it.[12] In some cases, strong electron-donating groups can lead to failed reactions due to competing pathways.[14]
Conclusion
The Fischer indole synthesis is a powerful tool for the construction of the indole scaffold, a key component in numerous pharmaceuticals. While the use of unsymmetrical ketones presents a regioselectivity challenge, a thorough understanding of the reaction mechanism and the careful selection of reaction conditions, particularly the acid catalyst, can allow for the selective synthesis of the desired indole isomer. The protocols and data presented in this guide provide a solid foundation for researchers to navigate the complexities of this classic reaction and apply it effectively in their synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. reddit.com [reddit.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithnj.com [researchwithnj.com]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Enamine - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of indole products from 1-Ethyl-1-phenylhydrazine reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of indole products derived from 1-Ethyl-1-phenylhydrazine reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Fischer indole synthesis and encounter challenges in isolating pure, characterizable products. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your purification strategies.
The Fischer indole synthesis, while powerful, is notorious for generating a complex mixture of byproducts and regioisomers, particularly when using substituted hydrazines like this compound.[1][2] The success of your synthesis is ultimately measured by the purity of the final compound. This guide provides field-proven insights to navigate the common pitfalls of indole purification.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of indole products in a practical question-and-answer format.
Question 1: My crude product is dark and shows significant degradation (streaking, discoloration) during silica gel column chromatography. What’s happening and how can I prevent it?
Answer:
This is a classic problem when purifying indoles. The root cause is the inherent sensitivity of many indole scaffolds to acid.
-
Causality: Standard silica gel is weakly acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the polymerization or decomposition of electron-rich indoles, leading to the formation of colored, high-molecular-weight impurities that streak on a TLC plate and are difficult to remove from the column.[3]
-
Solution: The key is to neutralize the acidic sites on the stationary phase.
-
Deactivate the Silica Gel: Before running your column, flush the packed silica gel with your starting eluent containing 0.5-1% triethylamine (TEA) or a similar volatile base.[3][4] This simple step neutralizes the most reactive acidic sites.
-
Use a Basic Mobile Phase Additive: Continue to use 0.5-1% TEA in your eluent system throughout the entire purification process to maintain a neutral environment.[5]
-
Consider an Alternative Stationary Phase: If your compound is exceptionally sensitive, switch to a more inert stationary phase like neutral or basic alumina.[3]
-
Work Efficiently: Do not let your compound sit on the column for an extended period. Have all fractions and equipment ready to minimize contact time with the stationary phase.[3]
-
Question 2: I'm struggling to remove unreacted this compound from my product. Its spot on the TLC plate is close to my product's.
Answer:
Residual hydrazine is a frequent impurity. Its basic nature provides a straightforward chemical handle for its removal before chromatography.
-
Causality: this compound is a base. By treating the crude reaction mixture with an aqueous acid, you can protonate the hydrazine, forming a water-soluble salt. Your neutral indole product will remain in the organic layer. This is a classic acid-base extraction.[6][7]
-
Solution: Implement an acidic wash during your initial work-up.
-
Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer one to two times with a dilute aqueous acid solution (e.g., 1M HCl).[3]
-
Combine the aqueous layers and back-extract once with the organic solvent to recover any product that may have partitioned.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate. This material is now significantly depleted of the hydrazine impurity and ready for chromatography or crystallization.
-
Question 3: My reaction has produced two isomeric indoles with very similar Rf values that co-elute during column chromatography. How can I separate them?
Answer:
Separating regioisomers is one of the most significant challenges in Fischer indole synthesis.[2] Brute-force chromatography is often inefficient. A multi-pronged approach is necessary.
-
Causality: Isomers often have very similar polarities, leading to poor separation on standard silica gel. Optimizing the selectivity of your chromatographic system is paramount.
-
Solution:
-
Optimize TLC Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane/methanol or toluene-based eluents can improve separation.[5] A small change in selectivity can make a large difference on the column.
-
Improve Column Efficiency: Use a higher-quality, smaller-particle-size silica gel. Ensure your column is packed perfectly and run it with slight positive pressure ("flash chromatography") to achieve better resolution.[5]
-
Consider a Different Stationary Phase: If silica fails, try reverse-phase (C18) chromatography, where separation is based on hydrophobicity rather than polarity. This can often resolve isomers that are inseparable on silica.
-
Recrystallization: If the crude mixture is solid and contains a major isomer, fractional crystallization can be highly effective. The less soluble isomer will crystallize out of a carefully chosen solvent system, leaving the more soluble one in the mother liquor.
-
Preparative HPLC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolving power and is often the definitive solution for separating challenging isomers.
-
Question 4: I attempted to recrystallize my solid product, but it "oiled out" and won't form crystals. What should I do?
Answer:
"Oiling out" occurs when a solid melts in the hot solvent and, upon cooling, separates as a liquid phase rather than crystallizing. This is common when the solution is supersaturated with impurities or cooled too quickly.[8]
-
Causality: The presence of impurities disrupts the formation of a crystal lattice. The cooling rate can also be too fast, not allowing sufficient time for nucleation and crystal growth.
-
Solution:
-
Slow Down the Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, move it to a refrigerator, and then to a freezer.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a tiny amount of pure crystal, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[8]
-
-
Re-evaluate Your Solvent System:
-
The solubility of your compound may be too high. Add a "poor" solvent (one in which your compound is insoluble) dropwise to the hot solution until it just becomes cloudy, then add a few drops of the "good" solvent to clarify. This brings the solution closer to its saturation point.[8][9]
-
Common solvent systems for indoles include ethanol/water, methanol/water, hexane/ethyl acetate, and petroleum ether.[8][10]
-
-
Section 2: Core Purification Protocols
These protocols provide a validated starting point for the purification of indole products from this compound reactions.
Protocol 1: Post-Reaction Work-up and Acid-Base Extraction
This protocol is designed to remove the acidic catalyst and basic hydrazine starting materials before further purification.
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of starting material).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Acidic Wash (Hydrazine Removal): Separate the layers and wash the organic phase with 1M HCl (2 x 10 mL per gram of starting material) to remove unreacted this compound.[3]
-
Final Washes: Wash the organic layer with water, followed by saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the crude product after the initial work-up.
-
TLC Analysis: Determine an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your desired product. A common starting point is a mixture of Hexane and Ethyl Acetate.
-
Column Packing:
-
Select a column of appropriate size (typically using 50-100 times the weight of crude material in silica gel).[3]
-
Pack the column using the "slurry method" with your chosen eluent.
-
-
Silica Deactivation (Critical for Sensitive Indoles):
-
Prepare your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate) and add 0.5-1% triethylamine.
-
Flush the packed column with at least two column volumes of this mixture to neutralize the silica.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM) or the eluent itself.
-
Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This method often yields better separation.[4]
-
-
Elution: Begin elution with your starting mobile phase (containing TEA if used). You can run the column isocratically or gradually increase the polarity of the eluent (gradient elution) to separate compounds.[4]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Use this protocol to achieve high purity for solid products.
-
Solvent Selection: On a small scale (a few milligrams in a test tube), test various solvents to find one that dissolves your compound when hot but not when cold.[8][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching or seeding as described in the troubleshooting section. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 3: Visualization of Workflows
General Purification Workflow
References
- 1. testbook.com [testbook.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Acid-base_extraction [bionity.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acid Catalysts for 1-Ethyl-1-phenylhydrazine Reactions
Welcome to the technical support center dedicated to the optimization of acid catalysts in reactions involving 1-Ethyl-1-phenylhydrazine. This guide is specifically designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of catalyst selection and troubleshooting for one of the most common applications of this substrate: the Fischer indole synthesis. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of these reactions and achieve your desired synthetic outcomes.
The Fischer indole synthesis, a classic and versatile method for creating indole rings, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] The choice of acid catalyst is a critical parameter that can significantly influence the reaction's efficiency, yield, and in some cases, regioselectivity.[3] This guide will address common questions and challenges, offering evidence-based solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the acid catalyst in the Fischer indole synthesis with this compound?
The acid catalyst is paramount as it facilitates several key steps in the reaction mechanism. Initially, it promotes the condensation of this compound with a carbonyl compound to form a hydrazone.[4][5] Subsequently, the acid catalyzes the isomerization of the hydrazone to its enamine tautomer.[6][7] The protonated enamine then undergoes a crucial[8][8]-sigmatropic rearrangement, which is often the rate-determining step.[2][8] Finally, the acid facilitates the cyclization and elimination of ammonia to yield the aromatic indole ring.[1][6]
Q2: What are the primary types of acid catalysts used, and how do I choose between them?
Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[2][6] The optimal choice depends on the specific substrates and desired reaction conditions.[9]
-
Brønsted acids are proton donors and are effective for a wide range of substrates. Polyphosphoric acid (PPA) is often a good choice, acting as both a catalyst and a solvent at elevated temperatures.[9][10]
-
Lewis acids function by accepting an electron pair. Zinc chloride (ZnCl₂) is a classic and frequently used catalyst that is generally effective and can be milder than strong Brønsted acids.[3][10]
A preliminary screening of a few catalysts from both categories is often the most effective approach to identify the optimal conditions for a new reaction.
Q3: Can the reaction be performed in a "one-pot" procedure?
Yes, a one-pot procedure is a highly efficient approach for the Fischer indole synthesis.[9] This method involves the in situ formation of the hydrazone from this compound and the carbonyl compound, followed by the acid-catalyzed cyclization without isolating the hydrazone intermediate.[11] This minimizes handling losses and can improve overall yield.[9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Indole Product
A low yield is one of the most common challenges in Fischer indole synthesis. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Inappropriate Acid Catalyst: The chosen acid may be too weak to effectively promote the reaction or, conversely, too strong, leading to the degradation of starting materials or the product.[10]
-
Solution: Screen a panel of both Brønsted and Lewis acids of varying strengths. It's also crucial to ensure anhydrous conditions when using hygroscopic Lewis acids like ZnCl₂.[10]
-
-
Suboptimal Reaction Temperature: The[8][8]-sigmatropic rearrangement often requires a significant activation energy, necessitating elevated temperatures.[9][12]
-
Unfavorable Substrate: Certain carbonyl compounds, such as those with strong electron-donating substituents, can lead to a competing side reaction involving the cleavage of the N-N bond.[14][15]
-
Solution: While challenging, exploring a wider range of milder catalysts and reaction conditions may help favor the desired cyclization pathway. In some cases, substrate modification might be necessary.
-
-
Neutralization of the Catalyst: The ammonia generated as a byproduct during the reaction can neutralize the acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.[7][11]
-
Solution: Employing at least a stoichiometric equivalent of the acid catalyst is often necessary. The use of a solid acid catalyst can also be a significant improvement as it simplifies removal after the reaction.[11]
-
Problem 2: Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on a TLC plate indicates the formation of undesired side products.
Potential Causes & Solutions:
-
Aldol Condensation or Friedel-Crafts Type Reactions: These are common side reactions that can occur under acidic conditions.[9]
-
Solution: Careful control of reaction parameters such as temperature, reaction time, and acid concentration is crucial to minimize the formation of these byproducts.[9]
-
-
Formation of Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of isomeric indoles.[4][16]
-
Solution: The distribution of isomers can be influenced by the choice of catalyst and solvent, although the structure of the hydrazone itself has a dominant influence.[16] A systematic screening of conditions may be required to favor the desired regioisomer.
-
Problem 3: Reaction Fails to Proceed to Completion (Stalling)
In some instances, the reaction may start but fail to go to completion, leaving unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The catalyst may not be active enough under the chosen conditions.
-
Product Inhibition: In some cases, the product itself may inhibit the catalyst.
-
Solution: This is less common in Fischer indole synthesis but could be investigated by adding a small amount of the final product to a new reaction to see if it impedes the rate.
-
Data Presentation: Comparison of Common Acid Catalysts
The following table provides a general comparison of commonly used acid catalysts for the Fischer indole synthesis. The effectiveness of each catalyst can be highly substrate-dependent.
| Catalyst | Type | Typical Loading | Advantages | Disadvantages |
| Acetic Acid | Brønsted | Solvent | Mild, suitable for some sensitive substrates.[10] | Often requires high temperatures and may result in lower yields.[10] |
| p-TsOH | Brønsted | Catalytic (5-20 mol%) | Stronger than acetic acid, often providing higher yields.[10] | Can cause decomposition of sensitive substrates.[10] |
| H₂SO₄ | Brønsted | Catalytic to Stoichiometric | Very strong and effective for unreactive substrates.[10] | Can lead to significant charring and side product formation.[10] |
| PPA | Brønsted | Solvent/Reagent | Effective for high-temperature reactions and some challenging substrates.[10] | Viscous and can be difficult to work with.[10] |
| ZnCl₂ | Lewis | Stoichiometric | Generally effective and can be milder than strong Brønsted acids.[3][10] | Hygroscopic, requiring anhydrous conditions for optimal performance.[10] |
| BF₃·OEt₂ | Lewis | Stoichiometric | A powerful Lewis acid that is effective in many cases.[10] | Highly reactive and sensitive to moisture.[10] |
Experimental Protocols
General One-Pot Protocol for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired carbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: Add the chosen acid catalyst (e.g., p-TsOH, 10 mol%; or ZnCl₂, 1.1 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from 60 °C to reflux) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing the Workflow
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Simplified Fischer Indole Synthesis Mechanism
Caption: Key steps in the acid-catalyzed Fischer indole synthesis.
References
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimizing the Cyclization of 1-Ethyl-1-phenylhydrazine
A Senior Application Scientist's Guide to Temperature Effects in the Fischer Indole Synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of temperature in the acid-catalyzed cyclization of 1-Ethyl-1-phenylhydrazine, a key step in the Fischer indole synthesis. Our goal is to blend established chemical principles with practical, field-proven insights to help you navigate experimental challenges and optimize your reaction outcomes.
Introduction: The Thermal Tightrope of Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for creating the indole scaffold, a privileged structure in countless natural products and pharmaceuticals.[1][2] The reaction transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[3] The process, while powerful, is notoriously sensitive to reaction parameters, especially temperature.[4]
The cyclization of this compound is no exception. Temperature acts as a double-edged sword: it is required to overcome the activation energy of the key rearrangement step, but excessive heat can trigger a cascade of side reactions, leading to tar formation and diminished yields.[5] This guide is designed to help you walk this thermal tightrope and achieve consistent, high-yield results.
Frequently Asked Questions & Troubleshooting
Q1: What is the fundamental role of temperature in the cyclization of this compound?
A1: Temperature is the primary driver for the core mechanistic step of the Fischer indole synthesis: the[6][6]-sigmatropic rearrangement.[7][8] Let's break down the causality:
-
Hydrazone to Ene-hydrazine Tautomerization: The reaction begins with the formation of a phenylhydrazone from this compound and a carbonyl compound. This intermediate must tautomerize to the more reactive ene-hydrazine isomer. This is an equilibrium process that is influenced by temperature and acid catalysis.
-
The[6][6]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-limiting step where the N-N bond is cleaved and a new C-C bond is formed.[8] This concerted electrocyclic reaction has a significant activation energy barrier that typically requires elevated temperatures to proceed at a practical rate.[9][10] Insufficient thermal energy will cause the reaction to stall at the ene-hydrazine stage.
-
Cyclization and Aromatization: Following the rearrangement, the intermediate undergoes acid-catalyzed cyclization and elimination of ammonia to form the final, energetically stable aromatic indole.[3][11] These subsequent steps generally have lower activation barriers than the rearrangement.
Therefore, the primary role of temperature is to provide the necessary energy to surmount the activation barrier of the[6][6]-sigmatropic rearrangement.
Diagram: Mechanism of this compound Cyclization
Caption: Key steps in the Fischer indole synthesis of this compound.
Q2: My reaction is giving a very low yield or isn't working at all. Could the temperature be too low?
A2: Yes, this is a very common issue. If the temperature is insufficient, the[6][6]-sigmatropic rearrangement will be too slow, leading to incomplete conversion.[5]
Troubleshooting Steps:
-
Verify Starting Temperature: Many Fischer indolizations are conducted at the reflux temperature of the chosen solvent, such as glacial acetic acid or toluene.[5][6] If you are running the reaction at a lower temperature (e.g., 50-60 °C), you may not be providing enough energy.
-
Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A good starting point for many substrates is 80 °C.[6][12]
-
Consider Solvent Choice: The boiling point of your solvent dictates the maximum temperature at reflux. If your current solvent has a low boiling point, consider switching to a higher-boiling solvent like toluene or xylene. Acetic acid is often a good choice as it can serve as both the solvent and the acid catalyst.[6]
-
Check Acid Catalyst Strength: A weak acid may require higher temperatures to achieve a reasonable reaction rate compared to a stronger acid. Ensure your catalyst (e.g., p-TsOH, H₂SO₄, or Lewis acids like ZnCl₂) is appropriate and used in sufficient quantity.[1][10] Sometimes, polyphosphoric acid (PPA) is used at higher temperatures (100-160°C) for difficult cyclizations.[10]
Q3: I'm observing significant darkening of the reaction mixture (tar formation) and multiple spots on my TLC. Is my temperature too high?
A3: This is the classic sign of overheating. Excessively high temperatures or prolonged reaction times can cause degradation of the starting materials, intermediates, and the final indole product, leading to polymerization and the formation of tar.[5][10]
Causality and Side Reactions:
-
N-N Bond Cleavage: At higher temperatures, an alternative pathway, the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate, can become competitive.[1] This is particularly an issue for hydrazones with strong electron-donating substituents.[1][13] This cleavage leads to aniline and other byproducts instead of the desired indole.
-
Product Decomposition: The indole ring itself, while aromatic, can be susceptible to degradation under harsh acidic conditions and high heat, especially if it contains sensitive functional groups.
-
Aldol and Friedel-Crafts Side Reactions: High temperatures can promote unwanted side reactions like aldol condensations of the carbonyl component or Friedel-Crafts-type reactions, further complicating the product mixture.[4][10]
Troubleshooting Steps:
-
Reduce Temperature: The most direct solution is to lower the reaction temperature. Find the "sweet spot" where the desired reaction proceeds efficiently without significant byproduct formation. This is often an empirical process.[6]
-
Optimize Reaction Time: Monitor the reaction by TLC. As soon as the starting material is consumed and the product spot is maximized, work up the reaction. Prolonged heating, even at a moderate temperature, can lead to degradation.
-
Use a Milder Acid: A very strong acid combined with high temperature is a recipe for decomposition. Consider using a milder acid like acetic acid or a Lewis acid that is known to be effective at lower temperatures.[6]
Experimental Protocol: Temperature Optimization Study
This protocol provides a framework for determining the optimal cyclization temperature for this compound with butanone.
Objective: To determine the effect of temperature on the yield and purity of the resulting indole.
Methodology:
-
Hydrazone Formation (One-Pot): In four separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, dissolve this compound (1.0 eq) and butanone (1.1 eq) in glacial acetic acid (0.5 M).
-
Temperature Screening:
-
Flask A: Heat the mixture to 60 °C.
-
Flask B: Heat the mixture to 80 °C.
-
Flask C: Heat the mixture to 100 °C.
-
Flask D: Heat the mixture to reflux (~118 °C).
-
-
Reaction Monitoring: Monitor the progress of each reaction every 30 minutes using TLC (e.g., eluent: 9:1 Hexanes:Ethyl Acetate). Note the time required for the consumption of the starting hydrazine.
-
Workup: Once each reaction is complete (or after a set time, e.g., 4 hours), cool the mixture to room temperature and pour it over crushed ice with stirring. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Analysis: Determine the isolated yield for each reaction and assess purity by NMR or LC-MS.
Data Presentation: Expected Temperature Effects
The following table summarizes plausible outcomes from the optimization study, illustrating the typical trade-offs encountered.
| Reaction Temp. (°C) | Reaction Time (h) | Isolated Yield (%) | Observations / Purity Notes |
| 60 | > 8 | < 15% | Incomplete conversion, starting material remains. |
| 80 | 4 | ~75% | Clean reaction, minimal byproducts. Optimal. [6][12] |
| 100 | 2 | ~60% | Faster reaction, but noticeable byproduct formation. |
| 118 (Reflux) | 1.5 | ~45% | Rapid reaction, significant darkening and tar formation.[5] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting temperature issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-Ethyl-1-phenylhydrazine
Welcome to the technical support center for navigating the challenges associated with 1-Ethyl-1-phenylhydrazine in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired reaction outcomes due to the inherent steric bulk of this N-substituted hydrazine. Here, we will delve into the mechanistic underpinnings of these challenges and provide actionable, field-proven troubleshooting strategies and frequently asked questions to enhance your experimental success.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable reagent in organic synthesis, particularly in the formation of indole scaffolds via the Fischer indole synthesis. However, the presence of the ethyl group on the nitrogen atom (N1) introduces significant steric hindrance. This bulkiness can impede the approach of reactants and influence the stability of key intermediates, often leading to low yields, undesired side products, or complete reaction failure. Understanding the mechanistic implications of this steric hindrance is the first step toward overcoming it.
The classical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole.[2][3] The ethyl group in this compound can sterically encumber the nitrogen atom, making the initial condensation to the hydrazone and the subsequent intramolecular cyclization steps more difficult.
Troubleshooting Guide
This section addresses common problems encountered when using this compound and provides detailed solutions.
Problem 1: Low or No Yield in Fischer Indole Synthesis
Probable Cause: The steric bulk of the ethyl group on the N1 nitrogen hinders the formation of the hydrazone intermediate or the subsequent acid-catalyzed[1][1]-sigmatropic rearrangement.[2][3] The reaction may require more forcing conditions to overcome the activation energy barrier.
Solutions:
-
Stronger Acid Catalysts: While traditional Brønsted acids like HCl and H₂SO₄ are commonly used, sterically hindered substrates often benefit from stronger acid systems.[2][3]
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) can be more effective.[1][2] They coordinate to the carbonyl oxygen, making it more electrophilic and facilitating the initial condensation.
-
Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and acid catalyst that can promote the cyclization step at elevated temperatures.[1][2]
-
Brønsted Acidic Ionic Liquids: These can serve as both the solvent and catalyst, offering a green and efficient alternative that can enhance reaction rates under milder conditions.[4]
-
-
Higher Reaction Temperatures: Increasing the thermal energy of the system can help overcome the activation barrier imposed by steric hindrance. Monitor the reaction closely for decomposition of starting materials or products.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times compared to conventional heating.[5][6][7] This is due to efficient and uniform heating of the reaction mixture.
Problem 2: Formation of Side Products and Decomposition
Probable Cause: Forcing reaction conditions (strong acids, high temperatures) required to overcome steric hindrance can also lead to undesired side reactions or decomposition of sensitive functional groups on the substrate. The N-N bond in the ene-hydrazine intermediate can undergo heterolytic cleavage, especially with electron-donating substituents, leading to byproducts instead of the desired indole.[8]
Solutions:
-
Milder, More Efficient Catalysts:
-
Solid Acid Catalysts: Zeolites and montmorillonite clays can provide acidic sites for catalysis with easier workup and potentially higher selectivity.[9]
-
Palladium Catalysis (Buchwald Modification): For the synthesis of N-arylhydrazones, a palladium-catalyzed cross-coupling of aryl bromides and hydrazones can be employed.[2] This method can be milder and more functional group tolerant.
-
-
Stepwise Protocol: Instead of a one-pot reaction, consider a two-step approach. First, synthesize and isolate the hydrazone under milder conditions. Then, subject the purified hydrazone to the more forcing cyclization conditions. This can minimize the exposure of the starting materials to harsh conditions.
-
Use of Additives: Certain additives can facilitate the reaction. For example, using a dehydrating agent can help drive the initial hydrazone formation to completion.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in reactions other than the Fischer indole synthesis?
A1: Yes, while the Fischer indole synthesis is a primary application, this compound can participate in other reactions typical of substituted hydrazines. These include:
-
Formation of Pyrazoles and Pyrazolones: Reaction with 1,3-dicarbonyl compounds or their equivalents can yield pyrazole derivatives.[10][11][12]
-
Reductive Alkylation: It can be used in reductive amination-type reactions to form more complex hydrazine derivatives.[13]
-
Palladium-Catalyzed Cross-Coupling Reactions: It can serve as a precursor in palladium-catalyzed reactions, for instance, in the synthesis of N-aryl compounds.[14][15]
The steric hindrance from the ethyl group will still be a factor to consider in these reactions, and optimization of reaction conditions will likely be necessary.
Q2: Are there any alternative reagents to this compound that might be less sterically hindered but achieve a similar transformation?
A2: If the goal is to produce an N-ethyl indole, using phenylhydrazine and then N-alkylating the resulting indole product is a common and often more straightforward strategy. This avoids the steric issues associated with the N-substituted hydrazine in the cyclization step. However, this approach may present challenges with regioselectivity if other nucleophilic sites are present in the indole.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[16] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
This protocol provides a general guideline for a microwave-assisted synthesis, which can often overcome the steric hindrance of this compound.
Materials:
-
This compound
-
Ketone or aldehyde
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)
-
Ethanol or another suitable high-boiling solvent
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol) and the desired ketone or aldehyde (1.1 mmol).
-
Add the acid catalyst (e.g., p-TSA, 20 mol%).[5]
-
Add the solvent (e.g., 2-3 mL of ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6] The optimal conditions should be determined experimentally.
-
After cooling, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Catalyst Comparison for Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (HCl, H₂SO₄) | High temperature | Readily available | Can cause decomposition[4] |
| Lewis Acids (ZnCl₂, BF₃) | Moderate to high temperature | Effective for hindered substrates[1] | Can be harsh, require anhydrous conditions |
| Polyphosphoric Acid (PPA) | High temperature | Strong dehydrating agent | Viscous, difficult to work with |
| Solid Acids (Zeolites) | High temperature | Easy removal, potentially reusable | May have lower activity |
| Microwave with p-TSA | 120-150 °C, 10-30 min | Rapid, often higher yields[5] | Requires specialized equipment |
Mechanistic Visualization
Fischer Indole Synthesis Workflow
The following diagram illustrates the key steps in the Fischer indole synthesis, highlighting the stages where steric hindrance from the ethyl group on this compound can be problematic.
Caption: Workflow of the Fischer Indole Synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting failed or low-yielding reactions with this compound.
Caption: Troubleshooting logic for hindered reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences [organic-chemistry.org]
- 7. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgchemres.org [orgchemres.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Reactions [mdpi.com]
- 16. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing dimer formation in Fischer indole synthesis
Technical Support Center: Fischer Indole Synthesis
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side-product formation, specifically dimerization, during this foundational reaction. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to enhance your reaction efficiency and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding dimer formation.
Q1: What exactly is "dimer formation" in the context of the Fischer Indole Synthesis?
A: Dimer formation refers to an intermolecular side reaction where two molecules of a reaction intermediate combine to form a larger, often undesired, dimeric byproduct. Instead of the intended intramolecular cyclization to form the indole ring, reactive species intercept each other. This side reaction competes directly with the main pathway, reducing the yield of the target indole and complicating purification. While specific dimer structures can vary, they typically arise from the reaction of an enamine intermediate with a protonated hydrazone or another electrophilic species in the reaction mixture.
Q2: What are the primary causes of dimer formation?
A: Dimerization and other side reactions like polymerization are typically promoted by overly harsh reaction conditions.[1] The key factors include:
-
Excessively Strong Acid Catalysts: Highly concentrated Brønsted acids (e.g., H₂SO₄) or potent Lewis acids can accelerate side reactions.[1][2][3]
-
High Temperatures: While the Fischer indole synthesis requires heat, excessive temperatures can lead to thermal degradation and provide the activation energy for competing reaction pathways.[1][4]
-
High Reactant Concentration: A higher concentration of intermediates increases the probability of intermolecular collisions, favoring dimerization over the desired intramolecular cyclization.
-
Substrate Electronics: Phenylhydrazones with highly electron-donating groups can be more prone to side reactions, including N-N bond cleavage, which generates reactive intermediates that can lead to complex byproduct profiles.[5][6]
Q3: How can I detect if dimer formation is a significant issue in my reaction?
A: You can diagnose dimer formation through a combination of chromatographic and spectroscopic methods:
-
Thin-Layer Chromatography (TLC): The dimer will typically appear as a distinct spot with a different Rf value than your starting material and desired product. It is often less polar than the starting hydrazone but may have polarity similar to the indole product, complicating purification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. A peak with a mass corresponding to approximately double the mass of the expected product (minus the elements of ammonia and hydrogen, depending on the exact mechanism) is a strong indicator of a dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the crude product will show an unusually complex set of signals that do not correspond to the desired indole. The integration values may suggest a higher number of protons than expected.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to dimer formation.
Problem: My reaction yields the desired indole, but a significant, high-molecular-weight byproduct is complicating purification.
This is a classic symptom of dimerization. The following workflow provides a logical sequence of steps to mitigate this issue.
Caption: Troubleshooting workflow for minimizing dimer byproducts.
Step 1: Optimize the Acid Catalyst
Causality: The choice and concentration of the acid catalyst are the most critical factors influencing the reaction pathway.[3] The acid protonates the hydrazone, enabling tautomerization to the enamine intermediate, which then undergoes the key[4][4]-sigmatropic rearrangement.[7][8] However, overly strong acids can protonate multiple sites, creating highly reactive species that are prone to intermolecular reactions.
Recommended Actions:
-
Switch from a Strong to a Milder Acid: If you are using sulfuric acid or polyphosphoric acid (PPA) and observing byproducts, consider switching to a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid, which can serve as both catalyst and solvent.[9]
-
Evaluate Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often excellent catalysts for this synthesis and can be milder than strong Brønsted acids.[1][7][10] They coordinate to the nitrogen atoms, facilitating the rearrangement without excessive protonation.
-
Titrate the Catalyst Loading: Do not assume more catalyst is better. Start with a catalytic amount (e.g., 0.1 to 0.3 equivalents) and incrementally increase it only if the reaction is too slow.
Data Snapshot: Catalyst Impact on Indole Synthesis
| Catalyst | Typical Conditions | Outcome | Potential for Dimerization |
| H₂SO₄ / PPA | High temp. (100-180 °C) | Fast, often high conversion | High , risk of charring/polymerization[1] |
| p-TsOH | Reflux in Toluene/EtOH | Good yields, cleaner reaction | Moderate , good starting point for optimization |
| ZnCl₂ | 1.0 - 2.0 eq., neat or solvent | Widely applicable, effective | Low to Moderate , substrate dependent[10] |
| BF₃·OEt₂ | Catalytic to stoichiometric | Effective, can be mild | Low to Moderate , sensitive to moisture |
| Acetic Acid | Reflux (serves as solvent) | Mild, good for sensitive substrates | Low , but may be slow or low yielding[9] |
Step 2: Adjust Temperature and Reaction Time
Causality: The key[4][4]-sigmatropic rearrangement step is temperature-dependent. However, the activation energy for side reactions like dimerization or degradation may be similar. Excessively high temperatures can push the reaction down these alternative pathways faster than the desired cyclization.[4]
Recommended Actions:
-
Start Low: Begin the reaction at a moderate temperature (e.g., 80 °C) and monitor its progress by TLC every 30-60 minutes.
-
Gradual Increase: If the reaction is stalled, increase the temperature in 10 °C increments. Often, there is a "sweet spot" where the desired reaction proceeds efficiently without significant byproduct formation.
-
Avoid Prolonged Heating: Once the starting material is consumed (as judged by TLC), work up the reaction promptly. Extended heating after completion can degrade the indole product.
Step 3: Modify Reactant Concentration
Causality: The Fischer indole synthesis is an intramolecular reaction. Dimerization is an intermolecular reaction. According to reaction kinetics, the rate of an intramolecular reaction is less dependent on concentration than the rate of an intermolecular reaction. Therefore, lowering the concentration will disfavor the bimolecular dimerization pathway more than it affects the unimolecular cyclization.
Recommended Actions:
-
Increase Solvent Volume: Double the volume of the solvent to halve the concentration of the reactants. This is a simple and effective first step.
-
Slow Addition: If working on a larger scale, consider adding the phenylhydrazone solution slowly via a syringe pump to a heated solution of the acid catalyst. This maintains a low instantaneous concentration of the starting material, starving the dimerization pathway.
Part 3: Key Mechanisms and Protocols
Mechanistic Overview: Main Pathway vs. Dimerization
The key to prevention is understanding the mechanistic branch point where the reaction can diverge from the productive pathway.
Caption: Diverging pathways in the Fischer indole synthesis.
Protocol: Optimized Fischer Indole Synthesis of 2-Phenylindole to Minimize Byproducts
This protocol uses milder conditions (acetic acid) to suppress dimer formation, which can be a problem with more aggressive catalysts.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactant Setup: To a 100 mL round-bottom flask, add phenylhydrazine (5.41 g, 50 mmol) and acetophenone (6.31 g, 52.5 mmol).
-
Solvent/Catalyst Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the acid catalyst.[9]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 118 °C) with magnetic stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Look for the disappearance of the phenylhydrazine spot and the appearance of a new, UV-active product spot.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 250 mL of ice-cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.
-
Purification: The crude 2-phenylindole can be purified by recrystallization from hot ethanol/water to yield a crystalline solid. This procedure generally affords a clean product with minimal dimeric impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Indole Derivatives
Welcome to the technical support center for the purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of this sensitive and important class of heterocyclic compounds. My approach is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: The Indole Nucleus - A Purification Challenge
The indole ring system is a ubiquitous scaffold in natural products, pharmaceuticals, and agrochemicals. However, its purification by silica gel chromatography is often fraught with difficulty. The electron-rich nature of the pyrrole ring and the presence of the N-H proton make many indole derivatives susceptible to degradation on acidic stationary phases like standard silica gel.[1][2][3] Furthermore, the N-H group can engage in hydrogen bonding with silanol groups on the silica surface, leading to peak tailing and poor resolution.
This guide provides a structured approach to overcoming these common hurdles. We will address specific problems in a question-and-answer format, offering both diagnostic insights and actionable solutions.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses the most frequent issues encountered during the column chromatography of indole derivatives.
Problem 1: My indole derivative appears to be degrading on the column. My collected fractions are impure, or my yield is significantly lower than expected.
Answer: This is the most common problem faced when purifying indoles. Standard silica gel is acidic (pH ≈ 4-5) and can act as a catalyst for decomposition, dimerization, or polymerization of sensitive indole derivatives.[1][3]
Root Cause Analysis:
-
Acid Sensitivity: The C2-C3 double bond in the indole ring is electron-rich and susceptible to electrophilic attack, which is promoted by the acidic silanol groups (Si-OH) on the silica surface.
-
Oxidation: Some indole derivatives can be sensitive to oxidation, which may be exacerbated by prolonged exposure to the silica surface and air.
Troubleshooting Protocol:
-
Confirm Instability: First, confirm that the compound is indeed unstable on silica. This can be done with a simple 2D TLC experiment.
-
Spot your crude mixture on the corner of a TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If the compound is stable, it will remain as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[1][4]
-
-
Deactivate the Stationary Phase: If instability is confirmed, the most effective solution is to neutralize the acidic silica gel.
-
Method: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane). Add 1-3% triethylamine (Et₃N) or ammonia solution to the slurry.[5][6] Pack the column with this basic slurry. Run the column with an eluent that also contains a small percentage (0.5-1%) of the same base.[6]
-
Causality: The triethylamine acts as a competitive base, interacting with the acidic silanol sites on the silica gel and preventing them from protonating and degrading your indole derivative.
-
-
Consider Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[1] TLC trials should be performed on alumina plates to develop a suitable mobile phase.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a good option.
-
Reversed-Phase Silica (C18): For highly polar indoles or when normal phase fails, reversed-phase chromatography using mobile phases like methanol/water or acetonitrile/water can be very effective.[7][8][9]
-
Problem 2: I'm getting poor separation between my desired indole and an impurity, even though they have a good ∆Rf on TLC.
Answer: This issue often points to problems with column packing, sample loading, or overloading. A well-resolved TLC does not always translate directly to a successful column if technique is flawed.
Root Cause Analysis:
-
Column Overloading: Too much sample relative to the amount of stationary phase will exceed the column's capacity, causing bands to broaden and overlap.[10]
-
Poor Column Packing: Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to travel unevenly, destroying separation.[1][11][12]
-
Improper Sample Loading: Loading the sample in too large a volume of solvent or using a solvent stronger than the mobile phase will cause the initial band to be very wide, making separation impossible.[4]
Troubleshooting Workflow:
Recommended Protocol: Dry Sample Loading
If your indole derivative is not readily soluble in the initial, non-polar mobile phase, dry loading is the superior method to ensure a tight starting band.[4][6][10]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).
-
To this solution, add silica gel (typically 2-3 times the mass of your crude product).
-
Thoroughly mix to create a slurry and then remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column (which has solvent just covering the top layer of sand).
-
Gently add another thin layer of sand to protect the sample layer before carefully adding the mobile phase.
Problem 3: My compound won't elute from the column, or it is "streaking" over many fractions.
Answer: This is indicative of either excessively strong interaction with the stationary phase or using a mobile phase with insufficient polarity.
Root Cause Analysis:
-
Strong Adsorption: The indole N-H can form strong hydrogen bonds with silica's silanol groups. This secondary interaction, separate from the primary polarity-based adsorption, can cause significant tailing.
-
Mobile Phase Too Weak: The chosen eluent is not polar enough to displace the compound from the stationary phase.[1]
-
Decomposition: As mentioned in Problem 1, the compound may have decomposed at the origin and will never elute.[1]
Solutions:
-
Mobile Phase Modification:
-
For Tailing: If you suspect N-H hydrogen bonding is the culprit, adding a small amount of a competitive hydrogen-bonding agent to your eluent can dramatically improve peak shape. For many indoles, adding 0.5-1% triethylamine or a few drops of ammonia can help.[5][13] For acidic indoles (e.g., indole-3-acetic acid), adding 0.5-1% acetic or formic acid can be beneficial.[14][15]
-
For No Elution: If the compound is stuck at the origin, you must increase the polarity of your mobile phase. Switch to a more polar solvent (e.g., from ethyl acetate to methanol). It is best to do this in a stepwise gradient to avoid compromising the separation of other components.[6]
-
-
Check for Compound Presence: If you suspect the compound never eluted, you can try "flushing" the column. After you have finished collecting your expected fractions, pass a large volume of a very polar solvent (e.g., 10-20% methanol in dichloromethane) through the column and collect the eluent. Concentrate this "flush" and analyze it by TLC to see if your missing compound is present.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the right mobile phase for my indole derivative?
A1: The process always begins with Thin Layer Chromatography (TLC).[10][16] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[10] This range typically provides the best balance for effective separation on a column.
-
Workflow: Start with a relatively non-polar system and gradually increase polarity until the desired Rf is achieved.
Common Solvent Systems for Indole Derivatives:
| Solvent System (v/v) | Class of Indole Derivative | Notes & Rationale |
| Hexane / Ethyl Acetate | Non-polar to moderately polar indoles (e.g., simple alkylindoles, haloindoles). | A standard starting point. The ratio is adjusted to achieve the target Rf.[10] |
| Dichloromethane / Methanol | Polar indoles (e.g., those with hydroxyl, amino, or amide groups). | Provides a significant polarity boost. Start with 1-2% MeOH and increase as needed. |
| Chloroform / Methanol | Indole alkaloids, highly functionalized indoles. | A classic system for separating complex natural products. Often used with a small amount of ammonia for basic alkaloids.[5][17] |
| Toluene / Ethyl Acetate / Acetic Acid | Indole carboxylic acids (e.g., IAA). | The acid suppresses the deprotonation of the carboxyl group, reducing tailing.[18] |
Q2: How should I visualize my indole derivative on a TLC plate?
A2: Indoles are generally cooperative in this regard and can be visualized by several methods.
-
UV Light: The aromatic indole ring is UV-active. On a TLC plate containing a fluorescent indicator (F₂₅₄), your compound will appear as a dark spot under short-wave (254 nm) UV light. This is the first and most common non-destructive method to use.[10]
-
Specific Stains (Destructive):
-
General Stains (Destructive):
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that reacts with most organic compounds, leaving a yellow/brown spot against a purple background. Useful if the indole has other oxidizable functional groups.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to develop temporary yellow-brown spots. This method is semi-non-destructive as the iodine will eventually sublime off.[10]
-
Q3: What is the ideal ratio of crude sample to silica gel?
A3: The ratio depends heavily on the difficulty of the separation.
-
Easy Separations (∆Rf > 0.2): A ratio of 1:20 to 1:30 (mass of crude sample : mass of silica) is often sufficient.
-
Difficult Separations (∆Rf < 0.1): A much higher ratio, such as 1:50 to 1:100 or even more, will be necessary to provide enough resolving power.[10] Overloading the column is a common mistake that leads to failure, so it is always better to err on the side of using more silica.
References
- 1. Chromatography [chem.rochester.edu]
- 2. scispace.com [scispace.com]
- 3. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. web.uvic.ca [web.uvic.ca]
- 17. mdpi.com [mdpi.com]
- 18. akjournals.com [akjournals.com]
- 19. bio-protocol.org [bio-protocol.org]
Technical Support Center: Minimizing Tar Formation in High-Temperature Indolization
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of high-temperature indolization reactions. Tar formation is a persistent challenge in these syntheses, leading to reduced yields, complicated purifications, and inconsistent results.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, explaining the chemical principles behind the formation of tar and offering field-proven strategies to mitigate it. Our goal is to empower you with the knowledge to optimize your reactions, enhance reproducibility, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What exactly is "tar" in the context of my indolization reaction?
A1: "Tar" is a general term for the complex mixture of high-molecular-weight, often insoluble, polymeric, or degraded byproducts that form during a chemical reaction. In high-temperature indolizations like the Fischer, Madelung, or Bischler syntheses, these byproducts arise from competing side reactions.[1] These can include polymerization of starting materials or intermediates, thermal decomposition, or undesired condensation reactions.[1] The result is typically a dark, viscous, or solid material that complicates product isolation and significantly lowers the yield of the desired indole.
Q2: My reaction turned black and my yield was less than 10%. Is temperature the only cause?
A2: While high temperature is a primary driver for tar formation, it is rarely the sole cause. Other critical factors include the choice of acid or base catalyst, solvent, reaction concentration, and the purity of your starting materials.[2] For instance, strong Brønsted or Lewis acids used in the Fischer indole synthesis can promote side reactions if not chosen carefully.[2] Similarly, the harsh conditions of the traditional Bischler-Möhlau and Madelung syntheses are known for producing poor yields due to byproduct formation.[3][4]
Q3: Can I use a radical scavenger to prevent tar formation?
A3: Yes, in cases where tar formation is suspected to proceed through a radical polymerization pathway, the addition of a radical scavenger can be beneficial. Radical scavengers are compounds that trap free radicals, preventing them from initiating or propagating unwanted polymerization chains.[5][6] This strategy is particularly relevant when thermally sensitive intermediates are involved.
Q4: How does solvent choice impact tar formation at high temperatures?
A4: The solvent plays a multifaceted role. Firstly, it must adequately solubilize reactants and intermediates. Poor solubility can lead to localized "hot spots" and decomposition. Secondly, high-boiling, inert solvents can provide better temperature control. In some cases, diluting the reaction mixture with an inert solvent can reduce side reactions and prevent degradation.[7] Conversely, for certain microwave-assisted syntheses, a solvent-free approach has been found to be more effective than using solvents like DMSO or dichlorobenzene.[7]
Troubleshooting Guide: From Tar to Target
This section provides a systematic approach to diagnosing and solving common issues related to tar formation in high-temperature indolization.
Issue 1: Excessive Tar Formation and Low Yield in Fischer Indole Synthesis
Potential Cause A: Overly Harsh Acid Catalysis and High Temperature
The Fischer indole synthesis involves an acid-catalyzed[1][1]-sigmatropic rearrangement.[2][8] While heat is required, the combination of a strong acid and excessive temperature can accelerate decomposition and polymerization of the enehydrazine intermediate or the final product.[1]
Troubleshooting Protocol:
-
Catalyst Screening: Switch from strong Brønsted acids like H₂SO₄ to milder Lewis acids like ZnCl₂ or to polyphosphoric acid (PPA), which often gives cleaner reactions.[2]
-
Temperature Titration: Systematically lower the reaction temperature in 10-20 °C increments. Many indolizations proceed efficiently at lower temperatures than initially reported, albeit over a longer reaction time.
-
Solvent Modification: For reactions prone to decomposition, using a high-boiling, non-participating solvent can help maintain a consistent temperature and dilute reactive intermediates, minimizing bimolecular side reactions.[7]
Data-Driven Decision Making: Catalyst and Temperature Effects
| Catalyst | Temperature (°C) | Yield of Indole (%) | Tar Formation (Visual) |
|---|---|---|---|
| H₂SO₄ (conc.) | 180 | 15 | Severe, black solid |
| Polyphosphoric Acid (PPA) | 150 | 65 | Moderate, dark oil |
| ZnCl₂ | 150 | 75 | Minimal, light brown oil |
| ZnCl₂ | 120 | 72 (longer time) | Very low |
This table represents typical outcomes and illustrates the importance of optimizing both catalyst and temperature.
Issue 2: Reaction Failure in Madelung and Bischler Syntheses
Potential Cause B: Insufficiently Strong Base or Thermal Degradation
The classic Madelung synthesis requires a strong base at very high temperatures (200–400 °C) to facilitate the intramolecular cyclization of an N-phenylamide.[3] These conditions can lead to complete degradation of sensitive substrates. The Bischler synthesis can also suffer from harsh conditions leading to rearrangements and mixtures of products.[4][9]
Troubleshooting Protocol:
-
Modernize the Base System (Madelung): The Madelung-Houlihan variation uses organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents like THF. This modification allows the reaction to proceed at much lower temperatures, often from -20 °C to room temperature, dramatically reducing tar formation.[3]
-
Microwave-Assisted Synthesis (Bischler): Recent developments have shown that microwave irradiation can promote the Bischler synthesis under milder conditions, sometimes even solvent-free, leading to improved yields and cleaner reaction profiles.[4][7]
-
Substrate Protection: If your substrate contains thermally labile functional groups, consider a protecting group strategy or explore alternative indole syntheses that proceed under milder conditions.
Workflow for Optimizing a High-Temperature Base-Catalyzed Indolization
Caption: Troubleshooting workflow for Madelung synthesis optimization.
Issue 3: Inconsistent Results and Irreproducibility
Potential Cause C: Impurities in Starting Materials or Atmosphere
High-temperature reactions can be sensitive to trace impurities that act as catalysts for decomposition. Oxygen in the reaction atmosphere can also lead to oxidative side reactions, contributing to tar formation.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Always verify the purity of arylhydrazines, ketones, and anilines before use. Hydrazines, in particular, can oxidize on storage. Recrystallization or distillation may be necessary.
-
Maintain an Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and using Schlenk techniques or a glovebox to exclude oxygen, especially when using organometallic reagents or running at high temperatures for extended periods.
-
Use of Additives: In some cases, the addition of antioxidants or acid scavengers can be beneficial. Acid scavengers neutralize acidic impurities that might catalyze degradation pathways.[10]
Logical Flow: Key Decision Points for Reproducibility
Caption: Decision tree for improving reaction reproducibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. lohtragon.com [lohtragon.com]
Validation & Comparative
A Comparative Guide to Hydrazine Selection in Fischer Indole Synthesis: 1-Ethyl-1-phenylhydrazine vs. Phenylhydrazine
Introduction
The Fischer indole synthesis, a venerable and remarkably versatile reaction discovered by Emil Fischer in 1883, remains a cornerstone in the synthesis of the indole nucleus.[1][2] This heterocyclic motif is a critical pharmacophore found in a vast array of pharmaceuticals, natural products, and agrochemicals. The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][3][4] The choice of the starting hydrazine is a critical parameter that dictates not only the substitution pattern of the final indole but can also influence reaction kinetics, yield, and overall efficiency.
This guide provides an in-depth technical comparison between the archetypal precursor, phenylhydrazine, and its N-alkylated counterpart, 1-ethyl-1-phenylhydrazine. We will delve into the mechanistic nuances imparted by the N-ethyl group, present comparative experimental data, and offer detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Fischer Indole Synthesis: A Mechanistic Overview
A firm grasp of the reaction mechanism is paramount to understanding the comparative performance of different hydrazine precursors. The generally accepted pathway for the Fischer indole synthesis is a multi-step process initiated by the acid-catalyzed reaction of phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone.[1][3][4][5] This is followed by tautomerization to the more reactive enamine isomer. The key step is a[1][1]-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond.[3][4] Subsequent cyclization and elimination of a molecule of ammonia result in the formation of the aromatic indole ring.[1][3]
Caption: Generalized workflow of the Fischer Indole Synthesis.
Comparative Analysis of Hydrazine Precursors
Structural and Mechanistic Differences
The primary structural distinction between our two subjects is the presence of an ethyl group on the N1 nitrogen of this compound. This seemingly minor modification has significant mechanistic implications.
In the classical Fischer indole synthesis with phenylhydrazine , the final step involves the elimination of ammonia (NH₃).[1][3] However, when This compound is employed, the nitrogen atom that is ultimately eliminated is substituted with an ethyl group. Consequently, instead of ammonia, a molecule of ethylamine (CH₃CH₂NH₂) is liberated. This difference in the leaving group can influence the thermodynamics and kinetics of the final aromatization step.
The core of the reaction, the[1][1]-sigmatropic rearrangement, proceeds in a similar fashion for both precursors. Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the resulting indole ring.[1] Therefore, the use of this compound directly leads to the formation of an N1-ethylated indole.
References
A Comparative Guide to Lewis Acids in Fischer Indole Synthesis: A Senior Application Scientist's Perspective
For chemists in research, development, and drug discovery, the Fischer indole synthesis stands as a timeless and indispensable tool for constructing the indole nucleus, a privileged scaffold in countless biologically active molecules.[1] Developed in 1883, this acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde has been the subject of extensive investigation and optimization.[2][3] The choice of the acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and, in cases of unsymmetrical ketones, its regioselectivity.[1] While Brønsted acids are effective, Lewis acids often offer distinct advantages in terms of reactivity and reaction conditions.[4]
This guide provides an in-depth comparative analysis of commonly employed Lewis acids in the Fischer indole synthesis. It is designed to move beyond a simple recitation of protocols and instead offer a field-proven perspective on catalyst selection, grounded in experimental data and mechanistic understanding.
Mechanistic Role of Lewis Acids
The Fischer indole synthesis proceeds through a series of well-established steps, with the Lewis acid playing a crucial role in activating the substrate and facilitating key transformations.[3][4] The primary function of the Lewis acid is to coordinate with the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity and promoting the initial formation of the hydrazone.[5] This activation is critical for driving the reaction forward, particularly with less reactive carbonyl compounds.
Following hydrazone formation, the Lewis acid continues to play a role in the subsequent tautomerization to the enamine and the pivotal[6][6]-sigmatropic rearrangement.[3][4] By coordinating with the nitrogen atoms, the Lewis acid can influence the electronic distribution within the molecule, thereby lowering the activation energy for these key steps.
Caption: Generalized mechanism of the Lewis acid-catalyzed Fischer indole synthesis.
Comparative Performance of Common Lewis Acids
The selection of a Lewis acid is often a balance between reactivity, cost, ease of handling, and the specific requirements of the substrates. Below is a comparative overview of some of the most frequently used Lewis acids in this reaction.
Zinc Chloride (ZnCl₂)
A workhorse in Fischer indole synthesis, zinc chloride is a moderately strong Lewis acid that is relatively inexpensive and easy to handle.[7] It is effective for a wide range of substrates, though it often requires elevated temperatures.[8]
Boron Trifluoride Etherate (BF₃·OEt₂)
BF₃·OEt₂ is a more potent Lewis acid than ZnCl₂ and can often promote the reaction at lower temperatures.[9] However, it is highly sensitive to moisture and requires careful handling under anhydrous conditions.[4]
Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃)
These are strong Lewis acids that can be very effective catalysts.[9] However, their high reactivity can sometimes lead to side reactions and charring, particularly with sensitive substrates. They are also hygroscopic and require careful handling.
Scandium(III) Triflate (Sc(OTf)₃)
Sc(OTf)₃ has emerged as a highly efficient and versatile Lewis acid catalyst for a wide range of organic transformations, including the Fischer indole synthesis.[10] It is known for its high catalytic activity, water tolerance, and reusability. It can catalyze the synthesis of complex indole structures in high yields.[10]
Bismuth Compounds
Bismuth-based Lewis acids, such as bismuth(III) triflate, have gained attention as environmentally benign and water-tolerant catalysts.[11] They offer a milder alternative to traditional Lewis acids.
Quantitative Comparison: Regioselectivity
A key challenge in the Fischer indole synthesis arises when using unsymmetrical ketones, which can lead to the formation of two regioisomeric indoles. The choice of Lewis acid and solvent can significantly influence this isomer distribution. A systematic study by Prochazka and Carlson provides valuable data on this front.
| Lewis Acid | Solvent | Isomer Ratio (2,3-diethylindole / 2-propyl-3-methylindole) |
| ZnCl₂ | Dioxane | 19/81 |
| BF₃·OEt₂ | Dioxane | 18/82 |
| AlCl₃ | Dioxane | 19/81 |
| TiCl₄ | Dioxane | 18/82 |
| SnCl₄ | Dioxane | 19/81 |
| Data adapted from Prochazka, M. P.; Carlson, R. Acta Chem. Scand. 1989, 43, 651-659.[12] |
This data suggests that for the specific case of 3-hexanone phenylhydrazone, the choice of Lewis acid has a minimal effect on the regioselectivity, with the product distribution being largely governed by the substrate itself.[12]
Quantitative Comparison: Yields with a Modern Catalyst
The efficacy of modern Lewis acids can be seen in the high yields achieved in the synthesis of complex indoles using Sc(OTf)₃.
| Phenylhydrazine Derivative | Ketone | Product | Yield (%) |
| 4-Methoxyphenylhydrazine | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 95 |
| Phenylhydrazine | 1-Tetralone | 7,8,9,10-Tetrahydrobenzo[a]carbazole | 92 |
| Phenylhydrazine | 4-Phenylcyclohexanone | 3-Phenyl-1,2,3,4-tetrahydrocarbazole | 89 |
| Data adapted from Thorat, V. H., et al. Eur. J. Org. Chem. 2018, 2018, 43, 5945-5952.[6][10] |
Experimental Protocols
The following are representative, detailed protocols for the Fischer indole synthesis using different Lewis acids. These protocols are intended as a starting point and may require optimization for specific substrates.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride (ZnCl₂)
This protocol involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its cyclization.[8]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure:
-
Warm a mixture of acetophenone and phenylhydrazine on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol.
-
Step 2: Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (5.0 g, 0.024 mol), Anhydrous Zinc Chloride (10.0 g, 0.073 mol).
-
Procedure:
-
In a beaker, thoroughly mix the acetophenone phenylhydrazone and anhydrous zinc chloride.
-
Heat the mixture in a sand bath to 170 °C and maintain this temperature for 10 minutes.
-
The mass will become liquid, and white fumes will evolve.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into 400 mL of water.
-
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration, wash with 200 mL of water, and recrystallize from hot 95% ethanol.
-
Protocol 2: Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate (BF₃·OEt₂)
-
Materials: Phenylhydrazine (1.0 eq), 2-Butanone (1.1 eq), Boron Trifluoride Etherate (catalytic amount), Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve phenylhydrazine and 2-butanone in toluene.
-
Carefully add boron trifluoride etherate to the reaction mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Synthesis of a Complex Indole using Scandium(III) Triflate (Sc(OTf)₃)
-
Materials: Phenylhydrazine derivative (0.2 mmol, 1.0 eq), Ketone (0.3 mmol, 1.5 eq), Sc(OTf)₃ (10 mol%), Toluene (2.0 mL).[10]
-
Procedure:
-
In a reaction tube, combine the phenylhydrazine derivative, ketone, and Sc(OTf)₃ in toluene.
-
Seal the tube and heat the mixture to 140 °C under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired indole product.
-
Safety and Handling of Lewis Acids
Many Lewis acids are reactive and require careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Moisture Sensitivity: Many Lewis acids, such as BF₃·OEt₂, AlCl₃, and FeCl₃, are highly sensitive to moisture and will hydrolyze, often exothermically. They should be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.[4]
-
Corrosivity: Lewis acids can be corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[2]
-
Reactivity: Strong Lewis acids can react vigorously with certain functional groups. Additions should be performed slowly and with cooling if necessary.
Conclusion and Future Trends
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Scandium‐Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 13. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for the Synthesis of N-Ethylindoles
For Researchers, Scientists, and Drug Development Professionals
The N-ethylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The introduction of the N-ethyl group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. While classical N-alkylation methods exist, the demand for milder, more efficient, and environmentally benign synthetic routes has driven the exploration of a diverse array of alternative reagents. This guide provides a comparative analysis of these alternatives, offering insights into their performance, mechanistic underpinnings, and practical applications, supported by experimental data.
Classical Direct N-Alkylation: The Baseline
Traditional N-ethylation of indoles relies on the direct alkylation of the indole nitrogen with an ethylating agent, typically in the presence of a base. This approach, while straightforward, is often hampered by issues of reagent toxicity, harsh reaction conditions, and the potential for competing C-alkylation.
Common Reagents:
-
Ethyl Iodide/Bromide: These are highly reactive electrophiles that readily participate in SN2 reactions with the indole anion. However, their high reactivity is coupled with significant toxicity and potential mutagenicity.
-
Diethyl Sulfate (DES): A cost-effective and powerful ethylating agent, DES is noted for its high reactivity. However, it is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) and is highly toxic, necessitating stringent handling precautions.[1][2][3] Classical methods often employ strong bases like sodium hydride (NaH) in solvents such as DMF or THF.[4]
Causality Behind Experimental Choices: The choice of a strong base is to quantitatively deprotonate the indole N-H (pKa ≈ 17 in DMSO), generating the highly nucleophilic indolate anion, which then readily attacks the electrophilic ethylating agent.
Performance Comparison of Classical Alkylating Agents
| Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| Ethyl Iodide | NaH | DMF | Room Temp. | ~90% | Highly toxic, potential for over-alkylation. |
| Diethyl Sulfate | KOH | Toluene/H₂O | 60-65 | >95% | Highly toxic and carcinogenic, often requires phase-transfer catalysis.[5] |
Reductive Amination: A Milder Alternative
Reductive amination offers a two-step, one-pot alternative that avoids the use of highly toxic alkylating agents.[6] This method involves the condensation of indole with acetaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ to the N-ethylindole.
Key Reagents:
-
Acetaldehyde: The source of the ethyl group.
-
Reducing Agents:
-
Sodium Borohydride (NaBH₄): A common, inexpensive reducing agent.
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent, often preferred for its tolerance of acidic conditions which can facilitate iminium ion formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic due to the potential release of hydrogen cyanide.
-
Causality Behind Experimental Choices: The reaction is typically carried out under mildly acidic conditions to promote the formation of the electrophilic iminium ion intermediate. STAB is often the reagent of choice as it is stable in weakly acidic media and selectively reduces the iminium ion over the starting aldehyde.
Experimental Workflow: Reductive Amination
Caption: Reductive amination workflow for N-ethylindole synthesis.
Performance Comparison of Reducing Agents
| Reducing Agent | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| NaBH₄ | Acetic Acid | Methanol | 0 to Room Temp. | 70-85% | Can reduce the starting aldehyde if not controlled. |
| STAB | Acetic Acid | Dichloroethane | Room Temp. | >90% | Milder, more selective, and tolerates a wider range of functional groups. |
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions for the formation of C-N bonds. These methods offer excellent functional group tolerance and are often applicable to complex molecular scaffolds.
a) Buchwald-Hartwig Amination
This palladium-catalyzed reaction couples an amine (in this case, indole) with an aryl or vinyl halide (or pseudohalide).[7][8] For N-ethylation, an ethyl halide is used as the coupling partner. The reaction's success hinges on the choice of a suitable phosphine ligand for the palladium catalyst.
Causality Behind Experimental Choices: Bulky, electron-rich phosphine ligands are crucial as they promote the reductive elimination step, which forms the desired C-N bond, and stabilize the active Pd(0) catalyst.[9] A strong, non-nucleophilic base is required to deprotonate the indole.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-ethylation.
b) Ullmann Condensation
A classical copper-catalyzed reaction, the Ullmann condensation, has seen a resurgence with the development of modern ligand systems.[10][11] It typically requires higher temperatures than palladium-catalyzed reactions but can be a cost-effective alternative.[10]
Performance Comparison of Cross-Coupling Methods
| Method | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 85-95% |
| Ullmann Condensation | CuI / Phenanthroline | K₂CO₃ | DMF | 120-150 | 70-85% |
Green and Sustainable Alternatives
In line with the principles of green chemistry, several more environmentally friendly methods for N-ethylation have emerged.
-
Diethyl Carbonate (DEC): A non-toxic and biodegradable reagent, DEC can serve as an ethylating agent in the presence of a suitable base. These reactions often proceed under neat conditions or in green solvents.
-
Ethanol via Borrowing Hydrogen Catalysis: This elegant strategy utilizes ethanol as the ethylating agent.[12] An iridium or ruthenium catalyst temporarily "borrows" hydrogen from the ethanol to form acetaldehyde in situ. This then undergoes reductive amination with the indole, and the borrowed hydrogen is returned in the final reduction step. The only byproduct is water.
Conceptual Workflow of Borrowing Hydrogen Catalysis
Caption: Borrowing hydrogen catalysis for N-ethylation using ethanol.
Comparison of Green Reagents
| Reagent | Catalyst | Base | Temperature (°C) | Yield (%) | Green Advantage |
| Diethyl Carbonate | None | K₂CO₃ | 150-180 | 75-90% | Non-toxic reagent, high atom economy. |
| Ethanol | [Ir(Cp*)Cl₂]₂ | Na₂CO₃ | 100-120 | 80-92% | Renewable feedstock, water is the only byproduct. |
Summary and Recommendations
The choice of reagent for N-ethylindole synthesis depends critically on the specific requirements of the project, including scale, substrate complexity, cost, and safety considerations.
| Method | Reagent(s) | Cost | Safety | Scope | Greenness | Typical Yield |
| Direct Alkylation | Ethyl Iodide, Diethyl Sulfate | Low | Poor | Good | Poor | Very High |
| Reductive Amination | Acetaldehyde, STAB | Moderate | Good | Excellent | Moderate | High |
| Buchwald-Hartwig | Et-Br, Pd-catalyst | High | Good | Excellent | Moderate | High |
| Ullmann | Et-I, Cu-catalyst | Moderate | Good | Good | Moderate | Good-High |
| Green Methods | Diethyl Carbonate, Ethanol | Low-Moderate | Excellent | Good | Excellent | Good-High |
Recommendations:
-
For large-scale, cost-sensitive syntheses where the substrate is simple, classical alkylation with diethyl sulfate under carefully controlled conditions may be considered, though not recommended due to safety concerns.
-
For general laboratory use and complex molecules with sensitive functional groups , reductive amination with STAB is an excellent and reliable choice.
-
When maximum functional group tolerance and high yields are paramount , such as in late-stage functionalization in drug discovery, the Buchwald-Hartwig amination is the state-of-the-art method, despite its higher cost.
-
For environmentally conscious process development , N-ethylation using ethanol via borrowing hydrogen catalysis represents a highly attractive and sustainable long-term strategy.
Experimental Protocols
Protocol 1: Reductive Amination using STAB
-
To a solution of indole (1.0 mmol) in 1,2-dichloroethane (10 mL) is added acetaldehyde (1.5 mmol) followed by acetic acid (1.2 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-ethylindole.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Indole (1.0 mmol), toluene (5 mL), and bromoethane (1.2 mmol) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the N-ethylindole product.
References
- 1. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Validation of 1-Ethyl-1-phenylhydrazine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible science. When working with versatile synthons like 1-Ethyl-1-phenylhydrazine, which are precursors to a wide array of heterocyclic compounds, a robust and multi-faceted validation strategy is not just best practice—it is a necessity. This guide provides an in-depth comparison of core spectroscopic techniques for the characterization of products derived from this compound, using the classic Fischer indole synthesis as a practical framework. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.
The Model Reaction: Fischer Indole Synthesis with this compound
To ground our discussion in a real-world scenario, we will focus on the acid-catalyzed reaction between this compound and acetophenone.[1][2][3] This reaction is expected to yield 1-Ethyl-2-phenyl-1H-indole . Our goal is to definitively prove the formation of this target molecule and rule out the presence of starting materials, intermediates (such as the hydrazone), or potential side products.
Caption: The Fischer Indole Synthesis pathway for the formation of 1-Ethyl-2-phenyl-1H-indole.
Primary Spectroscopic Validation Techniques: A Head-to-Head Comparison
The structural elucidation of novel compounds relies on assembling complementary pieces of evidence from various analytical techniques. For small organic molecules like our target indole, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about connectivity and chemical environment. For our target, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
-
What It Tells Us: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).
-
Expected Spectrum for 1-Ethyl-2-phenyl-1H-indole:
-
Aromatic Region (δ 7.0-7.8 ppm): We anticipate a complex series of multiplets corresponding to the 9 aromatic protons on the indole and phenyl rings. Protons on the indole core are typically well-resolved.[4][5]
-
Ethyl Group (CH₂): A quartet (coupling to the 3 protons of the CH₃ group) will appear downfield, likely around δ 4.1-4.3 ppm, due to the deshielding effect of the adjacent nitrogen atom.
-
Ethyl Group (CH₃): A triplet (coupling to the 2 protons of the CH₂ group) will be observed upfield, around δ 1.4-1.6 ppm.
-
Indole C3-H: A characteristic singlet is expected around δ 6.5-6.7 ppm. Its singlet nature is a key indicator of substitution at the C2 position.
-
-
Expert Insight: The disappearance of the broad N-H signals from the this compound starting material and the distinct quartet-triplet pattern of the N-ethyl group are critical validation points. The chemical shift of the C3-H provides strong evidence for the successful cyclization to the indole ring system.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
What It Tells Us: ¹³C NMR identifies all unique carbon atoms in the molecule. Proton-decoupled spectra show each unique carbon as a single peak, providing a "carbon count" and information on their chemical environment (e.g., sp², sp³, carbonyl).
-
Expected Spectrum for 1-Ethyl-2-phenyl-1H-indole:
-
Aromatic Region (δ 110-140 ppm): Multiple signals for the 10 unique aromatic carbons of the fused ring system. The quaternary carbons involved in the ring fusion (C3a, C7a) and substitution (C2, C1' of the phenyl group) will have distinct chemical shifts.[5][7]
-
Indole C2 & C3: The C2 carbon, bonded to both nitrogen and the phenyl group, will be significantly downfield (e.g., ~δ 138 ppm). The C3 carbon will be much further upfield (e.g., ~δ 101 ppm).[5] This large difference is characteristic of the indole scaffold.
-
Ethyl Group: Two distinct signals for the sp³ carbons: N-CH₂ (~δ 40-45 ppm) and CH₃ (~δ 15-20 ppm).
-
-
Trustworthiness: Comparing the number of observed peaks to the expected number from the proposed structure serves as an internal check. The absence of a carbonyl carbon signal (which would be > δ 190 ppm) confirms the full conversion of the acetophenone starting material.
Mass Spectrometry (MS): The Definitive Molecular Weight
MS provides the exact molecular weight of the compound, arguably the most crucial piece of data for confirming identity. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this analysis, as it separates the product from any volatile impurities before ionization and detection.[][9][10]
-
What It Tells Us: GC-MS provides the retention time (a measure of purity and identity) and the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Expected Data for 1-Ethyl-2-phenyl-1H-indole (C₁₆H₁₅N):
-
Molecular Ion (M⁺): The primary piece of evidence will be a strong signal at m/z = 221.12, corresponding to the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing unequivocal proof of the molecular formula.
-
Key Fragments: A common and diagnostic fragmentation for N-alkyl indoles is the loss of the alkyl group minus one hydrogen. We would expect to see a significant fragment at m/z = 193 (M - C₂H₄), representing the stable 2-phenyl-1H-indole cation. Another likely fragment is the loss of the entire ethyl group, giving a peak at m/z = 192.
-
-
Expert Insight: The power of MS lies in its sensitivity and specificity for mass. While NMR confirms the structure's framework, MS confirms the total atomic composition. The fragmentation pattern acts as a molecular fingerprint that can be used to distinguish between isomers, which might have very similar NMR spectra.[11][12]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13]
-
What It Tells Us: The presence or absence of key bonds (e.g., C=O, N-H, C-H, C=C).
-
Expected Spectrum for 1-Ethyl-2-phenyl-1H-indole:
-
Absence of Key Starting Material Peaks: The most telling data is often what is not there. We must confirm the disappearance of the sharp C=O stretch from acetophenone (~1685 cm⁻¹) and the N-H stretches from this compound (~3300 cm⁻¹).[14]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹) from the ethyl group.
-
Aromatic C=C Bending: Strong, sharp peaks in the "fingerprint region" from ~1450-1600 cm⁻¹.[15]
-
C-N Stretch: A peak around 1330-1380 cm⁻¹ can be attributed to the C-N bond of the indole ring.[16]
-
-
Trustworthiness: IR spectroscopy provides a quick and effective check for the completeness of the reaction. Observing a residual carbonyl peak is a clear indication of unreacted ketone, prompting further purification or reaction optimization.
Comparative Summary of Techniques
| Feature | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (GC-MS) | Infrared (IR) Spectroscopy |
| Primary Information | Atomic connectivity, molecular skeleton, stereochemistry | Molecular weight, elemental formula (HRMS), fragmentation pattern | Presence/absence of functional groups |
| Key Strength | Unambiguous structural elucidation of the complete framework. | Highest sensitivity for confirming molecular weight and formula. | Rapid confirmation of reaction completion and functional group transformation. |
| Key Limitation | Lower sensitivity, requires relatively pure sample (>95%). | Provides little connectivity information, destructive technique. | Provides limited information on the overall molecular skeleton. |
| Sample Requirement | 2-10 mg, dissolved in deuterated solvent. | <1 mg, must be volatile and thermally stable. | ~1 mg, can be neat liquid, solid (KBr), or solution. |
| Self-Validation | Integration ratios, peak counts, and coupling patterns must all be consistent with the proposed structure. | Isotopic distribution patterns must match the elemental formula. Fragmentation must be logical. | Disappearance of starting material functional groups confirms conversion. |
Detailed Experimental Protocols
The following protocols represent standardized methods for acquiring high-quality data for the validation of 1-Ethyl-2-phenyl-1H-indole.
Protocol 1: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified product into a clean, dry NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Causality: Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue or if hydrogen-bonding interactions need to be probed, DMSO-d₆ is an excellent alternative.[5]
-
-
Instrument Setup: Insert the sample into the NMR spectrometer (≥400 MHz recommended for good resolution). Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire data with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Ensure the spectral width covers the expected range of chemical shifts (~ -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to ~240 ppm (centered around 120 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Causality: A sufficient relaxation delay (e.g., 2 seconds) is important to ensure accurate integration, although ¹³C spectra are typically used qualitatively for structure confirmation.[5]
-
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[]
-
Instrument Setup:
-
Equip the Gas Chromatograph with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Set a temperature program. A typical program might start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Causality: The temperature ramp is crucial for separating compounds based on their boiling points, ensuring that the analyte is pure when it enters the mass spectrometer.[9]
-
Set the MS to scan a mass range appropriate for the expected product (e.g., m/z 40-400). Electron Ionization (EI) at 70 eV is the standard method.[11]
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The instrument will automatically perform the separation and mass analysis.
-
Data Analysis: Identify the peak corresponding to your product in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak. Identify the molecular ion peak (M⁺) and major fragment ions.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation:
-
For Solids (KBr Pellet): Mix ~1 mg of the product with ~100 mg of dry KBr powder. Grind thoroughly and press into a transparent pellet using a hydraulic press.
-
For Oils/Low-Melting Solids (Neat Film): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
-
-
Data Acquisition: Place the sample in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment (or clean salt plates). Then, acquire the sample spectrum.
-
Causality: The background scan is essential to subtract signals from atmospheric CO₂ and water vapor, ensuring they do not interfere with the sample spectrum.
-
-
Data Analysis: Analyze the spectrum for the presence and absence of key vibrational bands as described previously.
Integrating the Data: A Self-Validating Workflow
No single technique provides the complete picture. True confidence in structural assignment comes from the logical convergence of all data points.
Caption: Workflow demonstrating the integration of orthogonal spectroscopic data for validation.
The process is inherently self-validating. The molecular formula determined by HRMS must be consistent with the number and types of atoms observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must correspond to the chemical environments seen in the NMR data. When all three techniques point to the same structure—1-Ethyl-2-phenyl-1H-indole in our case—the assignment can be considered robust and trustworthy.
Conclusion
The validation of reaction products from precursors like this compound demands a rigorous, evidence-based approach. By strategically employing the complementary strengths of NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can build an unassailable case for the structure of their synthesized molecules. This guide has outlined not just the how but the why behind these core analytical techniques, providing a framework for generating reliable, reproducible, and authoritative chemical data essential for advancing research and development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. Small Molecule Analysis | AxisPharm [axispharm.com]
- 10. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 11. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Ethyl-1-phenylhydrazine: A Quantitative Analysis of Yield
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the efficient production of key intermediates is paramount. 1-Ethyl-1-phenylhydrazine is a valuable building block, notably utilized in the Fischer indole synthesis for the creation of various therapeutic agents. This guide provides an in-depth, quantitative comparison of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Executive Summary: A Comparative Overview of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical transformations. Each method presents a unique balance of yield, operational complexity, and reagent availability. This guide will focus on a quantitative comparison of the most prevalent methods:
| Synthetic Route | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| 1. Direct Alkylation of Phenylhydrazine | Phenylhydrazine, Ethyl Iodide, Sodium Amide | 91%[1] | High yield, straightforward, one-pot synthesis. | Use of strong base (sodium amide), potential for over-alkylation. |
| 2. Reduction of N-Nitroso-N-ethylaniline | N-Ethylaniline, Sodium Nitrite, Zinc, Acetic Acid | ~46% (unoptimized, for methyl analog)[2] | Readily available starting material. | Multi-step process, use of carcinogenic nitrosamines. |
| 3. Reductive Amination of Acetaldehyde | Phenylhydrazine, Acetaldehyde, Reducing Agent | Yield not specified in literature for this specific product. | Potentially a one-pot reaction. | Requires a suitable reducing agent to avoid side reactions. |
| 4. Hofmann Rearrangement of N-Ethyl-N-phenylurea | N-Ethyl-N-phenylurea, Bromine, Sodium Hydroxide | Yield not specified in literature for this specific product. | Utilizes a different class of starting material. | Multi-step synthesis of the starting urea, use of hazardous bromine. |
Method 1: Direct Alkylation of Phenylhydrazine – The High-Yield Standard
The direct N-alkylation of phenylhydrazine stands out as a highly efficient and direct method for the synthesis of this compound. The use of a strong base to deprotonate the more acidic N-H proton of the phenyl-substituted nitrogen, followed by quenching with an electrophile, drives the reaction towards the desired 1,1-disubstituted product.
Causality Behind Experimental Choices
The choice of a strong base like sodium amide (NaNH₂) is critical for the selective deprotonation of the N-1 nitrogen of phenylhydrazine. This nitrogen is more acidic due to the electron-withdrawing effect of the phenyl group. The subsequent nucleophilic attack on the alkylating agent, ethyl iodide, proceeds via an S(_N)2 mechanism. The use of an aprotic solvent like tetrahydrofuran (THF) is essential to prevent protonation of the highly reactive phenylhydrazide anion.
Experimental Protocol: Direct Alkylation
Materials:
-
Phenylhydrazine
-
Sodium Amide (NaNH₂)
-
Ethyl Iodide (C₂H₅I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Nitrogen atmosphere apparatus
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium amide in anhydrous THF.
-
The suspension is cooled in an ice bath, and a solution of phenylhydrazine in anhydrous THF is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete deprotonation.
-
The mixture is then cooled again in an ice bath, and ethyl iodide is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.[1]
Data Presentation
| Parameter | Value | Reference |
| Reported Yield | 91% | [1] |
| Purity (GC) | ~97% | [1] |
| Boiling Point | 63-64°C at 0.3 mmHg | [1] |
Visualizing the Workflow: Direct Alkylation
Caption: Workflow for the direct alkylation of phenylhydrazine.
Method 2: Reduction of N-Nitroso-N-ethylaniline – An Alternative Route
This two-step approach involves the nitrosation of a secondary amine, N-ethylaniline, followed by the reduction of the resulting N-nitrosamine to the corresponding hydrazine. While this method avoids the use of highly reactive organometallic bases, it introduces the handling of potentially carcinogenic nitrosamines.
Causality Behind Experimental Choices
The first step, nitrosation, proceeds by the reaction of N-ethylaniline with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic nitrogen of the secondary amine. The subsequent reduction of the N-nitroso group can be achieved using various reducing agents, with zinc powder in an acidic medium being a common choice.
Experimental Protocol: Reduction of N-Nitroso-N-ethylaniline
Part A: Synthesis of N-Nitroso-N-ethylaniline [3] Materials:
-
N-Ethylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Benzene (for extraction)
Procedure:
-
N-ethylaniline is dissolved in a mixture of concentrated hydrochloric acid and ice-water in a flask equipped with a mechanical stirrer.
-
The mixture is cooled to below 10°C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature.
-
After stirring for an hour, the oily N-nitroso-N-ethylaniline layer is separated.
-
The aqueous layer is extracted with benzene. The combined organic phases are washed, dried, and the solvent is removed.
-
The crude product can be purified by vacuum distillation. A yield of 87-93% for the analogous N-nitrosomethylaniline has been reported.[3]
Part B: Reduction to this compound Materials:
-
N-Nitroso-N-ethylaniline
-
Zinc dust
-
Acetic Acid
Procedure:
-
N-Nitroso-N-ethylaniline is dissolved in acetic acid.
-
Zinc dust is added portion-wise to the solution while stirring and maintaining the temperature with external cooling.
-
After the addition is complete, the mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered to remove excess zinc and zinc salts.
-
The filtrate is diluted with water and neutralized with a base (e.g., sodium hydroxide).
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by vacuum distillation. A one-pot synthesis of the methyl analog has been reported with an unoptimized yield of 46%.[2]
Data Presentation
| Parameter | Value (for methyl analog) | Reference |
| Reported Yield (one-pot) | 46% (unoptimized) | [2] |
Visualizing the Pathway: Nitrosation and Reduction
Caption: Two-step synthesis via nitrosation and reduction.
Alternative Synthetic Strategies (Qualitative Discussion)
Reductive Amination of Acetaldehyde
This approach involves the condensation of phenylhydrazine with acetaldehyde to form acetaldehyde phenylhydrazone, followed by its reduction.
Conceptual Workflow:
-
Hydrazone Formation: Phenylhydrazine reacts with acetaldehyde, typically in an acidic alcoholic solvent, to form the corresponding hydrazone.
-
Reduction: The C=N double bond of the hydrazone is then reduced to a C-N single bond. This can be achieved with various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation. The choice of reducing agent is crucial to selectively reduce the imine bond without cleaving the N-N bond.
Challenges:
-
Finding a selective reducing agent that does not affect the N-N bond.
-
Potential for side reactions.
Hofmann Rearrangement of N-Ethyl-N-phenylurea
The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom. A variation of this reaction could potentially be used to synthesize this compound from N-Ethyl-N-phenylurea.
Conceptual Workflow:
-
Urea Synthesis: N-Ethylaniline can be reacted with an isocyanate or a phosgene equivalent to produce N-Ethyl-N-phenylurea.
-
Hofmann Rearrangement: The urea is treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). This would theoretically lead to the formation of this compound after rearrangement and hydrolysis.
Challenges:
-
The synthesis of the starting urea adds steps to the overall process.
-
The feasibility and yield of the Hofmann rearrangement on this specific substituted urea are not well-documented.
Purification and Characterization
Regardless of the synthetic route, the purification of this compound is crucial. Due to the thermolabile N-N bond, vacuum distillation is the preferred method of purification.[1] For less volatile derivatives, column chromatography on silica gel or alumina can be employed. The purity of the final product is typically assessed by Gas Chromatography (GC).
Conclusion for the Practicing Scientist
For the high-yield synthesis of this compound, direct alkylation of phenylhydrazine is the most robust and efficient method documented, with a reported yield of 91%.[1] While the use of sodium amide requires careful handling under anhydrous conditions, the straightforward nature of the reaction and the high yield make it the superior choice for preparative scale synthesis.
The reduction of N-nitroso-N-ethylaniline offers a viable alternative, particularly if the starting N-ethylaniline is readily available. However, the multi-step nature of this process and the handling of potentially carcinogenic intermediates may be significant drawbacks.
The reductive amination and Hofmann rearrangement routes remain theoretically plausible but lack specific, quantitative data for the synthesis of this compound. These pathways may warrant further investigation for niche applications or in the context of novel synthetic methodology development.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for hazardous reagents. This guide provides the necessary quantitative data and experimental insights to make an informed decision.
References
A Comparative Guide to Brønsted and Lewis Acids for N-Substituted Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The N-substituted indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic addition of substituents to the indole nitrogen can profoundly influence a molecule's biological activity, selectivity, and physicochemical properties. While classical methods for N-alkylation often rely on strong bases like sodium hydride, acid-catalyzed approaches offer a compelling alternative, potentially providing milder conditions and different selectivity profiles.[1][2] This guide provides an in-depth comparison of two major classes of acid catalysts—Brønsted and Lewis acids—for the synthesis of N-substituted indoles, supported by mechanistic insights and experimental data.
The Mechanistic Dichotomy: Proton Donation vs. Electron Pair Acceptance
The fundamental difference between Brønsted and Lewis acids dictates their mode of action in activating substrates for N-alkylation. A Brønsted acid donates a proton (H⁺), whereas a Lewis acid accepts an electron pair.[3] This distinction leads to different pathways for electrophile activation.
Brønsted Acid Catalysis: In this pathway, the Brønsted acid protonates the alkylating agent, typically an alcohol, to form a better leaving group (water). This facilitates the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the indole nitrogen. Chiral phosphoric acids, a prominent class of Brønsted acids, can activate electrophiles like N-acyliminium ions or aza-quinone methides, often employing a bifunctional activation mechanism where the conjugate base of the acid activates the indole's N-H bond.[4]
Lewis Acid Catalysis: A Lewis acid, such as a metal halide (e.g., FeCl₃, BF₃·OEt₂), coordinates to the alkylating agent (e.g., an alcohol or alkyl halide).[5] This coordination polarizes the C-X or C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the indole. In some cases, the Lewis acid can activate an imine for electrophilic attack on the diazo carbon of a phenyldiazoacetate, leading to cyclization and indole formation.[6]
The choice of acid catalyst can significantly influence the reaction's regioselectivity. The indole nucleus presents two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is often more nucleophilic, making selective N-alkylation a significant challenge.[7] The competition between N- and C-alkylation is a critical consideration in catalyst selection.
Caption: Generalized mechanistic pathways for Brønsted and Lewis acid-catalyzed N-alkylation of indoles.
Performance Comparison: Experimental Insights
Direct side-by-side comparisons of Brønsted and Lewis acids for the same N-alkylation reaction are scarce in the literature, as studies typically focus on optimizing one type of catalyst. However, by collating data from various reports, we can draw meaningful comparisons regarding their efficacy and selectivity. The primary challenge in acid-catalyzed indole alkylation is controlling the regioselectivity between the N1 and C3 positions.
| Catalyst Type | Catalyst Example | Alkylating Agent | Conditions | Yield (N-Alkylation) | Key Observations & Side Reactions | Reference |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Tertiary Propargylic Alcohols | MeCN, reflux | Not primary focus | Primarily C3-alkylation. N-unsubstituted 2-arylindoles can lead to side products. | [8] |
| Brønsted Acid | Chiral Phosphoric Acid | α,β-Unsaturated γ-Lactam | Toluene, 40 °C | Up to 98% | High N-selectivity and enantioselectivity. Reaction proceeds via aza-Michael addition. | [4][9] |
| Lewis Acid | FeCl₃ | Benzylic & Allylic Alcohols | CH₃NO₂, rt | Not primary focus | Highly C3-selective. N-alkylation is a competing, often minor, pathway. | [1] |
| Lewis Acid | BF₃·OEt₂ | Maleimides | Ethyl acetate, 60 °C | Up to 90% (on N-alkylated indole) | Primarily C3-alkylation on N-H indoles. High yields on pre-N-alkylated indoles. | [5] |
| Lewis Acid (Iron Complex) | Tricarbonyl(cyclopentadienone) iron complex | Alcohols | TFE, 110 °C | 31-99% | Selective N-alkylation of indolines , followed by oxidation to N-alkylated indoles. Direct use with indoles often leads to C3-alkylation. | [10][11] |
Analysis of Experimental Data:
-
Brønsted acids , particularly chiral phosphoric acids, have demonstrated high efficiency and selectivity for N-alkylation, especially in aza-Michael type additions to activated electrophiles.[4][9] Simpler Brønsted acids like p-TsOH are more commonly employed for C3-alkylation when using alcohols as alkylating agents, highlighting that the nature of both the catalyst and the electrophile is crucial.[8]
-
Lewis acids like FeCl₃ and BF₃·OEt₂ are potent catalysts for Friedel-Crafts type alkylations. However, with N-H indoles, they overwhelmingly favor alkylation at the electron-rich C3 position.[1][5] Achieving N-selectivity with these common Lewis acids is challenging and often requires modification of the substrate (e.g., using indolines) or specific reaction conditions that are not well-documented for general N-alkylation.[10]
-
The data suggests that for selective N-alkylation, Brønsted acids, especially tailored organocatalysts like phosphoric acids, may offer a more direct and selective approach than common, general-purpose Lewis acids.
Experimental Protocols
Below are representative protocols for the N-alkylation of indoles. Protocol 1 details a modern Brønsted acid-catalyzed enantioselective reaction, while Protocol 2 describes a classical base-mediated approach, which serves as a benchmark due to the scarcity of simple, selective Lewis acid-catalyzed N-alkylation protocols.
Protocol 1: Brønsted Acid-Catalyzed Enantioselective N-Alkylation with a γ-Lactam
This procedure is adapted from the work of You and co-workers on chiral phosphoric acid-catalyzed aza-Michael additions to indoles.[4][9]
Materials:
-
Indole (1.0 equiv)
-
α,β-Unsaturated γ-lactam (1.2 equiv)
-
Chiral SPINOL-derived phosphoric acid catalyst (e.g., 21 in the reference, 10 mol%)
-
Toluene (0.1 M)
-
4 Å Molecular Sieves
Procedure:
-
To a dry reaction tube, add the indole (0.2 mmol, 1.0 equiv), 4 Å molecular sieves, and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Add dry toluene (2.0 mL) to the tube.
-
Add the α,β-unsaturated γ-lactam (0.24 mmol, 1.2 equiv) to the mixture.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the reaction mixture directly by flash column chromatography on silica gel to afford the desired N-alkylated indole product.
Caption: Workflow for Brønsted acid-catalyzed N-alkylation.
Protocol 2: Classical Base-Mediated N-Benzylation of 5-Bromoindole
This protocol serves as a baseline comparison for a highly effective, albeit not acid-catalyzed, N-alkylation method. It is adapted from a standard procedure for N-alkylation using a strong base.[12]
Materials:
-
5-Bromoindole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (1.1 equiv)
-
Saturated aqueous NH₄Cl solution, water, brine
-
Ethyl acetate, hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromoindole (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Slowly add benzyl bromide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield the 1-benzyl-5-bromoindole.
Concluding Remarks and Catalyst Selection Strategy
The choice between a Brønsted and a Lewis acid for N-substituted indole synthesis is highly dependent on the desired outcome and the nature of the substrates.
-
For high N-regioselectivity, especially in asymmetric synthesis, sophisticated Brønsted acids like chiral phosphoric acids are the catalysts of choice. They offer mild conditions and excellent control over selectivity by activating specific types of electrophiles, such as α,β-unsaturated systems.
-
Common Lewis acids like FeCl₃ and BF₃·OEt₂ are generally not ideal for direct N-alkylation of N-H indoles due to their strong preference for catalyzing electrophilic substitution at the C3 position. Their utility in N-alkylation is more pronounced when the C3 position is blocked or when using modified substrates like indolines.
-
Substrate Scope: Brønsted acid catalysis, particularly with chiral phosphoric acids, has been shown to be compatible with a wide range of functional groups on the indole nucleus.[4] The scope for selective N-alkylation with common Lewis acids is less defined and more prone to side reactions.
-
Practical Considerations: Simple Brønsted acids (p-TsOH) and Lewis acids (FeCl₃) are inexpensive and readily available. However, the development of a selective N-alkylation protocol may require more specialized and costly chiral Brønsted acid catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Brønsted acid catalyzed three-component alkylations of indoles with N-phenylselenophthalimide and styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Introduction: The Versatile Role of Phenylhydrazines in Synthesis
An In-Depth Technical Guide to the Reactivity of Substituted Phenylhydrazines
Phenylhydrazine and its derivatives are cornerstone reagents in modern organic chemistry, prized for their nucleophilic character which enables the construction of a wide array of molecular architectures. Their most celebrated application is the Fischer indole synthesis , a robust method for creating the indole nucleus, a privileged scaffold in countless pharmaceuticals, agrochemicals, and natural products.[1][2] Beyond this, substituted phenylhydrazines are indispensable for synthesizing pyrazoles, pyrazolines, and other heterocyclic systems, and for forming phenylhydrazones which serve as crucial intermediates and analytical derivatives for carbonyl compounds.[3][4]
The reactivity of the phenylhydrazine scaffold is not static; it is exquisitely tuned by the nature and position of substituents on the aromatic ring. Understanding these substituent effects is paramount for researchers in drug development and process chemistry, as it allows for the rational selection of reagents to optimize reaction rates, improve yields, and control regioselectivity. This guide provides a comparative analysis of the reactivity of substituted phenylhydrazines, grounded in mechanistic principles and supported by experimental data and protocols.
Pillar 1: The Scientific Principles Governing Reactivity
The reactivity of a substituted phenylhydrazine is primarily dictated by the nucleophilicity of its terminal nitrogen atom (Nβ). This, in turn, is governed by a delicate interplay of electronic and steric effects imposed by the substituents on the phenyl ring.
Electronic Effects: The Engine of Nucleophilicity
The core of phenylhydrazine's reactivity lies in the lone pair of electrons on the Nβ atom. The availability of this lone pair for donation to an electrophile determines the compound's nucleophilic strength.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the aromatic ring through inductive and/or resonance effects. This surplus electron density is partially relayed to the hydrazine moiety, enhancing the electron density on the Nβ atom. Consequently, EDGs increase the nucleophilicity of the phenylhydrazine, leading to faster reaction rates.[5] For instance, electron-rich phenylhydrazines are synthesized for their enhanced reactivity in subsequent transformations.[6][7]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-X) pull electron density away from the aromatic ring. This inductive and resonance withdrawal reduces the availability of the Nβ lone pair, diminishing the nucleophilicity of the hydrazine.[5] As a result, phenylhydrazines bearing EWGs are generally less reactive towards electrophiles. This principle is well-documented, with studies consistently showing that EWGs decrease reactivity.[5]
Steric Effects: The Physical Barrier to Reaction
While electronic effects are often dominant, steric hindrance can play a significant role, particularly with bulky substituents located at the ortho position. A large group proximal to the hydrazine functional group can physically impede its approach to an electrophilic center, such as the carbonyl carbon of a ketone or aldehyde.[5] This steric clash can raise the activation energy of the reaction, thereby decreasing the reaction rate, even if the substituent is electronically favorable. For example, a study on the reaction of substituted phenylhydrazines with oxyhemoglobin found that ortho substituents (halogens, alkyl groups) decrease the reaction rate, whereas the same substituents at the meta or para position increase it.[8]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of oleophilic electron-rich phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Validation of Indole Structures by X-ray Crystallography
Introduction: The Indole Scaffold and the Imperative of Unambiguous Structural Proof
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds, from the essential amino acid tryptophan to blockbuster drugs.[1] In drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not an academic detail; it is fundamentally linked to its biological activity, binding affinity, and metabolic stability.[2][3][4] Subtle changes in substitution or stereochemistry on the indole ring can dramatically alter a compound's interaction with its biological target.[3] Therefore, the unambiguous validation of a molecule's structure is a critical, non-negotiable step in the development pipeline.
While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard. It provides an exquisitely detailed and direct visualization of the atomic arrangement in the solid state, including absolute stereochemistry, which is often difficult to determine by other means.[4][5] This guide offers a comparative analysis of X-ray crystallography against other common techniques, explains the causality behind its experimental workflow, and provides the necessary protocols for its successful application in validating indole-based drug candidates.
The Unparalleled Insight of X-ray Crystallography: A Comparative Overview
The choice of an analytical method depends on the specific question being asked. For definitive proof of molecular structure, X-ray crystallography offers unparalleled resolution and certainty.[6][7] Its primary advantage is the ability to generate a precise 3D model of a molecule, from which bond lengths, bond angles, and absolute configuration can be determined with high accuracy.[4][7][8]
However, it is not the only tool available. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are ubiquitous in chemistry labs for good reason. The following logical diagram and table compare the strengths and weaknesses of these core techniques in the context of structural validation.
Caption: Comparison of primary outputs from major structural analysis techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Output | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[7][8] | Atomic connectivity, relative stereochemistry, solution-state conformation and dynamics.[9][10] | Mass-to-charge ratio, elemental composition (HRMS), fragmentation patterns. |
| Sample State | Single Crystal | Solution | Gas Phase (Ionized) |
| Resolution | Atomic (<1 Å) | Can be atomic, but provides average structure in solution. | Provides mass, not spatial resolution. |
| Key Advantage | Unambiguous determination of absolute 3D structure and stereochemistry.[4][5] | Provides data on the molecule's structure and behavior in a physiologically relevant state (solution).[9][11] | High sensitivity, requires very small amounts of sample. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[4][12] | Ambiguities in assigning complex spectra; determination of absolute stereochemistry is not direct.[5] | Provides no direct information on 3D structure or stereoisomerism. |
| Use Case for Indoles | Definitive proof of a novel structure, resolving stereochemical ambiguities, understanding solid-state packing. | Confirming connectivity after synthesis, studying conformational flexibility in solution. | Quick confirmation of molecular weight post-synthesis. |
The Crystallographic Workflow: A Self-Validating System
The process of determining a crystal structure is a systematic workflow designed to produce and validate a final, accurate molecular model. Each step builds upon the last, with internal checks to ensure the integrity of the data and the resulting structure.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Causality in Experimental Choices
-
Purity is Paramount: The workflow begins with a highly pure compound. Impurities disrupt the regular, repeating lattice required for diffraction, preventing crystal growth or leading to poor-quality crystals.[13]
-
Rational Solvent Selection for Crystallization: For planar, aromatic systems like indoles, solvents must be chosen to allow the compound to be moderately soluble.[13] The goal is to achieve slow supersaturation. Solvents that engage in π-π stacking or hydrogen bonding can sometimes promote better crystal packing. The choice of crystallization technique (e.g., slow evaporation, vapor diffusion) is dictated by the compound's solubility and the quantity of material available. Vapor diffusion is often preferred for small quantities as it provides exquisite control over the rate of crystallization.[14]
-
Cryo-Cooling for Data Quality: Crystals are typically cooled to ~100 K in a stream of nitrogen gas during data collection.[3] This is not arbitrary; it minimizes the thermal vibration of atoms. Less vibration leads to less diffuse scattering and sharper diffraction spots at higher angles, resulting in a higher-resolution, more detailed final structure.
-
Solving the Phase Problem: The diffraction experiment measures the intensities of the spots, but not their phases.[15] This is known as the "phase problem." For small molecules like most indole derivatives, this is routinely solved using direct methods, a computational approach that uses statistical relationships between the intensities to estimate the initial phases and generate a preliminary electron density map.[15]
-
Refinement and Validation: The initial model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to improve the agreement between the calculated diffraction pattern (from the model) and the observed one. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which quantifies this agreement. A low R-factor (typically < 0.05) indicates a good fit and a reliable structure.
Experimental Protocols
Protocol 1: Single Crystal Growth of an Indole Derivative by Vapor Diffusion
This protocol is a robust starting point for obtaining X-ray quality crystals from milligram quantities of a purified indole compound.
-
Preparation: Ensure the indole derivative is highly pure (>98%), as confirmed by NMR and LC-MS. All glassware must be scrupulously clean and free of dust, which can act as unwanted nucleation sites.[13]
-
Solvent Screening: Identify a "primary solvent" in which your compound is readily soluble and a "precipitating solvent" in which it is poorly soluble. The two solvents must be miscible. For many indoles, combinations like Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Acetone/Water can be effective.
-
Setup (Inner Vial): In a small, clean glass vial (e.g., 0.3 mL), dissolve 2-5 mg of the indole compound in a minimal amount of the primary solvent (e.g., 100-200 µL).
-
Setup (Outer Vial): Place the uncapped inner vial into a larger vial (e.g., 4 mL) containing the precipitating solvent (e.g., 1-2 mL). The level of the precipitating solvent should be well below the top of the inner vial.
-
Equilibration: Seal the outer vial tightly with a cap. The more volatile primary solvent will slowly diffuse out of the inner vial while the vapor of the precipitating solvent diffuses in. This gradually and gently reduces the solubility of the compound, promoting the slow growth of well-ordered crystals.[14]
-
Incubation: Place the sealed setup in a vibration-free location (e.g., a quiet cupboard or drawer) at a constant temperature. Do not disturb the setup.[13] Patience is key; crystals may form in days or weeks.
-
Harvesting: Once suitable crystals (clear, well-defined edges, ~0.1-0.3 mm) have formed, carefully harvest one using a cryo-loop.
Protocol 2: Single Crystal X-ray Diffraction and Structure Refinement
This outlines the general steps once a suitable crystal is obtained. This process is typically performed by a trained crystallographer at a dedicated facility.
-
Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation.[3]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to ~100 K. The instrument rotates the crystal through a series of angles, exposing it to a monochromatic X-ray beam and recording the resulting diffraction patterns on a detector.[7]
-
Data Integration and Scaling: The raw diffraction images are processed. The software locates the diffraction spots, measures their intensities, and applies corrections for experimental factors. This yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.
-
Structure Solution: Using software like SHELXT or Olex2, direct methods are applied to the reflection file to solve the phase problem and generate an initial electron density map.[15]
-
Model Building: An initial atomic model is built into the electron density map, identifying the positions of the atoms of the indole molecule.
-
Refinement: The model is refined against the experimental data using a least-squares minimization algorithm (e.g., SHELXL). This process optimizes the fit between the observed and calculated structure factors.
-
Validation and Output: The final model is validated by checking for reasonable bond lengths, angles, and low residual electron density. The final validated structure is saved as a Crystallographic Information File (CIF), which is the standard format for submission to databases.[16] The CIF file contains all the information about the crystal structure and the experiment.
Conclusion: The Definitive Answer
In drug discovery, ambiguity is risk. While NMR and mass spectrometry are indispensable for routine characterization, they primarily describe connectivity and mass. They infer structure; X-ray crystallography reveals it. For the indole scaffold, where subtle structural variations can mean the difference between a lead candidate and a dead end, the definitive, high-resolution 3D structure provided by crystallography is the ultimate validation. It provides the authoritative grounding needed for rational drug design, patent applications, and regulatory submissions, making it an essential technique for researchers in the pharmaceutical sciences.[2][17][18] The data generated is not just a picture, but a precise blueprint of the molecule, enabling a deeper understanding of its function and potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. migrationletters.com [migrationletters.com]
- 3. benchchem.com [benchchem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. news-medical.net [news-medical.net]
- 11. whatislife.com [whatislife.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. How To [chem.rochester.edu]
- 14. unifr.ch [unifr.ch]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Fischer Indole Synthesis with Diverse Hydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal reaction for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] A deep understanding of the reaction kinetics, particularly the influence of substituents on the hydrazine component, is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes in drug development and process chemistry. This guide provides an in-depth comparison of the kinetic profiles of the Fischer indole synthesis with various substituted hydrazines, supported by experimental data and detailed methodologies.
The Mechanism: A Cascade of Acid-Catalyzed Transformations
The Fischer indole synthesis is a complex, multi-step reaction that proceeds through a series of acid-catalyzed intermediates.[1][2] A thorough grasp of this mechanism is essential to comprehend the kinetic data and the rationale behind experimental choices.
The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[3]
-
Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine isomer.[2]
-
[4][4]-Sigmatropic Rearrangement: This is often the rate-determining step of the reaction.[2] The enamine undergoes a concerted, acid-catalyzed[4][4]-sigmatropic rearrangement, analogous to a Claisen rearrangement, to form a di-imine intermediate.
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[3]
Caption: The reaction mechanism of the Fischer indole synthesis.
The Impact of Hydrazine Substituents on Reaction Kinetics: A Quantitative Comparison
The electronic nature of substituents on the aryl ring of the hydrazine plays a crucial role in modulating the rate of the Fischer indole synthesis. This is primarily due to the influence of these substituents on the electron density of the nitrogen atoms and the aromatic ring, which directly impacts the key[4][4]-sigmatropic rearrangement step.
General Trend:
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., -CH₃, -OCH₃) generally accelerate the reaction.[4] This is because they increase the nucleophilicity of the enamine intermediate, facilitating the[4][4]-sigmatropic rearrangement.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring (e.g., -NO₂, -Cl) typically retard the reaction.[4] These groups decrease the nucleophilicity of the enamine, making the key rearrangement step slower.
Table 1: Qualitative Comparison of Reaction Rates and Yields for Substituted Hydrazines
| Hydrazine Substituent | Electronic Effect | Relative Reaction Rate | Typical Yields | Reference |
| -CH₃ (methyl) | Electron-Donating | Faster | High | [2] |
| -H (unsubstituted) | Neutral | Moderate | Moderate to High | [1] |
| -NO₂ (nitro) | Electron-Withdrawing | Slower | Low to Moderate | [2] |
Note: This table provides a qualitative comparison based on reported reaction conditions and yields. Specific reaction rates would depend on the ketone/aldehyde, catalyst, and solvent used.
Experimental Protocol for a Comparative Kinetic Study
To quantitatively assess the impact of different hydrazines on the Fischer indole synthesis, a well-designed kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for monitoring the progress of this reaction, allowing for the simultaneous quantification of reactants, intermediates, and products.
Objective: To determine the pseudo-first-order rate constants for the Fischer indole synthesis of a given ketone with a series of para-substituted phenylhydrazines (e.g., p-CH₃, p-H, p-Cl, p-NO₂).
Materials and Instrumentation:
-
Substituted phenylhydrazine hydrochlorides
-
Ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid)
-
Solvent (e.g., acetic acid, ethanol)
-
Internal standard (for HPLC analysis, e.g., naphthalene)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Thermostatted reaction vessel
-
Autosampler or manual injector
-
Data acquisition and analysis software
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substituted phenylhydrazine hydrochloride, the ketone, and the internal standard in the chosen reaction solvent at known concentrations.
-
Prepare a stock solution of the acid catalyst.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel equipped with a magnetic stirrer, add the solvent and the internal standard stock solution.
-
Allow the mixture to equilibrate to the desired reaction temperature (e.g., 60 °C).
-
Initiate the reaction by adding the stock solutions of the phenylhydrazine and the ketone, followed by the acid catalyst. Ensure rapid and thorough mixing.
-
-
Reaction Monitoring by HPLC:
-
At timed intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent mixture (e.g., a mixture of the HPLC mobile phase components) to stop the reaction and prevent further transformation.
-
Analyze the quenched samples by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the starting phenylhydrazine, the indole product, and the internal standard in the HPLC chromatograms.
-
Calculate the concentration of the phenylhydrazine at each time point relative to the constant concentration of the internal standard.
-
Assuming the reaction is carried out with a large excess of the ketone and acid catalyst, the reaction will follow pseudo-first-order kinetics with respect to the phenylhydrazine.
-
Plot ln([Hydrazine]t / [Hydrazine]₀) versus time (t). The slope of this plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Caption: Workflow for the kinetic study of the Fischer indole synthesis.
Interpreting the Kinetic Data: The Hammett Plot
To quantitatively correlate the effect of the substituents with the reaction rate, a Hammett plot can be constructed. This linear free-energy relationship provides valuable insight into the reaction mechanism.
The Hammett equation is given by:
log(kₓ / k₀) = ρσ
where:
-
kₓ is the rate constant for the reaction with a substituted phenylhydrazine.
-
k₀ is the rate constant for the reaction with the unsubstituted phenylhydrazine.
-
σ is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
By plotting log(kₓ / k₀) against the appropriate Hammett substituent constants (σ), a linear relationship should be observed.
-
A negative ρ value indicates that the reaction is accelerated by electron-donating groups, signifying a buildup of positive charge in the transition state of the rate-determining step. For the Fischer indole synthesis, a negative ρ value would be expected, as the nucleophilic attack of the enamine in the[4][4]-sigmatropic rearrangement is the key step.
-
The magnitude of ρ reflects the sensitivity of the reaction to electronic effects. A larger absolute value of ρ indicates a greater sensitivity.
While a definitive, universally accepted ρ value for the Fischer indole synthesis is not prominently featured in recent literature, the qualitative evidence strongly suggests that it would be negative. A detailed kinetic study as outlined above would enable the determination of this important parameter for a specific set of reaction conditions.
Conclusion
The kinetic profile of the Fischer indole synthesis is intricately linked to the electronic properties of the substituents on the arylhydrazine reactant. Electron-donating groups enhance the reaction rate by increasing the nucleophilicity of the key enamine intermediate, while electron-withdrawing groups have the opposite effect. This understanding is not merely academic; it is a powerful tool for synthetic chemists to make informed decisions in the design and optimization of indole synthesis. By employing systematic kinetic studies, researchers can gain quantitative insights that facilitate the development of more efficient and robust synthetic methodologies for the production of vital indole-containing molecules.
References
A Comparative Guide to Indole Synthesis: The Strategic Choice Between One-Pot and Two-Step Methodologies
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Its prevalence has driven a century of innovation in synthetic chemistry, constantly refining the methods for its construction. For researchers and drug development professionals, the choice of synthetic strategy is a critical decision, balancing efficiency, scalability, and chemical complexity. This guide provides an in-depth comparative analysis of two dominant strategic paradigms: the traditional, stepwise synthesis versus the modern, streamlined one-pot approach, using the classic Fischer indole synthesis as a primary comparative model.
The Foundational Strategy: The Two-Step Synthesis
The traditional approach to complex organic synthesis is stepwise, where each reaction is performed in sequence, followed by the isolation and purification of the intermediate product before proceeding to the next step. This methodology offers distinct control points, allowing for characterization and quality assessment of intermediates, which can be crucial for troubleshooting and ensuring the final product's purity.
Case Study: The Classical Two-Step Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is a robust and versatile method that exemplifies the two-step approach.[3][4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[5] The reaction proceeds in two distinct, operationally separate stages:
-
Step 1: Hydrazone Formation. The arylhydrazine and the carbonyl compound are condensed, typically under mild conditions, to form the corresponding arylhydrazone intermediate. This intermediate is then isolated, purified (e.g., by recrystallization or chromatography), and characterized.
-
Step 2: Indolization. The purified arylhydrazone is subjected to harsh acidic conditions (using Brønsted or Lewis acids) and elevated temperatures to induce a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[4][7]
This bifurcation of the process ensures that a pure, well-defined intermediate is carried forward, minimizing the potential for side reactions in the often high-energy cyclization step.
Experimental Protocol: Two-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole
Step 1: Phenylhydrazone Formation
-
Dissolve phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add cyclohexanone (1.0 eq) dropwise to the solution while stirring at room temperature.
-
Continue stirring for 30-60 minutes, during which the phenylhydrazone product typically precipitates.
-
Isolate the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the intermediate (e.g., via NMR, melting point) to confirm purity before proceeding.
Step 2: Acid-Catalyzed Cyclization
-
In a separate flask, suspend the purified phenylhydrazone (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add a catalyst, for example, zinc chloride (ZnCl₂) or polyphosphoric acid.
-
Heat the mixture to reflux (typically >100°C) for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Isolate the solid by filtration, then purify using column chromatography or recrystallization to obtain the final 1,2,3,4-tetrahydrocarbazole.
Workflow: The Two-Step Synthesis
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Ethyl-1-phenylhydrazine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Ethyl-1-phenylhydrazine waste. As a substituted hydrazine, this compound shares hazards with a class of chemicals known for their reactivity and toxicity.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for professionals in research and drug development and should be used in conjunction with your institution's specific chemical hygiene plan and safety data sheets (SDS).
Hazard Assessment and Risk Mitigation
Understanding the specific hazards of this compound is the foundation of its safe management. The primary risks involve its toxicity upon exposure and its potential reactivity.
1.1. GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[3][4] This classification dictates the minimum safety precautions required.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |
Causality: Hydrazine derivatives can be readily absorbed through the skin and are destructive to mucous membranes and the upper respiratory tract.[5] Their systemic effects can target the blood, liver, and kidneys.[2][5]
1.2. Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential. Engineering controls provide the first line of defense, supplemented by mandatory personal protective equipment.
-
Primary Engineering Control: All handling of this compound, including transfers and waste consolidation, must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable and serves to capture vapors at the source, preventing inhalation exposure.
-
Personal Protective Equipment (PPE): The following PPE is required at a minimum.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5][6] | Provides a barrier against dermal absorption, which is a significant route of exposure.[3][5] |
| Eye Protection | Splash-proof chemical safety goggles or a full-face shield.[5][6] | Protects against splashes that can cause serious eye irritation.[4] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[5][7] | Prevents skin contact from incidental splashes and contamination of personal clothing. |
Routine Waste Collection and Segregation
Proper segregation of waste at the point of generation is crucial to prevent unintended chemical reactions and ensure compliant disposal.
Protocol for Waste Collection:
-
Select a Designated Waste Container: Use a chemically compatible container, such as a glass bottle with a screw cap. Ensure the container is clean and dry.
-
Label Correctly: Before adding any waste, label the container clearly with "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Collect Waste: Collect all waste streams containing this compound, including unused reagents, reaction mother liquors, and the first solvent rinse of contaminated glassware.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly those containing strong oxidizing agents or acids, to prevent violent reactions.[2][5]
-
Keep Container Closed: The waste container must be kept tightly closed when not in use.
-
Secondary Containment: Store the waste container in a designated, well-ventilated area within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[5]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine [cdc.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-1-phenylhydrazine
This document provides a comprehensive, technically grounded guide for the safe handling of 1-Ethyl-1-phenylhydrazine (CAS No. 644-21-3) in a laboratory setting. As a substituted hydrazine derivative, this compound presents significant health risks that necessitate rigorous safety protocols. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. Our commitment is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your safety is paramount.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is classified as a hazardous substance. Its primary risks stem from its acute toxicity upon exposure through multiple routes, as well as its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.[1][2]
Due to its structural similarity to phenylhydrazine, a more extensively studied compound, it is prudent to consider the hazards associated with phenylhydrazine as well. Phenylhydrazine is a suspected mutagen and carcinogen, and it is known to cause damage to organs through prolonged or repeated exposure.[3][4][5] Therefore, a conservative approach that accounts for these potential long-term effects is essential.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Implication for PPE |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Prevents ingestion via contaminated hands. |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Requires chemically resistant gloves and body protection. |
| Skin Irritation | Causes skin irritation | H315 | Mandates gloves and lab coat to prevent direct contact. |
| Serious Eye Irritation | Causes serious eye irritation | H319 | Requires chemical splash goggles and potentially a face shield. |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Necessitates the use of engineering controls like a fume hood. |
The Hierarchy of Controls: A Foundational Safety Principle
Before specifying PPE, it is critical to implement the hierarchy of controls. PPE is the last line of defense against chemical exposure.
-
Engineering Controls: This is the most critical step. All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood or a glove box.[6][7] This directly mitigates the inhalation hazard (H332). A safety shower and eyewash station must be immediately accessible.[6][8]
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling this chemical. Restrict access to authorized personnel and clearly label designated work areas with appropriate warning signs.[7] Ensure all users are trained on the specific hazards and emergency procedures.
-
Personal Protective Equipment (PPE): This is the focus of the guide and is to be used in conjunction with the controls above.
Core PPE Recommendations: A Barrier Between You and the Hazard
The selection of PPE must directly address the hazards identified in Table 1. The following are the minimum requirements for handling this compound in any quantity.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary exposure route (H312, H315). The choice of glove material is critical.
-
Recommended Materials: While specific breakthrough data for this compound is limited, data for related hydrazine compounds suggests that Butyl Rubber or Viton are excellent choices for prolonged contact.[8][9] For splash protection and shorter duration tasks, heavy-duty Nitrile or Neoprene gloves are suitable alternatives.[6][9]
-
Causality: These materials are recommended due to their low permeability to aromatic and amine compounds. Standard lightweight latex or vinyl gloves are not acceptable as they offer insufficient protection.
-
Best Practice - Double Gloving: For procedures involving larger quantities or a higher risk of splashes (e.g., transfers, reaction workups), wearing two pairs of nitrile gloves is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Eye and Face Protection: Shielding from Splashes and Vapors
The severe eye irritation potential (H319) makes robust eye protection non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[9] Goggles provide a 360-degree seal around the eyes, protecting from splashes, mists, and vapors that standard safety glasses cannot.
-
Enhanced Protection: When there is a significant splash hazard (e.g., transferring liquids, working under pressure, cleaning spills), a full-face shield must be worn over the chemical splash goggles .[6][8]
Body Protection: Preventing Skin Contact
To prevent incidental contact with skin, appropriate body protection is required.
-
Lab Coat: A flame-resistant lab coat is recommended.[6][9] At a minimum, a fully buttoned, 100% cotton lab coat should be worn.
-
Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]
-
Personal Clothing: Full-length pants and closed-toe shoes made of a non-porous material (e.g., leather) are required.[6] Shorts, skirts, and sandals are strictly prohibited in the laboratory.
Respiratory Protection: A Necessary Precaution
Under normal operating conditions, all work should be conducted in a fume hood, which should eliminate the need for respiratory protection. However, a respirator must be available for specific situations.
-
When to Use: A respirator is required when engineering controls are not available or are failing, or during emergency situations such as a large spill cleanup.
-
Recommended Type: A NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[6] This provides protection against organic vapors, acidic gases, and ammonia derivatives.
-
Regulatory Compliance: Personnel who may need to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance, training, and annual fit-testing, as required by OSHA regulations.
Operational Plans: Step-by-Step Safety Protocols
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on closed-toe shoes and long pants.
-
Don inner gloves (if double-gloving).
-
Don lab coat.
-
Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don face shield (if required).
-
Don respirator (if required, after performing a seal check).
Doffing (Taking Off) Sequence:
-
Inspect: Before removal, inspect gloves for any signs of contamination.
-
Decontaminate (if necessary): If gross contamination is visible, clean the outer gloves before removal.
-
Remove Outer Gloves: Peel off the first pair of gloves (if double-gloving) without touching the outside with your bare hands.
-
Remove Face Shield: Handle by the headband, avoiding touching the front.
-
Remove Lab Coat: Unbutton and peel it off from the shoulders, turning it inside out as you go.
-
Remove Goggles: Handle by the strap.
-
Remove Inner Gloves: Peel off the final pair of gloves, again without touching the outside with bare skin.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Protocol 2: Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Segregation: Immediately place all contaminated items (gloves, bench paper, wipes) into a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its chemical contents.
-
Disposal: Dispose of the waste according to your institution's and local environmental regulations.[10] Do not mix with regular trash.
Visualization of PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. riccachemical.com [riccachemical.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. benchchem.com [benchchem.com]
- 8. arxada.com [arxada.com]
- 9. safety.charlotte.edu [safety.charlotte.edu]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
